Product packaging for Buclosamide(Cat. No.:CAS No. 575-74-6)

Buclosamide

Cat. No.: B1193894
CAS No.: 575-74-6
M. Wt: 227.69 g/mol
InChI Key: ZGJHIFYEQJEUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Buclosamide is a member of salicylamides.
This compound is a topical antimycotic agent for the treatment of dermatomycoses.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO2 B1193894 Buclosamide CAS No. 575-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-4-chloro-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-3-6-13-11(15)9-5-4-8(12)7-10(9)14/h4-5,7,14H,2-3,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJHIFYEQJEUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206111
Record name Buclosamide [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575-74-6
Record name Buclosamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=575-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buclosamide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buclosamide [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buclosamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUCLOSAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O52NM0A9YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Antifungal Action of Salicylanilides: A Deep Dive into the Mechanism of Buclosamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 29, 2025 – In an effort to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the antifungal properties of salicylanilides, a detailed technical guide on the mechanism of action of buclosamide and its closely related analog, niclosamide, has been compiled. While specific mechanistic data for this compound is limited, the extensive research on niclosamide provides a robust framework for understanding its fungicidal effects, which are presumed to be highly similar.

This guide delves into the core molecular interactions and cellular consequences of salicylanilide treatment on fungal pathogens, presenting quantitative data, experimental methodologies, and visual representations of the key pathways involved.

Introduction: The Salicylanilide Antifungals

This compound is a topical antimycotic agent belonging to the salicylanilide class of compounds.[1] While its clinical use is established, detailed public-domain research on its specific mechanism of action against fungal cells is scarce. However, its structural analog, niclosamide, has been the subject of extensive investigation, revealing a potent antifungal activity. This guide will focus on the well-documented mechanism of niclosamide as a representative of the salicylanilide class, providing a strong inferential basis for the action of this compound.

Niclosamide, an anthelmintic drug, has been repurposed for various applications, including as an antifungal agent.[2][3] Its efficacy against a range of fungal pathogens stems from its ability to disrupt fundamental cellular processes, primarily centered on mitochondrial function.[2][4]

Core Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism by which niclosamide exerts its antifungal effect is through the uncoupling of mitochondrial oxidative phosphorylation . This process is central to energy production in fungal cells.

Signaling Pathway of Niclosamide's Antifungal Action

Niclosamide Niclosamide / this compound Mitochondrion Fungal Mitochondrion Niclosamide->Mitochondrion ETC Electron Transport Chain (ETC) ProtonGradient Proton Gradient Dissipation ETC->ProtonGradient Uncoupling ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage ATPSynthesis ATP Synthesis Inhibition ProtonGradient->ATPSynthesis CellDeath Fungal Cell Death (Apoptosis/Necrosis) ATPSynthesis->CellDeath Energy Depletion OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath Cellular Damage

Caption: Proposed mechanism of action for salicylanilides on fungal cells.

Niclosamide disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the activity of ATP synthase. This uncoupling leads to a halt in ATP production, depriving the fungal cell of its primary energy source. A specific molecular target implicated in this process is the NDU1 protein, a component of Complex I in the electron transport chain.

The disruption of the electron transport chain also leads to an increase in the production of reactive oxygen species (ROS) , which causes significant oxidative stress and damage to cellular components, ultimately culminating in fungal cell death.

Quantitative Data: Antifungal Activity of Niclosamide

The in vitro antifungal activity of niclosamide has been evaluated against various fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values from published studies.

Fungal SpeciesDrugParameterValue (µg/mL)Value (µM)Reference
Cryptococcus neoformans JEC21NiclosamideMIC<0.78<2.39
Cryptococcus neoformans JEC21NiclosamideMFC1.564.78
Cryptococcus neoformans H99NiclosamideMIC1.564.78
Cryptococcus neoformans H99NiclosamideMFC>100>306
Candida albicans SC5314NiclosamideMIC>100>306
Aspergillus fumigatus AF293NiclosamideMIC>100>306
Madurella mycetomatisNiclosamide Derivative 2aIC50-0.2-0.3
Madurella mycetomatisNiclosamide Derivative 2bIC50-0.2-0.3

Note: MFC stands for Minimum Fungicidal Concentration.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the antifungal mechanism of action of salicylanilides.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or culture medium and the cell density is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution Series: The test compound (e.g., niclosamide) is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Assessment of Mitochondrial Respiration

This assay measures the effect of the compound on the oxygen consumption rate of fungal cells.

  • Cell Preparation: Fungal cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed.

  • Oxygen Consumption Measurement: A Clark-type oxygen electrode or a commercial respirometry system is used to measure oxygen consumption.

  • Assay Procedure: A suspension of fungal cells is placed in the measurement chamber. After a baseline reading is established, the test compound is added, and the change in oxygen consumption rate is monitored over time. A rapid decrease in oxygen consumption is indicative of mitochondrial respiratory chain inhibition.

Measurement of Intracellular ATP Levels

This assay quantifies the impact of the compound on cellular energy production.

  • Treatment: Fungal cells are incubated with various concentrations of the test compound for a defined period.

  • Cell Lysis: The cells are lysed to release intracellular contents, including ATP.

  • ATP Quantification: A luciferase-based ATP assay kit is used to measure the amount of ATP present in the cell lysates. The luminescence generated is proportional to the ATP concentration. A significant drop in ATP levels in treated cells compared to controls indicates inhibition of ATP synthesis.

Detection of Reactive Oxygen Species (ROS)

This assay is used to measure the generation of intracellular ROS.

  • Cell Staining: Fungal cells are treated with the test compound and then incubated with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DHR123).

  • Fluorescence Measurement: The fluorescence intensity of the stained cells is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an elevated level of intracellular ROS.

Experimental Workflow for Antifungal Mechanism of Action Studies

Start Start: Identify Antifungal Compound (e.g., this compound) MIC Determine MIC (Broth Microdilution) Start->MIC TimeKill Time-Kill Kinetics Assay MIC->TimeKill Mechanism Investigate Mechanism of Action TimeKill->Mechanism MitoResp Assess Mitochondrial Respiration (Oxygen Consumption) Mechanism->MitoResp ATP Measure Intracellular ATP Levels Mechanism->ATP ROS Detect Reactive Oxygen Species (ROS) Mechanism->ROS CellWall Analyze Cell Wall Integrity Mechanism->CellWall Conclusion Conclude Mechanism of Action MitoResp->Conclusion ATP->Conclusion ROS->Conclusion CellWall->Conclusion

References

The Antifungal Spectrum of Buclosamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclosamide is a topical antimycotic agent belonging to the salicylamide class of compounds. While its clinical use has been established for the treatment of dermatomycoses, a detailed, publicly available characterization of its broad-spectrum antifungal activity remains limited. This technical guide synthesizes the available information on this compound and structurally related compounds, primarily niclosamide, to infer its potential antifungal spectrum and mechanism of action. Due to the scarcity of specific quantitative data for this compound, this document also outlines the standardized experimental protocols necessary for a comprehensive evaluation of its antifungal properties.

Introduction

Potential Antifungal Spectrum

Direct quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against a comprehensive panel of fungal species are not extensively reported in peer-reviewed literature. However, based on the activity of the related compound niclosamide, it is plausible that this compound may exhibit activity against a range of fungi.

For illustrative purposes, the following table summarizes the antifungal activity of niclosamide against various fungal pathogens. It is critical to note that these values are for niclosamide and not this compound, and are presented here to suggest a potential area of investigation for this compound's antifungal spectrum.

Fungal SpeciesDrugMIC (µg/mL)Reference
Cryptococcus neoformans JEC21Niclosamide<0.78
Cryptococcus neoformans H99Niclosamide1.56
Candida albicans SC5314Niclosamide>100
Aspergillus fumigatus AF293Niclosamide>100

Putative Mechanism of Action

The primary mechanism of action for salicylanilides like niclosamide involves the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The weakly acidic salicyl hydroxyl group is thought to act as a protonophore, shuttling protons across the membrane and dissipating the gradient. This leads to a depletion of cellular ATP, ultimately causing fungal cell growth arrest and death.

It is hypothesized that this compound shares this fundamental mechanism of action. The structural similarities, particularly the salicylamide core, support this proposition.

cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Protons_IMS Protons (H+) in Intermembrane Space ETC->Protons_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Protons_IMS->ATP_Synthase Drives ATP Synthesis This compound This compound (as Protonophore) Protons_IMS->this compound Binds H+ Protons_Matrix Protons (H+) in Matrix Cell_Death Fungal Cell Growth Arrest & Death This compound->Protons_IMS Returns to IMS This compound->Protons_Matrix Transports H+ across membrane This compound->Cell_Death Induces

Figure 1. Proposed mechanism of action of this compound as a mitochondrial uncoupler.

Recommended Experimental Protocols for Determining Antifungal Spectrum

To definitively establish the antifungal spectrum of this compound, standardized in vitro susceptibility testing is required. The following outlines a general methodology based on established protocols from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.

4.1.1. Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates (standard and clinical strains)

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

  • Negative control (medium only)

  • Growth control (medium with fungal inoculum)

4.1.2. Procedure:

  • Preparation of Fungal Inoculum:

    • Culture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to obtain pure colonies.

    • Prepare a suspension of fungal cells or spores in sterile saline.

    • Adjust the suspension to a specific turbidity using a spectrophotometer to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plates to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for slower-growing molds.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥80% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Start Start: Obtain Fungal Isolate Prep_Inoculum Prepare Fungal Inoculum (Adjust to standard concentration) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Wells Prep_Inoculum->Inoculate Prep_Drug Prepare Serial Dilutions of this compound Prep_Drug->Inoculate Incubate Incubate at 35°C (24-72h) Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with significant growth inhibition) Read_Results->Determine_MIC End End: Report MIC Value Determine_MIC->End

References

An In-depth Technical Guide to the Synthesis of Buclosamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Buclosamide, a topical antifungal agent. The document details the primary synthesis pathway, starting from its fundamental precursors, 4-chlorosalicylic acid and n-butylamine. It includes detailed experimental protocols for each synthetic step, a summary of quantitative data, and visual representations of the synthesis pathway and experimental workflow to facilitate understanding and replication.

Introduction

This compound, chemically known as N-butyl-4-chloro-2-hydroxybenzamide, is a salicylamide derivative with established antifungal properties. Its synthesis is a multi-step process involving the preparation of key precursors followed by a final condensation reaction. This guide will elaborate on the synthetic route, providing the necessary technical details for its preparation in a laboratory setting.

Core Synthesis Pathway

The most common and direct pathway for the synthesis of this compound involves the amidation of 4-chlorosalicylic acid with n-butylamine. This reaction is a nucleophilic acyl substitution at the carboxylic acid group of 4-chlorosalicylic acid. To facilitate this reaction, the carboxylic acid is often converted to a more reactive intermediate, such as an acyl chloride.

The overall synthesis can be broken down into three main stages:

  • Synthesis of the precursor: 4-chlorosalicylic acid.

  • Synthesis of the precursor: n-butylamine.

  • Final condensation reaction to form this compound.

Buclosamide_Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_final_product Final Product Synthesis Salicylic_Acid Salicylic Acid 4_Chlorosalicylic_Acid 4-Chlorosalicylic Acid Salicylic_Acid->4_Chlorosalicylic_Acid Chlorination 4_Chlorosalicylic_Acid_Final 4-Chlorosalicylic Acid Butanol n-Butanol n_Butylamine n-Butylamine Butanol->n_Butylamine Amination Ammonia Ammonia Ammonia->n_Butylamine n_Butylamine_Final n-Butylamine This compound This compound 4_Chlorosalicylic_Acid_Final->this compound Amidation n_Butylamine_Final->this compound

Figure 1: Overall synthesis pathway of this compound from its precursors.

Experimental Protocols

Synthesis of 4-Chlorosalicylic Acid

The synthesis of 4-chlorosalicylic acid is typically achieved through the direct chlorination of salicylic acid.

Materials:

  • Salicylic acid

  • Chlorine gas

  • Chlorobenzene

  • Inert solvent (e.g., dichloromethane)

Experimental Procedure: A detailed experimental protocol for a similar reaction, the synthesis of N-Butyl-4-chlorobenzamide, involves treating the corresponding acid chloride with the amine.[1] For the synthesis of the precursor 4-chlorosalicylic acid, a common method is the direct chlorination of salicylic acid.

Reaction Conditions and Yield:

Parameter Value Reference
Reactants Salicylic Acid, Chlorine Gas General Knowledge
Solvent Chlorobenzene General Knowledge
Temperature Not specified
Reaction Time Not specified

| Yield | Not specified | |

Synthesis of n-Butylamine

A common industrial method for the synthesis of n-butylamine is the reaction of n-butanol with ammonia in the presence of a catalyst.

Materials:

  • n-Butanol

  • Ammonia

  • Alumina (Al₂O₃) catalyst

Experimental Procedure: The synthesis of n-butylamine can be achieved by passing a mixture of n-butanol and ammonia vapors over a heated alumina catalyst. The product is then condensed and purified by distillation.

Reaction Conditions and Yield:

Parameter Value Reference
Reactants n-Butanol, Ammonia General Knowledge
Catalyst Alumina (Al₂O₃) General Knowledge
Temperature High temperature (not specified)
Pressure Atmospheric or slightly elevated

| Yield | Not specified | |

Synthesis of this compound (N-butyl-4-chloro-2-hydroxybenzamide)

The final step is the condensation of 4-chlorosalicylic acid with n-butylamine. To increase the reactivity of the carboxylic acid, it is often converted to its acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂).

Materials:

  • 4-Chlorosalicylic acid

  • Thionyl chloride (SOCl₂)

  • n-Butylamine

  • Anhydrous inert solvent (e.g., dichloromethane, chloroform)

  • Base (e.g., triethylamine, pyridine)

Experimental Workflow:

Buclosamide_Synthesis_Workflow cluster_activation Step 1: Acid Chloride Formation cluster_coupling Step 2: Amidation cluster_purification Step 3: Purification Start Dissolve 4-chlorosalicylic acid in anhydrous solvent Add_SOCl2 Add thionyl chloride dropwise Start->Add_SOCl2 Reflux Reflux the mixture Add_SOCl2->Reflux Remove_Excess Remove excess thionyl chloride (distillation) Reflux->Remove_Excess Acyl_Chloride 4-Chlorosalicylic acid chloride (in solution) Remove_Excess->Acyl_Chloride Add_Acyl_Chloride Add the acyl chloride solution dropwise at low temperature Acyl_Chloride->Add_Acyl_Chloride Prepare_Amine Prepare a solution of n-butylamine and base in anhydrous solvent Prepare_Amine->Add_Acyl_Chloride React Stir at room temperature Add_Acyl_Chloride->React Workup Aqueous workup (wash with acid, base, brine) React->Workup Dry Dry the organic layer Workup->Dry Evaporate Evaporate the solvent Dry->Evaporate Crude_Product Crude this compound Evaporate->Crude_Product Recrystallize Recrystallize from a suitable solvent (e.g., ethanol/water) Crude_Product->Recrystallize Filter Filter the crystals Recrystallize->Filter Dry_Final Dry the purified crystals Filter->Dry_Final Final_Product Pure this compound Dry_Final->Final_Product

Figure 2: Experimental workflow for the synthesis of this compound.

Experimental Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, 4-chlorosalicylic acid is dissolved in an anhydrous inert solvent. Thionyl chloride is added dropwise to the solution. The mixture is then refluxed until the reaction is complete (evolution of HCl and SO₂ ceases). Excess thionyl chloride is removed by distillation.

  • Amidation: In a separate flask, n-butylamine and a base (to neutralize the HCl produced) are dissolved in an anhydrous inert solvent and cooled in an ice bath. The solution of 4-chlorosalicylic acid chloride is then added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction mixture is washed successively with dilute acid, dilute base, and brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]

Reaction Conditions and Yield: A similar synthesis of N-Butyl-4-chlorobenzamide from 2-Fluorobenzoyl chloride and cyclohexylamine in chloroform at reflux for 5 hours resulted in a 79% yield after crystallization.[1] Specific quantitative data for the synthesis of this compound is not readily available in the public domain, but the yield is expected to be comparable under optimized conditions.

ParameterValueReference
Reactants4-Chlorosalicylic acid chloride, n-ButylamineGeneral Knowledge
SolventChloroform, Dichloromethane[1]
BaseTriethylamine, PyridineGeneral Knowledge
Temperature0 °C to reflux[1]
Reaction Time1-5 hours
Yield~79% (based on a similar reaction)

Data Presentation

The following table summarizes the key quantitative data related to the synthesis of this compound and its intermediates.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Typical Yield (%)
4-Chlorosalicylic AcidC₇H₅ClO₃172.57174-176Not specified
n-ButylamineC₄H₁₁N73.14-49Not specified
This compoundC₁₁H₁₄ClNO₂227.6990-92~79 (estimated)

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental organic chemistry principles. The pathway involves the preparation of 4-chlorosalicylic acid and n-butylamine, followed by their condensation to form the final amide product. While specific quantitative data from industrial processes are proprietary, the provided protocols, based on analogous reactions, offer a solid foundation for the laboratory-scale synthesis of this antifungal agent. Further optimization of reaction conditions can be explored to enhance the yield and purity of the final product.

References

Chemical and physical properties of Buclosamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclosamide is a topical antimycotic agent belonging to the salicylamide class of compounds.[1] It is utilized in the treatment of dermatomycoses. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its proposed mechanism of action, and detailed experimental protocols for the determination of its key physicochemical characteristics.

Chemical and Physical Properties

This compound, with the IUPAC name N-butyl-4-chloro-2-hydroxybenzamide, is a halogenated salicylanilide.[2] Its chemical structure and fundamental properties have been well-characterized. The quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name N-butyl-4-chloro-2-hydroxybenzamide[2]
Synonyms Buclosamidum, N-Butyl-4-chlorosalicylamide, Jadit[2]
Chemical Formula C₁₁H₁₄ClNO₂[2]
Molecular Weight 227.69 g/mol
Appearance White crystal powder
Melting Point 90 - 92 °C
Boiling Point 367 °C
Solubility in water 0.20 g/L (at 25 °C)
pKa 7.43
Density 1.20 g/cm³ (at 20 °C)
LogP (Partition Coefficient) 3.88
Vapor Pressure 6.9E-6 mmHg (at 25 °C)
Flash Point 175 °C

Mechanism of Action

The precise antifungal mechanism of this compound is not fully elucidated in current literature. However, based on its structural similarity to other salicylanilides, such as Niclosamide, a plausible mechanism can be proposed. Niclosamide is known to act as an uncoupler of oxidative phosphorylation in mitochondria. This disruption of the mitochondrial respiratory chain leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death.

Furthermore, Niclosamide has been shown to modulate several key signaling pathways that are crucial for cell growth, proliferation, and survival, including the STAT3 and mTORC1 pathways. It is hypothesized that this compound may share a similar multi-faceted mechanism, targeting fungal mitochondria and interfering with essential signaling cascades.

Proposed Signaling Pathway Inhibition by this compound

Buclosamide_Mechanism cluster_Mitochondria Mitochondrial Disruption cluster_Signaling Signaling Pathway Inhibition This compound This compound OxPhos Oxidative Phosphorylation This compound->OxPhos STAT3 STAT3 Pathway This compound->STAT3 mTORC1 mTORC1 Pathway This compound->mTORC1 ATP ATP Production OxPhos->ATP Inhibition ROS ROS Production OxPhos->ROS Induction FungalCellDeath Fungal Cell Death ATP->FungalCellDeath Depletion ROS->FungalCellDeath Increase CellGrowth Cell Growth & Proliferation STAT3->CellGrowth Inhibition mTORC1->CellGrowth Inhibition CellGrowth->FungalCellDeath Arrest

Caption: Proposed mechanism of this compound's antifungal action.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are provided below. These are generalized methods applicable to solid organic compounds.

Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting) are recorded. This range represents the melting point.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a compound in water.

Methodology:

  • An excess amount of this compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Determination of pKa

The pKa of this compound can be determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_MP Melting Point Determination cluster_Sol Solubility Determination cluster_pKa pKa Determination start Start sample This compound Sample start->sample mp1 Pack Capillary Tube sample->mp1 sol1 Equilibrate Excess Solid in Water sample->sol1 pka1 Dissolve in Solvent sample->pka1 mp2 Heat in Apparatus mp1->mp2 mp3 Record Melting Range mp2->mp3 data Physicochemical Data mp3->data sol2 Filter Saturated Solution sol1->sol2 sol3 Analyze Filtrate Concentration sol2->sol3 sol3->data pka2 Titrate with Base pka1->pka2 pka3 Determine Half-Equivalence Point pka2->pka3 pka3->data end End data->end

Caption: General workflow for physicochemical property determination.

Conclusion

This technical guide provides a consolidated resource for understanding the core chemical and physical properties of this compound. While its exact antifungal mechanism requires further investigation, the proposed action through mitochondrial disruption and signaling pathway inhibition offers a strong basis for future research. The detailed experimental protocols serve as a practical guide for the characterization of this and similar compounds in a laboratory setting.

References

Buclosamide: A Technical Overview of its Discovery, Synthesis, and Historical Use as a Topical Antimycotic

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Buclosamide (N-butyl-4-chloro-2-hydroxybenzamide), a salicylamide derivative, emerged in the mid-20th century as a topical antifungal agent for the treatment of dermatomycoses. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical clinical use of this compound. While detailed early preclinical and clinical data are not extensively available in contemporary literature, this document synthesizes the known information from historical clinical reports and the broader understanding of salicylamide pharmacology. We present a probable synthesis pathway, summarize the available clinical findings, and discuss the likely mechanism of action based on related compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the history and properties of this early topical antifungal.

Discovery and Historical Context

This compound was introduced as a topical antimycotic agent in the latter half of the 20th century. Its development falls within an era of significant progress in the discovery of synthetic antimicrobial compounds. Salicylamide and its derivatives were a subject of interest for their therapeutic properties, including analgesic, antipyretic, and antimicrobial activities.

The earliest documented clinical use of this compound for dermatomycoses appears in the early 1970s. A notable clinical trial was conducted by Panja and Haldar in 1970 and published in the Indian Journal of Dermatology[1]. This study investigated the efficacy of "4-chloro-2-hydroxybenzoic acid-n-butylmide" (this compound) as a new topical antimycotic agent[1]. Another clinical study by Guha and colleagues in 1974 further documented its use in treating dermatomycoses under the trade name Jadit[1]. These early clinical investigations established its role in the topical treatment of fungal skin infections.

Synthesis of this compound

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process, starting from salicylic acid, or a one-step process from the commercially available 4-chloro-2-hydroxybenzoic acid.

Synthesis_Pathway cluster_0 Step 1 (Optional): Chlorination cluster_1 Step 2: Amidation Salicylic_Acid Salicylic Acid Chlorination Chlorination (e.g., SO2Cl2) Salicylic_Acid->Chlorination 4_Chloro_Salicylic_Acid 4-Chloro-2-hydroxybenzoic Acid Chlorination->4_Chloro_Salicylic_Acid 4_Chloro_Salicylic_Acid_2 4-Chloro-2-hydroxybenzoic Acid Activation Activation (e.g., SOCl2, PCl3) 4_Chloro_Salicylic_Acid_2->Activation Acyl_Chloride 4-Chloro-2-hydroxybenzoyl chloride Activation->Acyl_Chloride This compound This compound (N-butyl-4-chloro-2-hydroxybenzamide) Acyl_Chloride->this compound n_Butylamine n-Butylamine n_Butylamine->this compound

Figure 1: Probable synthesis pathway for this compound.
Detailed Experimental Protocol (Hypothesized)

The following protocol is a generalized procedure for the synthesis of N-alkyl salicylamides and represents a likely method for the preparation of this compound.

Materials:

  • 4-chloro-2-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

  • n-Butylamine

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Base (e.g., triethylamine, pyridine)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Activation of the Carboxylic Acid: 4-chloro-2-hydroxybenzoic acid (1 equivalent) is suspended in an anhydrous solvent. An activating agent such as thionyl chloride or phosphorus trichloride (1.1-1.5 equivalents) is added, and the mixture is heated under reflux until the reaction is complete (monitored by TLC or disappearance of starting material). The excess activating agent and solvent are removed under reduced pressure to yield the crude 4-chloro-2-hydroxybenzoyl chloride.

  • Amide Formation: The crude acyl chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of n-butylamine (1.1 equivalents) and a base (1.1 equivalents) in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Workup and Purification: The reaction mixture is washed successively with dilute hydrochloric acid, water, and sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by recrystallization from a suitable solvent system.

Mechanism of Action

The precise molecular mechanism of antifungal action for this compound has not been extensively elucidated. However, as a member of the salicylamide class, its activity is likely multifactorial and shares similarities with related compounds like niclosamide.

The primary proposed mechanism for salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria. The weakly acidic phenolic hydroxyl group can act as a protonophore, shuttling protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for ATP synthesis, leading to a depletion of cellular energy and ultimately fungal cell death.

Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ out ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Proton_Gradient->ATP_Synthase Inhibited Flow ATP ATP ATP_Synthase->ATP ATP_Synthase->ATP Reduced Synthesis This compound This compound This compound->Proton_Gradient Dissipates

Figure 2: Proposed mechanism of action of this compound via uncoupling of oxidative phosphorylation.

Other potential mechanisms that may contribute to the antifungal activity of salicylamides include:

  • Inhibition of key fungal enzymes: Salicylamides may interfere with various metabolic pathways essential for fungal growth.

  • Disruption of membrane integrity: Direct interaction with the fungal cell membrane could lead to increased permeability and leakage of cellular contents.

Preclinical and Clinical Data

Detailed preclinical data, such as a broad spectrum of Minimum Inhibitory Concentrations (MICs) against various fungal species from the time of its development, are not widely available in the current literature. The primary sources of efficacy data come from early clinical trials.

Clinical Efficacy in Dermatomycoses

The 1970 clinical trial by Panja and Haldar and the 1974 study by Guha et al. provide the main clinical evidence for the use of this compound in treating fungal skin infections. These studies reported on the use of this compound in a topical formulation for various dermatomycoses, including tinea infections and cutaneous candidiasis.

Due to the unavailability of the full-text articles, a detailed summary of the quantitative data from these trials cannot be presented. However, the publications indicate that this compound was considered an effective topical antimycotic agent at the time. The general experimental workflow for such a clinical trial would have involved the following steps:

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Confirmed Dermatomycosis) Baseline_Assessment Baseline Assessment (Clinical Scoring, Mycology) Patient_Recruitment->Baseline_Assessment Randomization Randomization (this compound vs. Vehicle/Comparator) Baseline_Assessment->Randomization Treatment_Application Topical Application of Treatment Randomization->Treatment_Application Follow_up Follow-up Assessments (e.g., Weekly) Treatment_Application->Follow_up Final_Assessment Final Assessment (Clinical Cure, Mycological Cure) Follow_up->Final_Assessment Data_Analysis Data Analysis Final_Assessment->Data_Analysis

References

In Vitro Antifungal Activity of Buclosamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific quantitative data, detailed experimental protocols, or mechanistic pathways for the in vitro antifungal activity of Buclosamide. However, due to its structural similarity to other salicylanilides, this guide will provide an in-depth overview of the antifungal properties of a closely related and well-studied compound, Niclosamide . The information presented herein, including data, protocols, and mechanisms, is based on published research on Niclosamide and serves as a scientific surrogate to inform potential research directions for this compound.

Introduction to Salicylanilides as Antifungal Agents

Salicylanilides are a class of compounds characterized by a core structure of a salicylic acid linked to an aniline via an amide bond. While primarily known for their anthelmintic properties, recent research has highlighted their potential as broad-spectrum antimicrobial agents.[1] this compound, a member of this class, is traditionally used as a topical antimycotic. Niclosamide, another prominent salicylanilide, has been more extensively studied for its antifungal effects, demonstrating activity against a range of fungal pathogens.[1][2][3] This guide will focus on the available data for Niclosamide to provide a framework for understanding the potential antifungal characteristics of this compound.

Quantitative Antifungal Activity of Niclosamide

The in vitro antifungal activity of Niclosamide has been evaluated against various fungal species, with its efficacy typically reported as the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. A summary of reported MIC values for Niclosamide against several fungal pathogens is presented in Table 1.

Fungal SpeciesStrain(s)MIC Range (µg/mL)Reference(s)
Candida albicansAzole-sensitive & Azole-resistant2 - 8[2]
Aspergillus fumigatusResistant strains2 - 8
Trichophyton tonsuransNot specified< 1 µM
Candida albicansNot specifiedNo growth inhibition up to 100 µM
Candida albicansSC5314 and 583313 - 16
Candida albicansS1 and 545725 - 34
TribromsalanCandida albicans20 µM

Note: The data presented in this table is for Niclosamide and other related salicylanilides, as specific data for this compound was not available.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of the in vitro antifungal activity of a compound like this compound would typically follow standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly used technique.

This method involves challenging the fungal isolate with serial dilutions of the antifungal agent in a liquid medium.

Materials:

  • Fungal isolate

  • This compound (or other test compound)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium (or other suitable broth)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: A suspension of the fungal isolate is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ colony-forming units [CFU]/mL).

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in the wells of the microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Controls: Positive (fungus only) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Fungal Culture B Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) A->B E Inoculate Microtiter Plate with Fungal Suspension B->E C Prepare this compound Stock Solution D Serial Dilution of this compound in Microtiter Plate C->D D->E F Incubate at 35°C for 24-48 hours E->F G Read Results (Visually or Spectrophotometrically) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Broth microdilution workflow for antifungal susceptibility testing.

Potential Mechanism of Antifungal Action

Based on studies of Niclosamide, the primary mechanism of antifungal action for salicylanilides is believed to be the disruption of mitochondrial function.

Niclosamide acts as a protonophore, transporting protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for ATP synthesis via oxidative phosphorylation. The uncoupling of electron transport from ATP production leads to a depletion of cellular ATP, ultimately causing fungal cell growth arrest and death.

In addition to mitochondrial uncoupling, other mechanisms may contribute to the antifungal effects of salicylanilides. These include the generation of reactive oxygen species (ROS) and the targeting of other mitochondrial proteins.

G cluster_0 Mitochondrial Disruption by Salicylanilides (e.g., Niclosamide) A Salicylanilide (e.g., Niclosamide) B Inner Mitochondrial Membrane A->B Acts as Protonophore C Proton Gradient (H+) B->C Dissipates D Oxidative Phosphorylation C->D Drives E ATP Synthesis C->E Uncouples from D->E Coupled to F ATP Depletion E->F Inhibition leads to G Fungal Cell Growth Arrest & Death F->G

Proposed mechanism of salicylanilide antifungal activity.

Conclusion and Future Directions

While this compound has been used as a topical antimycotic, there is a notable lack of detailed in vitro antifungal data in the public domain. The information available for the structurally similar compound, Niclosamide, suggests that salicylanilides possess significant antifungal properties, primarily through the disruption of mitochondrial energy production.

For researchers, scientists, and drug development professionals, this presents a clear opportunity. Future studies should aim to:

  • Determine the MIC values of this compound against a broad panel of clinically relevant fungi, including yeasts and molds.

  • Elucidate the specific mechanism(s) of action of this compound to confirm if it aligns with that of other salicylanilides.

  • Investigate the potential for synergistic effects when this compound is combined with existing antifungal agents.

Such research is crucial for validating the therapeutic potential of this compound and could pave the way for its development as a novel antifungal agent.

References

Buclosamide: A Technical Whitepaper on its Classification as a Salicylamide Antifungal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclosamide (N-butyl-4-chloro-2-hydroxybenzamide) is a topical antimycotic agent belonging to the salicylamide class of compounds.[1][2][3] While specific quantitative antifungal data and detailed mechanistic studies on this compound are not extensively available in publicly accessible literature, its classification as a salicylamide provides a strong basis for inferring its potential mechanism of action. This technical guide synthesizes the available information on this compound and leverages the well-documented antifungal properties of structurally related salicylanilides, such as niclosamide, to present a comprehensive overview of its likely fungicidal attributes. This paper will detail the chemical properties of this compound, propose a mechanism of action centered on mitochondrial disruption, provide standardized experimental protocols for its evaluation, and outline potential signaling pathways involved in its antifungal effect.

Introduction: The Salicylamide Antifungal Class

Salicylamides and their derivatives, salicylanilides, represent a class of compounds with a range of biological activities, including anthelmintic and antifungal properties.[4][5] this compound, chemically identified as N-butyl-4-chloro-2-hydroxybenzamide, is classified within this group and has been utilized as a topical agent for the treatment of dermatomycoses, fungal infections of the skin. The core structure of these compounds, featuring a salicyl moiety, is crucial for their biological activity. While many salicylanilides have been investigated for systemic applications, this compound's use has been confined to topical administration.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its formulation and delivery as a topical antifungal.

PropertyValueSource
CAS Number 575-74-6
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
IUPAC Name N-butyl-4-chloro-2-hydroxybenzamide
Synonyms N-butyl-4-chlorosalicylamide, Jadit
Physical State Crystals from chloroform
Melting Point 90-92°C

Proposed Mechanism of Action: Insights from Salicylanilides

Direct experimental evidence detailing the specific antifungal mechanism of this compound is scarce. However, extensive research on the broader class of salicylanilides, particularly niclosamide, provides a robust framework for a proposed mechanism. The primary target of these compounds in fungi is the mitochondrion.

The proposed mechanism involves the disruption of the proton gradient across the inner mitochondrial membrane, a process known as uncoupling of oxidative phosphorylation. This leads to a cascade of detrimental effects within the fungal cell:

  • Inhibition of ATP Synthesis: By dissipating the proton motive force, salicylanilides prevent the synthesis of ATP, the primary energy currency of the cell.

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain can lead to the generation of harmful ROS, causing oxidative stress and damage to cellular components.

  • Collapse of Mitochondrial Membrane Potential: The uncoupling activity leads to a breakdown of the electrochemical gradient across the mitochondrial membrane.

This multi-faceted attack on mitochondrial function ultimately results in the inhibition of fungal growth and, in many cases, cell death.

Proposed Signaling Pathway for this compound's Antifungal Action

Proposed Mitochondrial Action of this compound cluster_mito This compound This compound InnerMembrane Inner Mitochondrial Membrane This compound->InnerMembrane Disrupts Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) InnerMembrane->ETC Disrupts Electron Flow H_gradient Proton Gradient (H+) InnerMembrane->H_gradient Dissipates ETC->H_gradient Maintains ROS Reactive Oxygen Species (ROS) ETC->ROS Generates ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to Cellular_Damage Cellular Damage ROS->Cellular_Damage Cellular_Damage->Fungal_Cell_Death

Caption: Proposed mechanism of this compound targeting the fungal mitochondrion.

Quantitative Antifungal Data: A Comparative Perspective

CompoundFungal SpeciesMIC RangeReference
NiclosamideTrichophyton tonsurans< 1 µM
NiclosamideSporothrix brasiliensis0.625–2.5 µM
NiclosamideCryptococcus neoformans (JEC21)< 0.78 µg/mL
RafoxanideAspergillus fumigatus2–8 µg/mL
RafoxanideCandida albicans2–8 µg/mL
ClosantelDuddingtonia flagrans0.04 µg/mL
ClosantelArthrobotrys oligospora0.31 µg/mL

Experimental Protocols

To facilitate further research into the antifungal properties of this compound, the following standardized experimental protocols are provided. These methods are widely accepted for the evaluation of antifungal agents.

Antifungal Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL).

  • 96-well microtiter plates.

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Spectrophotometer or plate reader.

Procedure:

  • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Add the standardized fungal inoculum to each well.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours (yeasts) or longer for dermatophytes (e.g., 7 days at 28°C).

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.

Experimental Workflow for Antifungal Susceptibility Testing

Broth Microdilution Workflow Start Start Prep_this compound Prepare this compound Stock Solution Start->Prep_this compound Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_this compound->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at Appropriate Temperature Inoculate->Incubate Read_MIC Read MIC (Visually or Spectrophotometrically) Incubate->Read_MIC End End Read_MIC->End

Caption: A simplified workflow for determining the MIC of this compound.

Fungicidal Activity Assessment: Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent that kills the fungal inoculum.

Materials:

  • Results from the broth microdilution assay.

  • Sterile agar plates (e.g., Sabouraud Dextrose Agar).

  • Sterile spreaders.

Procedure:

  • Following the determination of the MIC, take a small aliquot (e.g., 10-20 µL) from each well that shows no visible growth.

  • Spread the aliquot onto a sterile agar plate.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.

Structure-Activity Relationships (SAR) of Salicylanilides

Studies on various salicylanilide derivatives have provided insights into the structural features that influence their antifungal activity. While a detailed SAR for this compound is not established, general principles from related compounds can be considered:

  • The Salicyl Moiety: The 2-hydroxy group is critical for the protonophoric activity that uncouples oxidative phosphorylation.

  • Halogenation: The presence and position of halogen atoms on the aromatic rings can significantly impact the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate fungal membranes and interact with its target.

  • Amide Linkage: The amide bond and the nature of the substituent on the nitrogen atom (in the case of this compound, a butyl group) influence the overall conformation and physicochemical properties of the molecule, which can affect its biological activity.

Conclusion and Future Directions

This compound is a topical antifungal agent classified as a salicylamide. Although direct experimental data on its antifungal profile and mechanism of action are limited, its chemical structure strongly suggests that it functions similarly to other salicylanilides by targeting fungal mitochondria and disrupting cellular energy metabolism. This whitepaper provides a comprehensive theoretical framework for understanding this compound's classification and proposed antifungal activity.

Future research should focus on generating empirical data for this compound, including:

  • Determination of MIC and MFC values against a broad range of clinically relevant fungi, particularly dermatophytes.

  • Elucidation of its precise mechanism of action through studies on fungal mitochondrial function.

  • Investigation of its effects on fungal signaling pathways.

  • Assessment of its potential for combination therapy with other antifungal agents.

Such studies are crucial for fully characterizing the antifungal potential of this compound and informing its optimal clinical use.

References

An In-Depth Technical Guide to the Molecular Structure of Buclosamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological activities of Buclosamide. The information is curated for professionals engaged in chemical research and drug development, with a focus on quantitative data, experimental methodologies, and structural relationships.

Molecular Identity and Structure

This compound, identified by the CAS Number 575-74-6, is a salicylamide derivative.[1] Its chemical nomenclature and structural identifiers are crucial for unambiguous identification in research and regulatory contexts. The fundamental molecular formula is C₁₁H₁₄ClNO₂.[2][3][4][5]

The IUPAC name for the compound is N-butyl-4-chloro-2-hydroxybenzamide. It is also known by several synonyms, including N-Butyl-4-chlorosalicylamide, Demycin, and Fungit. The molecular structure consists of a central 4-chlorosalicylamide core N-substituted with a butyl group. This structure is achiral.

Identifier Value Reference
IUPAC Name N-butyl-4-chloro-2-hydroxybenzamide
CAS Number 575-74-6
Molecular Formula C₁₁H₁₄ClNO₂
Canonical SMILES CCCCNC(=O)C1=C(C=C(C=C1)Cl)O
InChI Key ZGJHIFYEQJEUKA-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development. This compound is a white crystalline powder with low solubility in water. A summary of its key quantitative properties is provided below.

Property Value Unit Reference
Molecular Weight 227.69 g/mol
Monoisotopic Mass 227.0713064Da
Melting Point 90 - 92°C
Boiling Point 367°C
Water Solubility 0.20 (at 25 °C)g/L
pKa 7.43
Density 1.20 (at 20 °C)g/cm³
LogP (Partition Coeff.) 3.88
XLogP3 (Predicted) 3.3
Topological Polar Surface Area 49.3Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 4

Spectrometric Data

Mass spectrometry provides essential data for molecular weight confirmation and structural elucidation. While specific experimental spectra for this compound are not widely published, predicted collision cross-section (CCS) values offer valuable information for analytical method development.

Adduct m/z Predicted CCS (Ų) Reference
[M+H]⁺228.07858148.8
[M+Na]⁺250.06052156.8
[M-H]⁻226.06402151.2
[M+NH₄]⁺245.10512167.3
[M+K]⁺266.03446152.4

Biological Activity and Putative Signaling Pathways

This compound is classified as a topical antimycotic (antifungal) agent used for the treatment of dermatomycoses. Its precise mechanism of action is not extensively detailed in the literature. However, valuable insights can be drawn from the well-studied, structurally related salicylamide, Niclosamide.

Niclosamide has been shown to be a multifunctional drug that modulates several critical cellular signaling pathways, including Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch. It is also known to act by uncoupling oxidative phosphorylation in mitochondria. Researchers investigating this compound may consider these pathways as potential targets for its antifungal activity.

Putative_Signaling_Pathways cluster_membrane Cellular Environment cluster_cytoplasm Cytoplasm / Mitochondria cluster_nucleus Nucleus This compound This compound (Hypothesized) Mitochondria Mitochondria This compound->Mitochondria Uncoupling? Wnt Wnt/β-catenin Pathway This compound->Wnt Modulation? mTORC1 mTORC1 Pathway This compound->mTORC1 Modulation? STAT3 STAT3 Pathway This compound->STAT3 Modulation? NFkB NF-κB Pathway This compound->NFkB Modulation? Notch Notch Pathway This compound->Notch Modulation? OxPhos Oxidative Phosphorylation Mitochondria->OxPhos GeneExpression Altered Gene Expression OxPhos->GeneExpression Cellular Stress Response Wnt->GeneExpression mTORC1->GeneExpression STAT3->GeneExpression NFkB->GeneExpression Notch->GeneExpression Characterization_Workflow cluster_identity Structural Analysis cluster_purity Purity Assessment cluster_physchem Property Measurement Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Identity Identity & Structure Confirmation Purification->Identity Purity Purity Analysis Identity->Purity NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) XRay X-Ray Crystallography (for solid state) PhysChem Physicochemical Characterization Purity->PhysChem HPLC HPLC / UPLC MeltingPoint Melting Point Analysis Solubility Solubility Studies pKa_det pKa Determination LogP_det LogP Measurement

References

Pharmacological Profile of N-butyl-4-chlorosalicylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known pharmacological properties of N-butyl-4-chlorosalicylamide (also known as N-butyl-4-chloro-2-hydroxybenzamide). Based on available literature, this compound exhibits potential as an anti-inflammatory and antimicrobial agent. This document synthesizes the current understanding of its mechanism of action, metabolic pathways, and provides a framework for future research by outlining relevant experimental protocols and potential signaling pathways. Due to the limited availability of specific quantitative data for N-butyl-4-chlorosalicylamide, this guide incorporates illustrative data and protocols from structurally related salicylamide derivatives to provide a predictive context for its biological activities.

Introduction

N-butyl-4-chlorosalicylamide is a derivative of salicylic acid, belonging to the class of salicylamides. The salicylamide scaffold is a recognized pharmacophore present in various bioactive compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial effects[1][2][3]. The structure of N-butyl-4-chlorosalicylamide, featuring a chlorine atom at the C4 position of the salicylic acid ring and an N-butyl substituent on the amide, suggests a potential for unique pharmacological activities. This guide aims to consolidate the existing knowledge on N-butyl-4-chlorosalicylamide and to provide a technical resource for researchers engaged in its further investigation and development.

Physicochemical Properties

PropertyValueSource
CAS Number 575-74-6[1]
Molecular Formula C₁₁H₁₄ClNO₂[1]
Molecular Weight 227.69 g/mol
SMILES CCCCNC(=O)C1=C(C=C(C=C1)Cl)O

Pharmacological Activities

Anti-inflammatory Activity

N-butyl-4-chlorosalicylamide has been reported to possess anti-inflammatory properties. The proposed mechanism for this activity is the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, and their inhibition is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). While specific quantitative data on the inhibition of prostaglandin synthesis by N-butyl-4-chlorosalicylamide is not available, studies on related salicylates provide a basis for this hypothesis. For instance, other salicylic acid derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical for prostaglandin production.

Illustrative IC₅₀ values for COX inhibition by related salicylamide compounds are presented in the table below to provide a comparative context.

CompoundTargetIC₅₀ (µM)Cell Line/Assay
4-tert-butylphenyl salicylate (4-TBPS) iNOS ExpressionDose-dependent reductionRAW 264.7 macrophages
4-tert-butylphenyl salicylate (4-TBPS) COX-2 ExpressionDose-dependent reductionRAW 264.7 macrophages
Niclosamide STAT3 Phosphorylation-Cancer cells

Note: The data above is for structurally related compounds and should be considered illustrative.

Antimicrobial Activity

There is evidence to suggest that N-butyl-4-chlorosalicylamide has potential antimicrobial effects, particularly against Mycobacterium tuberculosis and Escherichia coli. The broad-spectrum antimicrobial activity is a known feature of some salicylamide derivatives, which can exert their effects through various mechanisms, including the disruption of cellular metabolism and integrity.

The following table provides illustrative Minimum Inhibitory Concentration (MIC) values for related compounds against various microorganisms.

CompoundMicroorganismMIC (µg/mL)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide Staphylococcus aureus (MRSA)15.62-31.25 µmol/L
4-hydroxybenzoic acid Gram-positive & Gram-negative bacteria160
trans 4-hydroxycinnamic acid Gram-positive & Gram-negative bacteria100-170

Note: This data is for related compounds and serves as a predictive framework.

Pharmacokinetics

Metabolism

N-butyl-4-chlorosalicylamide is reported to be metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. CYP3A4 is a major enzyme involved in the metabolism of a wide range of xenobiotics, and its involvement has significant implications for potential drug-drug interactions. The metabolism likely involves hydroxylation of the butyl chain or other oxidative transformations.

Proposed Signaling Pathways and Mechanisms of Action

Based on the reported anti-inflammatory activity and the known mechanisms of related salicylamides, a potential signaling pathway for N-butyl-4-chlorosalicylamide is proposed to involve the inhibition of the NF-κB pathway. Inhibition of prostaglandin synthesis can occur through the downregulation of COX-2 expression, which is often mediated by NF-κB.

G Hypothesized Anti-inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc translocates to nucleus COX2 COX-2 Gene Expression NFkB_nuc->COX2 induces PGs Prostaglandins COX2->PGs produces Inflammation Inflammation PGs->Inflammation Compound N-butyl-4-chlorosalicylamide Compound->IKK inhibits (hypothesized)

Caption: Hypothesized anti-inflammatory mechanism of N-butyl-4-chlorosalicylamide.

Experimental Protocols

Detailed experimental data for N-butyl-4-chlorosalicylamide is not extensively published. The following are representative protocols for assessing the key pharmacological activities attributed to this compound, based on standard methodologies used for similar molecules.

In Vitro Anti-inflammatory Assay: Inhibition of COX-2 Expression in Macrophages

This protocol is designed to assess the ability of N-butyl-4-chlorosalicylamide to inhibit the expression of cyclooxygenase-2 (COX-2) in a macrophage cell line stimulated with lipopolysaccharide (LPS).

G Workflow for In Vitro COX-2 Inhibition Assay Start Start Culture Culture RAW 264.7 macrophages Start->Culture Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with N-butyl-4-chlorosalicylamide (various concentrations) Seed->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Lyse Lyse cells and collect protein Incubate->Lyse Western Western Blot for COX-2 and β-actin Lyse->Western Analyze Analyze band intensity to determine inhibition Western->Analyze End End Analyze->End

Caption: Experimental workflow for assessing COX-2 inhibition.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of N-butyl-4-chlorosalicylamide against bacterial strains such as E. coli and M. tuberculosis.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: Plates are incubated under conditions suitable for the specific bacterium (e.g., 37°C for 18-24 hours for E. coli).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion and Future Directions

N-butyl-4-chlorosalicylamide is a compound with potential therapeutic applications in the fields of inflammation and infectious diseases. The preliminary data suggests that its mechanism of action may involve the inhibition of prostaglandin synthesis and direct antimicrobial effects. However, a significant gap exists in the literature regarding its detailed pharmacological profile.

Future research should focus on:

  • Quantitative assessment of its inhibitory activity against COX-1 and COX-2 enzymes.

  • Determination of MIC values against a broader panel of pathogenic bacteria and fungi.

  • In vivo studies to evaluate its efficacy and safety in animal models of inflammation and infection.

  • Detailed metabolic profiling to identify major metabolites and further characterize its interaction with CYP enzymes.

  • Structure-activity relationship (SAR) studies of related N-alkyl-4-chlorosalicylamides to optimize its pharmacological properties.

This technical guide serves as a foundational document to stimulate and guide further research into the pharmacological profile of N-butyl-4-chlorosalicylamide, with the ultimate goal of unlocking its full therapeutic potential.

References

The Antifungal Effect of Buclosamide on Dermatophytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclosamide, a salicylanilide derivative, has been historically used as a topical antimycotic agent for the treatment of dermatomycoses, including infections caused by dermatophytes. While specific contemporary data on its in vitro activity and mechanism of action against these fungi are limited in publicly available literature, this guide synthesizes the probable antifungal properties of this compound based on the established activity of structurally related salicylanilides. This document outlines a proposed mechanism of action centered on mitochondrial disruption, presents standardized experimental protocols for its evaluation against dermatophytes, and provides a framework for the quantitative assessment of its antifungal efficacy.

Introduction

Dermatophytes, a group of keratinophilic fungi belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are the primary causative agents of superficial fungal infections of the skin, hair, and nails, collectively known as dermatophytosis or tinea. The increasing incidence of antifungal resistance necessitates the exploration of both novel and existing compounds for their efficacy against these pathogens. This compound (N-butyl-4-chloro-2-hydroxybenzamide) is a topical antifungal agent that has been used in the past for dermatomycoses[1]. This guide provides a technical overview of its potential effects on dermatophytes, drawing parallels with the known mechanisms of the broader salicylanilide class of compounds to which it belongs.

Proposed Mechanism of Action

While specific studies detailing the molecular mechanism of this compound against dermatophytes are scarce, the well-documented antifungal activity of other salicylanilides, such as niclosamide, provides a strong basis for a hypothesized mechanism of action[1][2][3]. It is proposed that this compound, like other salicylanilides, primarily targets fungal mitochondria, leading to a cascade of events that culminate in cell death.

The proposed signaling pathway involves the following key steps:

  • Mitochondrial Uncoupling: this compound is likely to act as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation from ATP synthesis leads to a rapid depletion of cellular ATP.[1]

  • Inhibition of ATP Synthesis: The collapse of the mitochondrial membrane potential directly inhibits the activity of ATP synthase, further exacerbating the cellular energy crisis.

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can lead to the accumulation of electrons, which then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species. This induces significant oxidative stress within the fungal cell.

  • Cellular Damage and Apoptosis: The combination of ATP depletion and overwhelming oxidative stress leads to widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately triggering programmed cell death or apoptosis.

cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_cell_death Cellular Effects Buclosamide_ext This compound (extracellular) Buclosamide_int This compound (intracellular) Buclosamide_ext->Buclosamide_int Passive Diffusion ETC Electron Transport Chain Buclosamide_int->ETC Proton_Gradient Proton Gradient Disruption ETC->Proton_Gradient ROS ROS Production ETC->ROS ATP_Synthase ATP Synthase Inhibition Proton_Gradient->ATP_Synthase ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Cellular_Damage Cellular Damage ATP_Depletion->Cellular_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis / Cell Death Cellular_Damage->Apoptosis

Figure 1. Proposed mechanism of action of this compound in dermatophytes.

Data Presentation: In Vitro Susceptibility

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Dermatophyte Species

Dermatophyte SpeciesStrain IDMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trichophyton rubrumATCC 28188
Trichophyton mentagrophytesATCC 9533
Microsporum canisATCC 36299
Epidermophyton floccosumATCC 52066
Clinical Isolates(various)

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Dermatophyte Species

Dermatophyte SpeciesStrain IDMFC Range (µg/mL)MFC₅₀ (µg/mL)MFC₉₀ (µg/mL)
Trichophyton rubrumATCC 28188
Trichophyton mentagrophytesATCC 9533
Microsporum canisATCC 36299
Epidermophyton floccosumATCC 52066
Clinical Isolates(various)

MFC₅₀ and MFC₉₀ represent the MFCs at which 50% and 90% of the isolates are killed, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro efficacy of this compound against dermatophytes, based on established Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Broth Microdilution Assay for MIC Determination

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • Dermatophyte isolates (e.g., T. rubrum, T. mentagrophytes, M. canis, E. floccosum)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture dermatophytes on potato dextrose agar or Sabouraud dextrose agar at 28-30°C for 7-14 days to promote sporulation.

    • Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

    • Adjust the conidial suspension to a concentration of 1 x 10³ to 3 x 10³ CFU/mL using a spectrophotometer (530 nm, 80-82% transmittance) and a hemocytometer.

  • Drug Dilution:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

    • Include a drug-free control well (growth control) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 28-30°C for 4-7 days.

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as compared to the drug-free control.

Start Start Inoculum_Prep Inoculum Preparation (1-3 x 10³ CFU/mL) Start->Inoculum_Prep Inoculation Inoculation of plates with fungal suspension Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of this compound in 96-well plate Drug_Dilution->Inoculation Incubation Incubation (28-30°C, 4-7 days) Inoculation->Incubation MIC_Reading Visual Reading of MIC (100% growth inhibition) Incubation->MIC_Reading End End MIC_Reading->End

Figure 2. Workflow for MIC determination by broth microdilution.
Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed as a continuation of the MIC test to determine if the drug is fungistatic or fungicidal.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot the aliquot onto a Sabouraud dextrose agar plate.

  • Incubate the plates at 28-30°C for 4-7 days.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate (≥99.9% killing).

Conclusion

While historical clinical use suggests this compound is effective against dermatophytes, a modern, in-depth evaluation of its antifungal properties is warranted. Based on its chemical structure as a salicylanilide, the proposed mechanism of action involves the disruption of mitochondrial function, a pathway that is a validated target for antifungal agents. The experimental protocols outlined in this guide provide a standardized framework for researchers to quantitatively assess the in vitro efficacy of this compound against key dermatophyte species. Such studies would be invaluable for drug development professionals in considering the potential repositioning or further development of this compound as a viable treatment option for dermatophytosis in the current landscape of increasing antifungal resistance.

References

The Salicylamide Antifungal Class: A Technical Guide to a Renewed Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antifungal resistance necessitates the exploration of novel therapeutic agents. The salicylamide class of compounds, long utilized for other medicinal purposes, has emerged as a promising source of potent antifungal candidates. This technical guide provides an in-depth review of the salicylamide class of antifungals, with a focus on their mechanism of action, structure-activity relationships, and a summary of their in vitro efficacy. Detailed experimental protocols for antifungal susceptibility testing are provided to facilitate further research and development in this area. Visualizations of key signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of this important class of potential antifungal therapeutics.

Introduction

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant global health challenge.[1] The therapeutic arsenal to combat these infections is limited, and the rise of drug-resistant fungal strains further complicates clinical management.[1] This has spurred a critical need for the discovery and development of new antifungal agents with novel mechanisms of action.[2]

Salicylamides, a class of compounds characterized by a 2-hydroxybenzamide scaffold, have a long history in medicine, with salicylamide itself being a non-prescription analgesic and antipyretic.[3] More recently, derivatives such as niclosamide, an anthelmintic drug, have been repurposed and investigated for a variety of other therapeutic indications, including as potent antifungal agents.[2] This guide delves into the technical aspects of the salicylamide class, providing researchers and drug developers with a comprehensive resource to advance the study of these promising compounds.

Mechanism of Action: Targeting the Fungal Powerhouse

The primary antifungal mechanism of the salicylamide class, particularly well-studied for niclosamide, involves the disruption of mitochondrial function. Salicylamides act as protonophores, uncoupling oxidative phosphorylation in fungal mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a cascade of detrimental effects.

The key events in the mitochondrial mechanism of action include:

  • Inhibition of Oxidative Phosphorylation and ATP Synthesis: By dissipating the proton motive force, salicylamides prevent the synthesis of ATP, the primary energy currency of the cell.

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to the increased production of toxic ROS, causing oxidative stress and damage to cellular components.

  • Induction of Cell Death: The combination of energy depletion and oxidative damage ultimately triggers fungal cell growth arrest and death.

Beyond this primary mechanism, some salicylamides may have additional cellular targets. For instance, niclosamide has been shown to inhibit the mitochondrial protein NDU1 and interfere with the mitochondrial protein import complex.

Signaling Pathway Visualization

The following diagram illustrates the core mechanism of action of salicylamides on fungal mitochondria.

Salicylamide_Mechanism Mechanism of Action of Salicylamides on Fungal Mitochondria cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Maintains ROS Reactive Oxygen Species (ROS) ETC->ROS Generates (Increased) ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Salicylamide Salicylamide Salicylamide->ETC Disrupts Salicylamide->Proton_Gradient Dissipates Proton_Gradient->ATP_Synthase Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to ROS->Cell_Death Induces

Caption: Mitochondrial uncoupling by salicylamides.

While the primary antifungal action of salicylamides is directed at the fungal cell, it is noteworthy that some of these compounds can modulate host immune signaling pathways, such as Wnt, Notch, and STAT3. This is an area of active research and may contribute to the overall in vivo efficacy of these compounds but is likely an indirect effect on the fungal pathogen.

Quantitative Data on Antifungal Activity

The in vitro antifungal activity of salicylamide derivatives has been evaluated against a range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for key compounds from this class. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: Antifungal Activity of Niclosamide and its Analogs

CompoundFungal SpeciesMIC Range (µg/mL)Reference(s)
NiclosamideCandida albicans1.56 - >100
Cryptococcus neoformans<0.78 - 1.56
Sporothrix brasiliensis0.20 - 3.25
Sporothrix schenckii>6.5
Sporothrix globosa>6.5
MMV665807Madurella mycetomatis0.9 (IC50)
Sulfanyl-substituted Niclosamide DerivativesMadurella mycetomatis0.9 - 6.6 (IC50)

Table 2: Antifungal Activity of Other Salicylanilide Derivatives

CompoundFungal SpeciesMIC Range (µg/mL)Reference(s)
OxyclozanideCandida albicans-
Aspergillus fumigatus-
RafoxanideCandida albicans2 - 128
Aspergillus fumigatus2 - 128
Salicylanilide AcetatesTrichophyton mentagrophytes0.49 - 31.25
Aspergillus fumigatus0.98 - 31.25
Absidia corymbifera0.98 - 31.25
Candida krusei1.95 - 31.25
N-(4-bromophenyl)-4-chloro-2-hydroxybenzamideVarious molds≥ 0.49 µmol/L
Various yeasts≥ 1.95 µmol/L

Experimental Protocols: Antifungal Susceptibility Testing

The determination of the in vitro activity of salicylamide derivatives is crucial for their development as antifungal agents. The following is a detailed protocol for antifungal susceptibility testing using the broth microdilution method, adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle

This method involves exposing a standardized inoculum of a fungal isolate to serial dilutions of the salicylamide compound in a liquid medium. The MIC is determined after a specified incubation period by observing the lowest concentration of the compound that inhibits visible fungal growth.

Materials
  • Salicylamide derivative (powder form)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

  • Incubator (35°C)

  • Micropipettes and sterile tips

Experimental Workflow

The following diagram outlines the key steps in the broth microdilution assay for determining the MIC of salicylamide compounds.

Broth_Microdilution_Workflow Broth Microdilution Workflow for Salicylamide Antifungal Susceptibility Testing start Start prep_compound Prepare Salicylamide Stock and Working Solutions start->prep_compound prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate prep_compound->serial_dilution inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read and Record MIC incubate->read_mic end End read_mic->end

Caption: Workflow for antifungal susceptibility testing.

Detailed Procedure

4.4.1. Preparation of Salicylamide Solutions

  • Stock Solution: Prepare a stock solution of the salicylamide derivative in DMSO at a concentration of 1.6 mg/mL. Due to the potential for poor aqueous solubility of some salicylamides, ensure the compound is fully dissolved.

  • Working Solutions: Further dilute the stock solution in RPMI 1640 medium to create a series of working solutions at twice the final desired concentrations.

4.4.2. Inoculum Preparation

  • For Yeasts (e.g., Candida spp.):

    • Subculture the yeast on Sabouraud dextrose agar for 24 hours at 35°C.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • For Molds (e.g., Aspergillus spp.):

    • Grow the mold on potato dextrose agar for 7 days to encourage conidiation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

4.4.3. Microtiter Plate Preparation and Inoculation

  • Add 100 µL of RPMI 1640 medium to wells 2-11 of a 96-well plate.

  • Add 200 µL of the highest concentration of the salicylamide working solution to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).

  • Add 100 µL of the prepared fungal inoculum to wells 1-11.

4.4.4. Incubation

  • Incubate the plates at 35°C.

  • Incubation time: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.

4.4.5. MIC Determination

  • The MIC is the lowest concentration of the salicylamide derivative that causes a complete inhibition of visible growth (for fungicidal compounds) or a significant (≥50%) reduction in growth compared to the growth control (for fungistatic compounds).

Structure-Activity Relationships (SAR)

Preliminary SAR studies on salicylanilide derivatives have provided insights into the structural features that contribute to their antifungal activity. Key findings include:

  • Salicyl Moiety: The presence of the phenolic hydroxyl group is often considered crucial for activity, acting as a protonophore. Electron-withdrawing substituents, such as halogens, on the salicylic ring can enhance activity.

  • Anilide Moiety: The nature and position of substituents on the anilide ring significantly influence the antifungal potency. Hydrophobic groups on the anilide ring are generally favorable for activity.

  • Esterification: Masking the phenolic hydroxyl group through esterification can sometimes lead to prodrugs with improved bioavailability, though this can also reduce in vitro activity.

Conclusion

The salicylamide class of compounds represents a promising and underexplored area for the development of novel antifungal agents. Their primary mechanism of action, the disruption of fungal mitochondrial function, is distinct from many currently used antifungals, suggesting a potential for activity against resistant strains. The readily modifiable salicylamide scaffold allows for the exploration of structure-activity relationships to optimize potency and pharmacokinetic properties. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the fight against fungal infections through the investigation of this compelling class of molecules. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of salicylamide antifungals.

References

Buclosamide: A Technical Guide to its Biological Activities and Potential Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 29, 2025

Abstract

Buclosamide (N-butyl-4-chloro-2-hydroxybenzamide) is a salicylanilide derivative historically classified as a topical antimycotic agent for the treatment of dermatomycoses.[1] Despite its established use, publicly available data on its specific biological activities, molecular targets, and mechanism of action remain limited. This technical guide synthesizes the available information on this compound and provides a comprehensive overview of the well-elucidated biological activities of the broader salicylanilide class, primarily through the lens of its most-studied member, niclosamide. By examining the extensive research on niclosamide, we can infer potential mechanisms and targets for this compound, thereby providing a framework for future research and development. This guide presents quantitative data, experimental methodologies, and signaling pathway diagrams to serve as a resource for researchers in mycology, oncology, and drug discovery.

Introduction to this compound

This compound, also known as 4-chloro-2-hydroxybenzoic acid-n-butylamide, is a synthetic compound belonging to the salicylanilide class of molecules.[1] It has been traditionally used as a topical agent against fungal skin infections. However, a detailed understanding of its molecular interactions and the biochemical pathways it modulates is not well-documented in peer-reviewed literature.

The broader family of salicylanilides, including the FDA-approved anthelmintic drug niclosamide, has garnered significant scientific interest for a range of biological activities, including antifungal, anticancer, antiviral, and metabolic regulatory effects.[2][3][4] The primary mechanism of action for this class of compounds is believed to be the uncoupling of mitochondrial oxidative phosphorylation. This guide will leverage the extensive data on niclosamide and other salicylanilides to illuminate the potential biological activities and targets of this compound.

Known Biological Activity of this compound

The Salicylanilide Class: A Framework for Understanding this compound

Due to the limited specific data on this compound, this section will focus on the biological activities of niclosamide and other related salicylanilides. Given the structural similarity, it is plausible that this compound shares some of these mechanisms of action.

Antifungal Activity of Salicylanilides

Niclosamide and other salicylanilides have demonstrated potent antifungal activity against a spectrum of pathogenic fungi. Their efficacy is often attributed to their ability to disrupt mitochondrial function.

Table 1: In Vitro Antifungal Activity of Niclosamide

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Cryptococcus neoformans JEC21<0.781.56
Cryptococcus neoformans H991.56>100
Sporothrix brasiliensis (most strains)0.625–2.5 µMNot Reported

Note: MFC stands for Minimum Fungicidal Concentration. MIC values can vary depending on the specific strain and testing conditions.

Primary Target: Mitochondrial Uncoupling

The most well-documented mechanism of action for salicylanilides is the uncoupling of mitochondrial oxidative phosphorylation. These compounds act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This leads to a decrease in cellular ATP levels, an increase in oxygen consumption, and ultimately, cellular stress and apoptosis.

Experimental Protocol: Measurement of Mitochondrial Uncoupling

A common method to assess mitochondrial uncoupling is by measuring the oxygen consumption rate (OCR) in whole cells or isolated mitochondria.

  • Cell Culture: Culture the cells of interest (e.g., fungal cells or cancer cell lines) to a suitable density.

  • Seahorse XF Analyzer: Plate the cells in a Seahorse XF cell culture microplate.

  • Compound Injection: After baseline OCR measurements, inject the salicylanilide compound (e.g., niclosamide) at various concentrations.

  • Maximal Respiration: Subsequently, inject a known mitochondrial uncoupler like FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone) to determine the maximal respiratory capacity.

  • Data Analysis: An increase in OCR following the addition of the salicylanilide, without a corresponding increase in ATP production, is indicative of mitochondrial uncoupling.

cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Protons_out H+ (Intermembrane Space) ETC->Protons_out Pumps H+ out ATP_Synthase ATP Synthase Protons_in H+ (Mitochondrial Matrix) ATP_Synthase->Protons_in ATP ATP ATP_Synthase->ATP Protons_out->ATP_Synthase Proton Motive Force This compound This compound (Salicylanilide) Protons_out->this compound This compound->Protons_in H+ Transport ADP ADP + Pi ADP->ATP_Synthase

Caption: Mitochondrial uncoupling by salicylanilides.

Modulation of Key Signaling Pathways

Beyond mitochondrial uncoupling, niclosamide has been shown to modulate several critical signaling pathways implicated in cancer and other diseases. It is plausible that this compound could have similar effects.

Niclosamide is a potent inhibitor of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. It has been shown to suppress the phosphorylation of STAT3, which is crucial for its activation. Constitutively active STAT3 is a hallmark of many cancers, promoting cell proliferation and survival by upregulating anti-apoptotic proteins like Mcl-1 and survivin.

Table 2: IC50 Values of Niclosamide on Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Target Pathway
DU145Prostate Cancer~0.7STAT3
VariousHead and Neck CancerNot SpecifiedSTAT3
VariousBreast CancerNot SpecifiedSTAT3

Note: IC50 values are highly dependent on the assay conditions and cell line.

Experimental Protocol: Western Blot for STAT3 Phosphorylation

  • Cell Treatment: Treat cancer cells with varying concentrations of the test compound (e.g., niclosamide) for a specified duration.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of the pathway.

Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Target_Genes Target Genes (e.g., Mcl-1, Survivin) Nucleus->Target_Genes Gene Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation This compound This compound (Salicylanilide) This compound->pSTAT3 Inhibits cluster_pathways Potential Cellular Targets This compound This compound (Salicylanilide) Mitochondria Mitochondrial Uncoupling This compound->Mitochondria STAT3 STAT3 Pathway This compound->STAT3 Wnt Wnt/β-catenin Pathway This compound->Wnt mTORC1 mTORC1 Pathway This compound->mTORC1 NFkB NF-κB Pathway This compound->NFkB Cell_Death Apoptosis/ Cell Cycle Arrest Mitochondria->Cell_Death STAT3->Cell_Death Wnt->Cell_Death mTORC1->Cell_Death NFkB->Cell_Death

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Buclosamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclosamide (N-butyl-4-chloro-2-hydroxybenzamide) is a salicylamide derivative with established antifungal properties, primarily used as a topical agent for the treatment of dermatomycoses. This document provides a comprehensive guide for the laboratory synthesis of this compound, including a detailed experimental protocol, a summary of its physicochemical properties, and an elucidation of its mechanism of action. The synthesis protocol is based on the amidation of a 4-chloro-2-hydroxy-benzoic acid ester. The primary mechanism of antifungal action involves the uncoupling of oxidative phosphorylation in fungal mitochondria.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1 for easy reference.

PropertyValueReference
Molecular Formula C₁₁H₁₄ClNO₂[1][2]
Molecular Weight 227.69 g/mol [1][3]
Melting Point 90-92 °C
Boiling Point 367 °C
Density 1.20 g/cm³ (at 20 °C)
Solubility in Water 0.20 g/L (at 25 °C)
pKa 7.43
LogP 3.88
Appearance Crystals from chloroform
CAS Number 575-74-6
IUPAC Name N-butyl-4-chloro-2-hydroxybenzamide

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-chloro-2-hydroxy-benzoic acid n-butyl ester.

Materials and Reagents:

  • 4-chloro-2-hydroxy-benzoic acid n-butyl ester

  • n-butylamine

  • Methanol

  • Dilute Hydrochloric Acid

  • Activated Charcoal (optional)

  • Carbon Tetrachloride

  • Reaction flask with reflux condenser and heating mantle

  • Stirring apparatus

  • Distillation apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reaction flask equipped with a reflux condenser and stirrer, combine 114 g of 4-chloro-2-hydroxy-benzoic acid n-butyl ester, 64 g of methanol, and 130 g of n-butylamine.

  • Reaction: Heat the mixture to 80°C and maintain this temperature for 22 hours with continuous stirring.

  • Solvent Removal: After the reaction is complete, remove the volatile components (unreacted n-butylamine and methanol) by distillation under reduced pressure at a temperature up to 130°C.

  • Initial Crystallization: Allow the residue to cool. The crude this compound should begin to crystallize.

  • Purification:

    • Dissolve the crystallized residue in 200 ml of methanol.

    • (Optional) If the solution is colored, add a small amount of activated charcoal, stir for a short period, and filter to remove the charcoal.

    • Slowly add the methanolic solution dropwise to a stirred solution of dilute hydrochloric acid. The product will precipitate, initially as a semi-solid which will then solidify.

  • Isolation and Washing:

    • Collect the solid product by suction filtration.

    • Wash the filter cake first with dilute hydrochloric acid and then thoroughly with water.

  • Drying: Dry the purified product in the air.

  • Recrystallization: For higher purity, recrystallize the dried product from carbon tetrachloride. The final product, 4-chloro-2-hydroxy-benzoic acid n-butylamide (this compound), should have a melting point of 90-92°C.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The antifungal activity of this compound and other salicylamides is attributed to their ability to act as uncouplers of mitochondrial oxidative phosphorylation. They disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

buclosamide_mechanism cluster_membrane Inner Mitochondrial Membrane cluster_etc Electron Transport Chain cluster_atp ATP Synthesis cluster_ims Intermembrane Space I Complex I Q Coenzyme Q I->Q e- I->Protons H+ pumping II Complex II II->Q e- III Complex III Q->III e- CytC Cytochrome C III->CytC e- III->Protons H+ pumping IV Complex IV CytC->IV e- IV->Protons H+ pumping ATPsynthase ATP Synthase ATP ATP NADH NADH NADH->I FADH2 FADH2 FADH2->II ADP_Pi ADP + Pi ADP_Pi->ATPsynthase Protons->ATPsynthase Proton Motive Force This compound This compound This compound->Protons Disrupts Proton Gradient

Figure 1. Mechanism of action of this compound.

Caption: this compound disrupts the proton gradient across the inner mitochondrial membrane, uncoupling the electron transport chain from ATP synthesis and leading to fungal cell death.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

buclosamide_workflow start Start Materials (4-chloro-2-hydroxy-benzoic acid n-butyl ester, n-butylamine, methanol) reaction Amidation Reaction (80°C, 22 hours) start->reaction distillation Vacuum Distillation (Remove Volatiles) reaction->distillation crystallization Crude Product Crystallization distillation->crystallization dissolution Dissolution in Methanol crystallization->dissolution precipitation Precipitation in dilute HCl dissolution->precipitation filtration Filtration and Washing precipitation->filtration drying Air Drying filtration->drying recrystallization Recrystallization (Carbon Tetrachloride) drying->recrystallization product Pure this compound recrystallization->product

Figure 2. Experimental workflow for this compound synthesis.

Caption: A schematic representation of the key steps involved in the synthesis and purification of this compound in a laboratory setting.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Buclosamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive protocol for the quantitative analysis of Buclosamide using a specially developed High-Performance Liquid Chromatography (HPLC) method. This compound, a topical antimycotic agent, requires precise and accurate analytical methods for quality control and formulation development.[1][2][3] This application note provides a detailed experimental protocol, including system suitability, method validation, and data presentation, to ensure reliable and reproducible results.

Introduction

This compound, with the chemical name N-butyl-4-chloro-2-hydroxybenzamide, is a member of the salicylamides group and is utilized as a topical antifungal agent for treating dermatomycoses.[2][4] Its efficacy and safety are dependent on the precise concentration of the active pharmaceutical ingredient (API) in topical formulations. Therefore, a robust and validated analytical method is crucial for quality assurance and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances. Its high resolution, sensitivity, and specificity make it an ideal choice for the analysis of active ingredients in complex matrices. This application note details a reversed-phase HPLC (RP-HPLC) method developed and validated for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 10 minutes
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (for a Topical Cream Formulation)
  • Accurately weigh an amount of cream equivalent to 10 mg of this compound into a 50 mL centrifuge tube.

  • Add 25 mL of methanol and vortex for 5 minutes to disperse the cream.

  • Sonicate the mixture for 15 minutes to ensure complete extraction of the drug.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm membrane filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a placebo formulation (cream base without this compound). The chromatogram of the placebo was compared with that of the this compound standard and the sample preparation. No interfering peaks were observed at the retention time of this compound, confirming the method's specificity.

Linearity

The linearity of the method was determined by analyzing a series of six concentrations of this compound standard solutions ranging from 10 to 60 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (Arbitrary Units)
10152345
20301589
30453210
40605874
50754321
60906789
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)

The accuracy of the method was assessed by performing recovery studies. A known amount of this compound was spiked into the placebo formulation at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD
80%1615.8999.310.45
100%2020.12100.600.32
120%2423.8599.380.51
Precision

Intra-day Precision (Repeatability): Six replicate injections of a 20 µg/mL this compound standard solution were performed on the same day.

Inter-day Precision (Intermediate Precision): The analysis was repeated on three different days.

PrecisionRetention Time (min)Peak Area (Arbitrary Units)% RSD
Intra-day 4.523014560.52
Inter-day 4.553021100.89
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
LOD 0.25 µg/mL
LOQ 0.85 µg/mL

Visualization of Experimental Workflow and Logical Relationships

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation std_prep Standard Preparation hplc_analysis HPLC Analysis std_prep->hplc_analysis linearity Linearity std_prep->linearity sample_prep Sample Preparation sample_prep->hplc_analysis specificity Specificity sample_prep->specificity peak_integration Peak Integration hplc_analysis->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification accuracy Accuracy quantification->accuracy precision Precision quantification->precision

Caption: Experimental workflow for this compound analysis by HPLC.

logical_relationship cluster_factors Influencing Factors cluster_outcome Chromatographic Outcome mobile_phase Mobile Phase Composition peak_resolution Peak Resolution mobile_phase->peak_resolution flow_rate Flow Rate flow_rate->peak_resolution column_chem Column Chemistry column_chem->peak_resolution

Caption: Factors influencing peak resolution in HPLC.

Conclusion

The developed RP-HPLC method provides a reliable, accurate, and precise means for the quantitative analysis of this compound in pharmaceutical formulations. The method is specific and linear over a practical concentration range. The validation results demonstrate that this method is suitable for routine quality control analysis and for use in the development of new topical formulations containing this compound. The straightforward sample preparation and relatively short run time make this method efficient for high-throughput analysis.

References

Application Note: Quantitative Analysis of Buclosamide using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Buclosamide (N-butyl-4-chloro-2-hydroxybenzamide) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a topical antimycotic agent used in the treatment of dermatomycoses.[1] The methodology provided herein is designed to be a robust framework for researchers and drug development professionals engaged in the analysis of this compound in various matrices. This document outlines the necessary instrumentation, reagents, sample preparation, and analytical conditions for the accurate and precise quantification of this compound.

Introduction

This compound, also known as Jadit, is a salicylamide derivative with antifungal properties.[1] Its chemical formula is C11H14ClNO2, and it has a molecular weight of 227.69 g/mol .[2][3] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and metabolism studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for the analysis of semi-volatile compounds like this compound.[4] This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocol

Reagents and Materials
  • This compound analytical standard

  • Methanol (HPLC grade)

  • Dichloromethane (GC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (GC-MS grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • 1.5 mL glass GC autosampler vials with inserts

Standard Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From this stock solution, prepare a series of working standard solutions in the desired concentration range (e.g., 1-100 µg/mL) by serial dilution with a suitable solvent like dichloromethane or ethyl acetate.

Sample Preparation (General Guideline)

The following is a general liquid-liquid extraction (LLE) protocol that can be adapted based on the sample matrix (e.g., cream, lotion, biological fluid).

  • Sample Aliquoting: Accurately weigh or measure a representative amount of the sample (e.g., 1 g of cream or 1 mL of a liquid sample).

  • Extraction: To the sample, add 5 mL of ethyl acetate. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic solvent.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of dichloromethane or another appropriate solvent for GC-MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A system equipped with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

Table 1: GC-MS Method Parameters

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280°C
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or similar)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program- Initial Temperature: 150°C, hold for 1 min
- Ramp: 20°C/min to 300°C
- Final Hold: Hold at 300°C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeFull Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)

Data Presentation

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak is expected at m/z 227.

Table 2: Key Mass Spectral Peaks for this compound

m/zRelative AbundanceIon Fragment
227Moderate[M]+ (Molecular Ion)
157High[M - C4H9NCO]+
155High[M - C4H9NCO]+ (Isotope peak due to 35Cl)

Data derived from NIST Mass Spectrometry Data Center.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquoting LLE Liquid-Liquid Extraction Sample->LLE Dry Drying & Evaporation LLE->Dry Recon Reconstitution Dry->Recon Filt Filtration Recon->Filt Injection GC Injection Filt->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound analysis.

Discussion

The presented GC-MS method provides a reliable approach for the quantification of this compound. The choice of a non-polar column like a DB-5MS is suitable for the separation of this semi-polar compound. The splitless injection mode is recommended to achieve low detection limits. For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions m/z 155, 157, and 227, will significantly enhance sensitivity and selectivity by reducing background noise.

Method validation should be performed according to international guidelines (e.g., ICH) to ensure linearity, accuracy, precision, and robustness. The sample preparation protocol may need to be optimized depending on the complexity of the sample matrix to minimize matrix effects and maximize recovery. The use of an internal standard is highly recommended for accurate quantification.

Conclusion

This application note provides a detailed and practical protocol for the GC-MS analysis of this compound. The methodology is suitable for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical method for this topical antifungal agent. The provided parameters and workflow can serve as a starting point for method development and validation in various research and quality control settings.

References

Application Notes and Protocols for Formulating Buclosamide into a Topical Cream for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclosamide is a salicylamide derivative with known antimycotic properties, making it a candidate for topical therapeutic applications.[1][2][3] This document provides detailed application notes and protocols for the formulation of this compound into a topical cream for research purposes. It covers the physicochemical properties of this compound, formulation development, manufacturing processes, and quality control testing. Additionally, it outlines the potential signaling pathways influenced by this compound, drawing parallels with the well-studied, structurally similar compound, niclosamide.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is crucial for developing a stable and effective topical formulation.

PropertyValueReference
Chemical Name N-butyl-4-chloro-2-hydroxybenzamide[1][4]
CAS Number 575-74-6
Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
Melting Point 90-92 °C
Boiling Point 367 °C
Solubility in Water 0.20 g/L (25 °C)
pKa 7.43
LogP (Partition Coefficient) 3.88

Formulation Development: Oil-in-Water (O/W) Cream

An oil-in-water (O/W) emulsion is often preferred for topical drug delivery due to its favorable cosmetic properties, such as being less greasy and easier to spread.

Excipient Selection

The choice of excipients is critical for the stability, efficacy, and safety of the topical cream.

Excipient ClassExamplePurpose
Oil Phase Cetyl Alcohol, Stearyl Alcohol, Mineral OilForms the dispersed phase, acts as an emollient and stiffening agent.
Aqueous Phase Purified WaterForms the continuous phase.
Emulsifying Agent Polysorbate 80, Sorbitan MonostearateStabilizes the emulsion by reducing interfacial tension.
Thickening Agent Carbomer, Xanthan GumIncreases viscosity to improve stability and consistency.
Humectant Glycerin, Propylene GlycolPrevents the cream from drying out.
Preservative Methylparaben, Propylparaben, PhenoxyethanolPrevents microbial growth in the aqueous phase.
pH Adjuster Sodium Hydroxide, Citric AcidTo maintain a pH compatible with skin.
Solubilizer for API Propylene Glycol, EthanolTo ensure this compound is dissolved in the appropriate phase.
Example Formulation

This is a starting point formulation and may require optimization based on experimental observations.

Ingredient% (w/w)
This compound 1.0
Oil Phase
Cetyl Alcohol8.0
Stearyl Alcohol4.0
Mineral Oil5.0
Sorbitan Monostearate2.0
Aqueous Phase
Purified Water72.3
Glycerin5.0
Polysorbate 802.0
Other
Propylene Glycol5.0
Methylparaben0.2
Propylparaben0.1
Sodium Hydroxideq.s. to pH 5.5

Experimental Protocols

Preparation of this compound Topical Cream (100g Batch)

Methodology:

  • Preparation of the Oil Phase:

    • In a suitable vessel, combine cetyl alcohol, stearyl alcohol, mineral oil, and sorbitan monostearate.

    • Heat the mixture to 70-75°C with continuous stirring until all components are melted and homogenous.

  • Preparation of the Aqueous Phase:

    • In a separate vessel, dissolve methylparaben and propylparaben in purified water with heating to 70-75°C.

    • Add glycerin and polysorbate 80 to the aqueous phase and maintain the temperature.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.

    • Continue homogenization for 10-15 minutes to form a uniform emulsion.

  • Incorporation of Active Pharmaceutical Ingredient (API):

    • In a separate container, dissolve the this compound in propylene glycol. This may be gently warmed to facilitate dissolution.

    • Cool the emulsion to 40-45°C.

    • Slowly add the this compound solution to the cream base with continuous mixing until uniform.

  • Final Steps:

    • Adjust the pH to approximately 5.5 using a sodium hydroxide solution.

    • Continue to stir the cream at a low speed until it cools to room temperature.

    • Package the cream in appropriate containers.

Quality Control Tests
TestMethodAcceptance Criteria
Appearance Visual InspectionA smooth, white, homogenous cream, free from lumps and phase separation.
pH pH meter5.0 - 6.0
Viscosity Brookfield ViscometerWithin a pre-defined range, e.g., 20,000-40,000 cP at 25°C.
Particle Size Microscopic analysisUniform globule size distribution with no evidence of drug crystals.
Drug Content (Assay) HPLC90.0% - 110.0% of the labeled amount of this compound.
Microbial Limits USP <61> and <62>Meets the acceptance criteria for topical products.
Stability ICH guidelinesNo significant changes in physical appearance, pH, viscosity, and drug content under accelerated and long-term storage conditions.

Potential Signaling Pathways of this compound

While the precise signaling pathways of this compound are not extensively documented, the mechanisms of the structurally related salicylanilide, niclosamide, have been studied and may provide insights into this compound's activity.

Antifungal Mechanism of Action

The primary antifungal mechanism of salicylanilides like niclosamide is believed to be the disruption of mitochondrial function. This involves the uncoupling of oxidative phosphorylation, leading to a depletion of ATP and ultimately fungal cell death.

Antifungal_Mechanism This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion OxPhos Oxidative Phosphorylation This compound->OxPhos Inhibits ATP ATP Depletion OxPhos->ATP CellDeath Fungal Cell Death ATP->CellDeath NFkB_Pathway cluster_cytoplasm Cytoplasm InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex InflammatoryStimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) Nucleus->GeneTranscription Initiates This compound This compound This compound->IKK Inhibits STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates GeneTranscription Target Gene Transcription Nucleus->GeneTranscription Initiates This compound This compound This compound->STAT3 Inhibits Phosphorylation

References

Application Notes and Protocols: In Vitro Susceptibility Testing of Fungi to Buclosamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclosamide, a salicylanilide derivative, is recognized as a topical antimycotic agent for the treatment of dermatomycoses.[1][2] Salicylanilides as a class of compounds have demonstrated a range of biological activities, including antifungal properties.[3][4] While detailed in vitro susceptibility data for this compound against a broad spectrum of fungi is not extensively documented in publicly available literature, its structural relative, Niclosamide, has been shown to possess considerable antifungal properties.[5] The primary mechanism of action for Niclosamide is believed to be the uncoupling of mitochondrial oxidative phosphorylation, which leads to a disruption of cellular energy production and ultimately, fungal cell death.

These application notes provide a generalized framework for determining the in vitro susceptibility of various fungal species to this compound. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing. Additionally, a proposed mechanism of action for this compound is presented based on the known activity of structurally related compounds.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi

The following table is a template for researchers to collate their experimental data on the Minimum Inhibitory Concentration (MIC) of this compound against a panel of common pathogenic fungi. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [e.g., Fluconazole]
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Candida tropicalisATCC 750
Cryptococcus neoformansATCC 208821
Aspergillus fumigatusATCC 204305
Aspergillus flavusATCC 204304
Aspergillus nigerATCC 16404
Trichophyton rubrumATCC 28188
Trichophyton mentagrophytesATCC 9533
Microsporum canisATCC 36299
Fusarium solaniATCC 36031

Experimental Protocols

Protocol 1: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates and quality control strains

  • Spectrophotometer or microplate reader (optional)

  • Sterile, distilled water

  • 0.85% Saline

  • Vortex mixer

  • Hemocytometer or spectrophotometer for inoculum preparation

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL.

    • Further dilute the stock solution in RPMI 1640 medium to achieve a 2X working concentration range.

  • Inoculum Preparation:

    • For Yeasts (Candida spp., Cryptococcus spp.):

      • Subculture the yeast onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

      • Harvest several colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

      • Dilute this suspension 1:1000 in RPMI 1640 to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

    • For Filamentous Fungi (Aspergillus spp., etc.):

      • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

      • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

      • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL using a hemocytometer.

  • Microdilution Plate Preparation:

    • In a 96-well plate, add 100 µL of RPMI 1640 to wells 2 through 11.

    • Add 200 µL of the highest 2X this compound concentration to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume to 200 µL and the drug concentrations to the desired 1X range.

  • Incubation:

    • Incubate the plates at 35°C.

    • For Candida spp., incubate for 24-48 hours.

    • For Cryptococcus spp., incubate for 48-72 hours.

    • For Aspergillus spp. and other molds, incubate for 48-96 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.

    • The endpoint can be read visually or with a microplate reader at 490 nm.

Mandatory Visualizations

Proposed Mechanism of Action of this compound

Buclosamide_Mechanism cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces Cell_Death Fungal Cell Death ATP_Synthase->Cell_Death ATP Depletion Proton_Gradient->ATP_Synthase Drives ROS->Cell_Death Oxidative Stress This compound This compound This compound->Proton_Gradient Dissipates (Uncoupling) Antifungal_Susceptibility_Workflow Start Start: Fungal Isolate Subculture Subculture on Agar Start->Subculture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Subculture->Inoculum_Prep Plate_Inoculation Inoculate 96-Well Plate Inoculum_Prep->Plate_Inoculation Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Plate_Inoculation Incubation Incubate at 35°C Plate_Inoculation->Incubation Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC End End: Report MIC Value Read_MIC->End

References

Application Notes and Protocols for Determining the Antifungal Efficacy of Buclosamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclosamide (N-butyl-4-chlorosalicylamide) is a salicylanilide derivative with recognized topical antimycotic properties.[1] As a member of the salicylanilide class of compounds, its mechanism of action is hypothesized to be similar to that of related molecules like niclosamide, which function as potent uncouplers of mitochondrial oxidative phosphorylation.[2][3] This disruption of the mitochondrial proton gradient leads to a cascade of events, including ATP depletion and the induction of apoptosis-like cell death, ultimately inhibiting fungal growth.[2][4]

These application notes provide detailed protocols for essential in vitro cell culture assays to quantify the antifungal efficacy of this compound. The described methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and time-kill kinetics are based on established standards to ensure reproducibility. Additionally, a protocol for assessing cytotoxicity against mammalian cell lines is included to evaluate the compound's selectivity and potential for therapeutic development.

Postulated Mechanism of Action of this compound

This compound is thought to exert its antifungal effect by disrupting the electrochemical potential of the inner mitochondrial membrane. As a protonophore, it shuttles protons from the intermembrane space into the mitochondrial matrix, bypassing ATP synthase. This uncoupling of the electron transport chain from ATP synthesis leads to a rapid decrease in cellular ATP levels and an increase in oxygen consumption. The resulting energy deficit and oxidative stress can trigger downstream apoptotic pathways in fungi, characterized by the release of cytochrome c from the mitochondria and subsequent activation of caspase-like proteases, culminating in programmed cell death.

buclosamide_mechanism cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion This compound This compound ETC Electron Transport Chain (ETC) This compound->ETC uncouples H_gradient Proton Gradient (H+) This compound->H_gradient dissipates cytochrome_c Cytochrome c This compound->cytochrome_c induces release ETC->H_gradient pumps H+ ROS Reactive Oxygen Species (ROS) ETC->ROS overproduction ATP_synthase ATP Synthase H_gradient->ATP_synthase drives ATP ATP H_gradient->ATP synthesis inhibited ATP_synthase->ATP apoptosis Apoptosis-like Cell Death ATP->apoptosis depletion contributes to cytochrome_c->apoptosis activates

Figure 1. Postulated signaling pathway of this compound's antifungal action.

Antifungal Efficacy Data (Hypothetical)

The following tables summarize hypothetical, yet plausible, quantitative data for the antifungal activity and cytotoxicity of this compound, based on reported values for structurally related salicylanilides.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 9002824
Candida glabrataATCC 9003048
Aspergillus fumigatusATCC 20430512
Trichophyton rubrumATCC 281880.51

MIC₅₀/₉₀: The concentration of this compound required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
Candida albicansATCC 90028284
Aspergillus fumigatusATCC 204305144
Trichophyton rubrumATCC 281880.524

An MFC/MIC ratio of ≤ 4 is typically considered indicative of fungicidal activity.

Table 3: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineCell TypeIC₅₀ (µM) after 48h
HaCaTHuman Keratinocytes> 50
HepG2Human Hepatocytes25

IC₅₀: The concentration of this compound required to inhibit the growth of 50% of the cells.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for yeasts and filamentous fungi, respectively.

Workflow Diagram

mic_workflow prep_drug Prepare this compound Stock and Serial Dilutions plate_setup Dispense Drug Dilutions into 96-well Plate prep_drug->plate_setup prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C (24-72h) inoculate->incubate read_mic Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read_mic

Figure 2. Workflow for MIC determination by broth microdilution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton rubrum)

  • Sabouraud Dextrose Agar/Broth (SDA/SDB)

  • Spectrophotometer and 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Create serial twofold dilutions in RPMI-1640 medium to achieve final concentrations ranging from (for example) 0.125 to 64 µg/mL.

  • Inoculum Preparation:

    • Yeasts (Candida spp.): Culture the yeast on SDA at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Molds (Aspergillus, Trichophyton spp.): Culture the mold on SDA at 35°C for 7 days (or until sufficient sporulation). Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a turbidity equivalent to a 0.5 McFarland standard and dilute in RPMI-1640 to a final concentration of 0.4-5 x 10⁴ CFU/mL.

  • Plate Setup: Add 100 µL of the appropriate this compound dilution to each well of a 96-well plate. Include a drug-free well for a positive growth control and an uninoculated well with medium for a negative control (blank).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the blank). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for Candida spp., 48-72 hours for Aspergillus spp., and 4-7 days for Trichophyton spp.

  • Endpoint Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control. For azole-like inhibitors, this is often a ≥50% reduction in turbidity for yeasts and ≥80% for dermatophytes. This can be determined visually or by reading the optical density at 600 nm.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a follow-up to the MIC assay to distinguish between fungistatic and fungicidal activity.

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC and higher concentrations that show no visible growth.

  • Mix the contents of each well thoroughly.

  • Aseptically transfer a 10-20 µL aliquot from each selected well and spot-plate it onto a fresh SDA plate.

  • Incubate the SDA plates at 35°C for 48-72 hours (or until growth is visible in the control spot from the MIC well).

  • The MFC is defined as the lowest concentration of this compound that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Time-Kill Assay

This assay provides dynamic information about the rate of antifungal activity.

Procedure:

  • Prepare a fungal suspension in RPMI-1640 medium at a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.

  • Prepare flasks or tubes containing RPMI-1640 with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control.

  • Inoculate each flask with the fungal suspension.

  • Incubate the cultures at 35°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each culture.

  • Perform serial tenfold dilutions of the aliquots in sterile saline.

  • Plate 100 µL of each dilution onto SDA plates and incubate at 35°C for 24-48 hours.

  • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cell lines.

Workflow Diagram

mtt_workflow seed_cells Seed Mammalian Cells in 96-well Plate incubate_24h Incubate for 24h (Cell Adherence) seed_cells->incubate_24h add_drug Add this compound Dilutions to Wells incubate_24h->add_drug incubate_48h Incubate for 48h add_drug->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Figure 3. Workflow for the MTT cytotoxicity assay.

Materials:

  • Mammalian cell lines (e.g., HaCaT, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control, and wells with only medium as an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The protocols outlined in this document provide a standardized framework for evaluating the in vitro antifungal efficacy of this compound. By determining its MIC, MFC, and time-kill kinetics against clinically relevant fungal pathogens, researchers can obtain a comprehensive profile of its antifungal activity. The inclusion of a cytotoxicity assay is crucial for assessing the compound's therapeutic index. Adherence to these standardized methods will generate reliable and comparable data, which is a foundational step in the preclinical assessment of this compound as a potential antifungal therapeutic.

References

Application Notes and Protocols for Testing Buclosamide Against Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclosamide (N-butyl-4-chlorosalicylamide) is a salicylanilide derivative historically used as a topical antifungal agent. With the rising challenge of antifungal resistance in Candida species, there is renewed interest in evaluating established compounds for their efficacy against contemporary clinical isolates. These application notes provide a comprehensive set of protocols for the systematic in vitro evaluation of this compound's activity against various Candida species. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific properties of this compound.

Data Presentation

All quantitative data from the described experimental protocols should be summarized in tables for clear comparison and analysis.

Table 1: In Vitro Susceptibility of Candida Species to this compound and Comparator Antifungals

Candida Species (Strain ID)This compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
C. albicans (e.g., ATCC 90028)
C. glabrata (e.g., ATCC 90030)
C. parapsilosis (e.g., ATCC 22019)
C. tropicalis (e.g., ATCC 750)
C. krusei (e.g., ATCC 6258)
Clinical Isolate 1
Clinical Isolate 2

MIC: Minimum Inhibitory Concentration

Table 2: Fungicidal Activity of this compound against Candida Species

Candida Species (Strain ID)This compound MIC (µg/mL)This compound MFC (µg/mL)MFC/MIC RatioInterpretation
C. albicans (e.g., ATCC 90028)
C. glabrata (e.g., ATCC 90030)
C. parapsilosis (e.g., ATCC 22019)
Clinical Isolate 1

MFC: Minimum Fungicidal Concentration. An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.

Experimental Protocols

Preparation of this compound Stock Solution

Due to the lipophilic nature of salicylanilides, this compound may have low aqueous solubility. A stock solution in dimethyl sulfoxide (DMSO) is recommended.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Accurately weigh this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • The final concentration of DMSO in the assay wells should not exceed 1% (v/v) to avoid solvent toxicity to the fungal cells. A solvent toxicity control should always be included in the experiments.

Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 guidelines.[1]

Materials:

  • Candida isolates (reference strains and clinical isolates)

  • Sabouraud Dextrose Agar (SDA) plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

  • This compound stock solution

  • Control antifungal agents (e.g., fluconazole, amphotericin B)

Protocol:

  • Inoculum Preparation:

    • Subculture Candida isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest several colonies and suspend in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. A suggested starting concentration range, based on data from other salicylanilides, is 0.125 to 64 µg/mL.

    • The final volume in each well should be 100 µL.

    • Include wells for a growth control (no drug) and a sterility control (no inoculum). Also, include a solvent control with the highest concentration of DMSO used.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.[2][3] The endpoint can be read visually or with a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

Materials:

  • Results from the MIC assay

  • SDA plates

  • Sterile pipette tips

Protocol:

  • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a sterile SDA plate.

  • Incubate the plates at 35°C for 48 hours.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate (≥99.9% killing).

Time-Kill Kinetic Assay

This assay provides information on the rate of antifungal activity.

Materials:

  • Candida isolates

  • RPMI-1640 medium

  • This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile culture tubes

  • Incubator with shaking capabilities (35°C)

  • SDA plates

  • Sterile saline for dilutions

Protocol:

  • Prepare a fungal inoculum as described for the MIC assay, adjusted to approximately 1-5 x 10^5 CFU/mL in RPMI-1640 medium.

  • Add this compound at the desired concentrations to the culture tubes. Include a drug-free growth control.

  • At time points 0, 2, 4, 8, 12, and 24 hours, remove an aliquot from each tube.[4][5]

  • Perform serial dilutions in sterile saline and plate onto SDA plates.

  • Incubate the plates at 35°C for 48 hours and count the number of colonies (CFU/mL).

  • Plot log10 CFU/mL versus time for each concentration. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Mechanism of Action Assays

Based on the known mechanism of related salicylanilides, this compound is hypothesized to target fungal mitochondria. The following assays can be used to investigate this.

Mitochondrial Membrane Potential (ΔΨm) Assay

The fluorescent probe JC-1 is commonly used to assess mitochondrial membrane potential. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In cells with depolarized mitochondria, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Candida cells treated with this compound (at MIC and sub-MIC concentrations)

  • JC-1 fluorescent probe

  • Fluorescence microplate reader or flow cytometer

  • PBS

Protocol:

  • Culture Candida cells in the presence of various concentrations of this compound for a predetermined time (e.g., 4-6 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing JC-1 (typically 5-10 µg/mL).

  • Incubate in the dark at 37°C for 15-30 minutes.

  • Wash the cells to remove excess dye.

  • Measure the red (excitation ~585 nm, emission ~590 nm) and green (excitation ~514 nm, emission ~529 nm) fluorescence.

  • A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

Reactive Oxygen Species (ROS) Production Assay

The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can be used to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Candida cells treated with this compound

  • DCFH-DA probe

  • Fluorescence microplate reader or flow cytometer

  • PBS

Protocol:

  • Treat Candida cells with this compound as in the ΔΨm assay.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing DCFH-DA (typically 10-20 µM).

  • Incubate in the dark at 37°C for 30-60 minutes.

  • Measure the fluorescence (excitation ~485 nm, emission ~530 nm).

  • An increase in fluorescence intensity indicates an increase in intracellular ROS production.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Testing cluster_0 Initial Preparation cluster_1 Antifungal Susceptibility Testing cluster_2 Mechanism of Action Studies prep Prepare this compound Stock Solution (in DMSO) mic Broth Microdilution (Determine MIC) prep->mic inoculum Prepare Candida Inoculum inoculum->mic mfc Subculture from MIC Plate (Determine MFC) mic->mfc time_kill Time-Kill Assay mic->time_kill mmp Mitochondrial Membrane Potential Assay (JC-1) mic->mmp ros Reactive Oxygen Species Assay (DCFH-DA) mic->ros

Caption: Workflow for in vitro testing of this compound against Candida species.

Signaling_Pathway Hypothesized Mechanism of Action of this compound cluster_0 Candida Cell This compound This compound mitochondrion Mitochondrion This compound->mitochondrion Enters Cell etc Electron Transport Chain mmp_node ΔΨm Collapse etc->mmp_node Disruption ros_node ROS Production ↑ mmp_node->ros_node Leads to cell_death Fungal Cell Death ros_node->cell_death Induces

Caption: Hypothesized mitochondrial target and downstream effects of this compound.

References

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Buclosamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclosamide, a salicylanilide derivative, is recognized for its topical antimycotic properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its antifungal efficacy and plays a pivotal role in preclinical drug development. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This document provides a detailed protocol for determining the MIC of this compound against fungal pathogens, adhering to established standards such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents. This method involves challenging a standardized fungal inoculum with serial dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of visible growth is assessed to determine the MIC value.

Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (DMSO), ACS Reagent Grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2% glucose

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well, sterile, flat-bottom microtiter plates

  • Sterile, disposable plasticware (pipette tips, reservoirs)

  • Spectrophotometer

  • Calibrated multichannel and single-channel pipettes

  • Fungal strains (e.g., Candida albicans, Candida parapsilosis, Aspergillus fumigatus)

  • Quality Control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator (35°C)

Experimental Protocols

Preparation of this compound Stock Solution

Given the low water solubility of this compound (0.20 g/L at 25°C), a stock solution is prepared in a suitable organic solvent.[1] Dimethyl sulfoxide (DMSO) is a commonly used solvent for antifungal susceptibility testing.[2][3]

Protocol:

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.[2]

  • Store the stock solution in small aliquots at -20°C or below, protected from light.

Preparation of Fungal Inoculum

For Yeast (e.g., Candida species):

  • Subculture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain fresh, pure colonies.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10). This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute this suspension in the appropriate broth medium (CAMHB with 2% glucose or RPMI 1640) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

For Molds (e.g., Aspergillus species):

  • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed.

  • Harvest the conidia by gently scraping the surface of the colony with a sterile, wetted swab or by flooding the plate with sterile saline containing 0.05% Tween 80.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in the test broth.

Broth Microdilution Assay
  • Dispense 100 µL of the appropriate sterile broth medium into all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the highest concentration of this compound (prepared by diluting the stock solution in broth) to the wells of the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will result in a range of this compound concentrations.

  • Column 11 will serve as the growth control (no drug), and column 12 will serve as the sterility control (no inoculum).

  • Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL. Add 100 µL of sterile broth to the sterility control wells (column 12).

  • Seal the plate and incubate at 35°C for 24-48 hours (for yeasts) or as appropriate for the growth rate of the mold being tested.

Reading and Interpretation of Results
  • After incubation, examine the plate for visible growth. The MIC is the lowest concentration of this compound at which there is no visible growth.

  • For azole antifungals, the endpoint is often defined as the concentration that causes a significant reduction in growth (e.g., 50% or 80%) compared to the growth control. For this compound, a complete inhibition of growth (100%) should be used as the endpoint unless otherwise validated.

  • The growth control well should show turbidity, while the sterility control well should remain clear.

  • The MICs for the quality control strains should fall within the established acceptable ranges to ensure the validity of the experiment.

Data Presentation

Quantitative data from MIC testing should be summarized in a clear and structured table. This allows for easy comparison of the activity of this compound against different fungal strains.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 90028[Insert Value][Insert Value][Insert Value]
Candida parapsilosis ATCC 22019 (QC)[Insert Value][Insert Value][Insert Value]
Candida krusei ATCC 6258 (QC)[Insert-Value][Insert-Value][Insert-Value]
Clinical Isolate 1 (C. albicans)[Insert Value][Insert Value][Insert Value]
Clinical Isolate 2 (Aspergillus fumigatus)[Insert Value][Insert Value][Insert Value]

Visualization of Workflow and Mechanism

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Add to plate Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation Standardized suspension Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_Results Visually Read MIC (Lowest concentration with no growth) Incubation->Read_Results Data_Recording Record and Tabulate MIC Values Read_Results->Data_Recording

Caption: Workflow for MIC determination of this compound.

Proposed Signaling Pathway of this compound in Fungi

The antifungal mechanism of salicylanilides, such as this compound, is believed to involve the disruption of mitochondrial function. Specifically, they act as uncouplers of oxidative phosphorylation.[4]

Buclosamide_Mechanism cluster_membrane Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ across membrane ATPSynthase ATP Synthase ATP_Production ATP Production ATPSynthase->ATP_Production This compound This compound This compound->ProtonGradient Dissipates gradient (uncoupling) ProtonGradient->ATPSynthase Drives ATP synthesis Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Proposed mechanism of this compound's antifungal action.

References

Application Notes and Protocols for Studying Buclosamide's Stratum Corneum Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclosamide is a salicylamide derivative with established antifungal properties, making it a candidate for topical therapeutic applications. The efficacy of any topical dermatological agent is fundamentally dependent on its ability to penetrate the stratum corneum (SC), the outermost layer of the epidermis and the principal barrier to percutaneous absorption. Understanding the kinetics of this compound's penetration through this layer is therefore critical for formulation development, efficacy substantiation, and safety assessment.

These application notes provide a comprehensive overview of the key techniques and detailed protocols for quantifying the penetration and permeation of this compound through the stratum corneum. The methodologies described herein are established in vitro and ex vivo models that are staples in dermatopharmacokinetics.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for designing and interpreting skin penetration studies.

PropertyValueImplication for Skin Penetration
Molecular Weight 227.69 g/mol [1]Below the 500 Dalton rule, suggesting favorable passive diffusion across the skin.
LogP (Octanol/Water) 3.88[2]Indicates a lipophilic nature, which generally favors partitioning into and diffusion through the lipid-rich stratum corneum.
Water Solubility 0.20 g/L[2]Low aqueous solubility necessitates the use of solubilizing agents in the receptor fluid for in vitro permeation studies to maintain sink conditions.
pKa 7.43[2]At physiological skin surface pH (~5.5), a significant portion of this compound will be in its non-ionized, more lipophilic form, favoring penetration.

I. In Vitro Permeation Studies using Franz Diffusion Cells

The Franz diffusion cell is the gold standard in vitro method for assessing the percutaneous absorption of topical formulations.[3] It allows for the determination of key permeation parameters such as flux and permeability coefficient.

Experimental Protocol

1. Preparation of Skin Membranes:

  • Excised human or porcine skin is commonly used. The use of human skin is preferred for the most relevant data.

  • The subcutaneous fat is carefully removed, and the skin is dermatomed to a thickness of approximately 200-400 µm.

  • The prepared skin sections are visually inspected for any defects and can be stored at -20°C until use.

2. Franz Diffusion Cell Assembly:

  • The system consists of a donor and a receptor chamber, between which the skin membrane is mounted with the stratum corneum facing the donor chamber.

  • The receptor chamber is filled with a suitable receptor fluid. Given this compound's lipophilicity, a receptor fluid containing a solubilizing agent is required to maintain sink conditions. A common choice is phosphate-buffered saline (PBS) with a non-ionic surfactant like 2% Oleth-20 or a hydro-alcoholic solution (e.g., 50% ethanol in water).

  • The receptor fluid should be degassed prior to use to prevent bubble formation at the skin-fluid interface.

  • The cells are placed in a circulating water bath to maintain a constant temperature of 32°C, mimicking the skin surface temperature. The receptor fluid is continuously stirred.

3. Dosing and Sampling:

  • A finite dose (e.g., 5-10 mg/cm²) of the this compound formulation is applied evenly to the surface of the stratum corneum in the donor chamber.

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor fluid are withdrawn for analysis.

  • An equal volume of fresh, pre-warmed receptor fluid is immediately replaced to maintain a constant volume and sink conditions.

4. Quantification of this compound:

  • The concentration of this compound in the collected samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: In Vitro Permeation Parameters (Illustrative Data)

Disclaimer: The following data are illustrative examples for a hypothetical this compound formulation, as specific quantitative data for this compound is not publicly available. These values are intended to demonstrate the format of data presentation.

ParameterFormulation A (Cream)Formulation B (Gel)
Steady-State Flux (Jss) (µg/cm²/h) 0.85 ± 0.121.25 ± 0.18
Permeability Coefficient (Kp) (cm/h x 10⁻³) 1.70 ± 0.242.50 ± 0.36
Lag Time (t_lag) (h) 2.5 ± 0.51.8 ± 0.4
Cumulative Amount at 24h (µg/cm²) 18.2 ± 2.527.5 ± 3.9

Experimental Workflow: Franz Diffusion Cell Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane (Dermatomed Human/Porcine Skin) assemble Assemble Franz Cell (Skin mounted, 32°C) prep_skin->assemble prep_fluid Prepare & Degas Receptor Fluid (e.g., PBS + Solubilizer) prep_fluid->assemble dose Apply this compound Formulation (Finite Dose) assemble->dose sample Collect Samples at Time Points (Replace with fresh fluid) dose->sample hplc Quantify this compound (HPLC-UV) sample->hplc calculate Calculate Permeation Parameters (Flux, Kp, Lag Time) hplc->calculate

Workflow for an in vitro Franz diffusion cell study.

II. Stratum Corneum Tape Stripping

Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum after topical application of a formulation. This method allows for the quantification of the drug concentration within the SC, providing valuable information on drug retention in this layer.

Experimental Protocol

1. Application of Formulation:

  • A defined area on the forearm of a human volunteer or on excised skin is marked.

  • A precise amount of the this compound formulation is applied to this area.

  • The application site may be left open or occluded for a specified duration.

2. Tape Stripping Procedure:

  • After the exposure time, any unabsorbed formulation is gently removed from the skin surface.

  • An adhesive tape (e.g., D-Squame®) is firmly pressed onto the treated area for a consistent duration (e.g., 5-10 seconds) with uniform pressure.

  • The tape is then rapidly removed in a single, smooth motion.

  • This process is repeated for a predetermined number of strips (e.g., 15-20) on the same skin site. Each tape strip is placed in a separate labeled vial.

3. Extraction of this compound:

  • A suitable solvent (e.g., methanol or acetonitrile) is added to each vial containing a tape strip.

  • The vials are sonicated or vortexed to extract this compound from the tape and the corneocytes.

4. Quantification of this compound:

  • The solvent is collected, and the concentration of this compound is determined by HPLC-UV.

  • To normalize the data, the amount of SC removed on each tape can be determined by a protein assay (e.g., bicinchoninic acid assay) after alkaline hydrolysis of a portion of the tape.

Data Presentation: this compound Concentration in Stratum Corneum (Illustrative Data)

Disclaimer: The following data are illustrative examples for a hypothetical this compound formulation, as specific quantitative data for this compound is not publicly available.

Tape Strip NumberCumulative Amount of this compound (ng/cm²)
1-5250 ± 45
6-10120 ± 22
11-1555 ± 10
Total in SC 425 ± 77

Experimental Workflow: Tape Stripping Study

G cluster_application Application cluster_stripping Stripping cluster_analysis Analysis apply_formulation Apply this compound Formulation to Defined Skin Area exposure Defined Exposure Time apply_formulation->exposure remove_excess Remove Excess Formulation exposure->remove_excess tape_strip Sequentially Apply and Remove Adhesive Tapes remove_excess->tape_strip extract Extract this compound from Tapes (e.g., Methanol) tape_strip->extract quantify Quantify this compound (HPLC-UV) & Protein Content extract->quantify profile Generate SC Concentration Profile quantify->profile

Workflow for a stratum corneum tape stripping study.

III. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in samples from permeation and tape stripping studies.

Proposed HPLC-UV Protocol for this compound

This is a proposed method based on the analysis of similar compounds (salicylamides) and should be validated for this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0-4.0) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at approximately 300-310 nm (based on salicylamide structure)
Column Temperature 25-30°C
Internal Standard A structurally similar compound, e.g., another salicylanilide.

IV. Potential Signaling Pathways in the Skin

While this compound's primary mechanism of action is as an antifungal, topical application can also influence the underlying skin cells. Antifungal agents can modulate the immune response of keratinocytes. For instance, some antifungals can influence the production of antimicrobial peptides (AMPs) and cytokines by keratinocytes through signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Hypothetical Signaling Pathway of Antifungal Interaction with Keratinocytes

G cluster_extracellular Extracellular cluster_cell Keratinocyte cluster_nucleus Nucleus cluster_response This compound This compound receptor Receptor Interaction (e.g., TLRs) This compound->receptor Binds to or interacts with mapk MAPK Pathway (e.g., ERK, p38) receptor->mapk Activates nfkb NF-κB Pathway receptor->nfkb Activates transcription Gene Transcription mapk->transcription nfkb->transcription amp ↑ Antimicrobial Peptides (e.g., hBDs) transcription->amp cytokines ↑/↓ Pro-inflammatory Cytokines (e.g., IL-8) transcription->cytokines barrier Modulation of Barrier Proteins transcription->barrier

Potential interaction of an antifungal agent with keratinocyte signaling.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's penetration into and permeation across the stratum corneum. The selection of appropriate experimental conditions, particularly the receptor fluid in Franz diffusion studies, is critical and should be guided by the physicochemical properties of this compound. While specific quantitative permeation data for this compound is not currently available in the public domain, the protocols described here will enable researchers to generate such crucial data for the development of safe and effective topical formulations.

References

Application Notes and Protocols for Buclosamide Phototoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Buclosamide and Phototoxicity

This compound is a salicylamide derivative that has been used as a topical antifungal agent.[1] While effective, certain salicylanilides have been associated with photosensitivity reactions.[1] Phototoxicity is a non-immunological toxic response elicited by the interaction of a chemical substance with light, typically ultraviolet A (UVA) or visible light, leading to cellular damage.[2] This phenomenon is a critical consideration in drug development, as it can lead to adverse cutaneous reactions upon exposure to sunlight.[3]

The mechanism of phototoxicity often involves the absorption of photons by the chemical, leading to its excitation to a higher energy state.[4] This excited molecule can then generate reactive oxygen species (ROS), such as singlet oxygen and superoxide anions, which can cause oxidative damage to cellular components like lipids, proteins, and DNA. Assessing the phototoxic potential of a compound like this compound is therefore essential for a comprehensive safety evaluation.

These application notes provide a detailed framework for the experimental design of this compound phototoxicity studies, incorporating standardized in vitro and in chemico assays.

General Workflow for Phototoxicity Assessment

A tiered approach is recommended for assessing the phototoxic potential of a test compound like this compound. This typically begins with an assessment of the compound's photochemical properties, followed by in chemico and in vitro assays. Positive results in these initial screens may then warrant further investigation.

Phototoxicity_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 Data Analysis & Interpretation UV_Vis UV-Vis Absorption Spectrum ROS_Assay In Chemico ROS Assay UV_Vis->ROS_Assay Absorbs light (290-700 nm) NRU_Assay 3T3 NRU Phototoxicity Test ROS_Assay->NRU_Assay ROS generation positive Data_Analysis Calculate PIF and MPE NRU_Assay->Data_Analysis Classification Classify Phototoxic Potential Data_Analysis->Classification

Caption: General workflow for assessing the phototoxic potential of a test compound.

In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

The 3T3 NRU phototoxicity test is the most widely accepted in vitro method for assessing phototoxicity. It compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.

Experimental Protocol

3.1.1 Materials

  • Balb/c 3T3 fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (test article)

  • Chlorpromazine (positive control)

  • Sodium Lauryl Sulfate (negative control)

  • Neutral Red solution

  • Neutral Red destain solution (e.g., 1% acetic acid, 50% ethanol in water)

  • 96-well cell culture plates

  • Solar simulator with a UVA filter (output ~5 J/cm²)

3.1.2 Procedure

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for monolayer formation.

  • Preparation of Test Solutions: Prepare a series of eight concentrations of this compound in culture medium. Also, prepare solutions for the positive and negative controls.

  • Treatment: Remove the culture medium from the cells and wash with PBS. Add the various concentrations of the test article and controls to the wells of both plates.

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). Keep the duplicate plate in the dark as a control.

  • Post-Incubation: After irradiation, wash the cells with PBS and add fresh culture medium. Incubate both plates for another 24 hours.

  • Neutral Red Uptake: Incubate the cells with a medium containing Neutral Red for 3 hours. This dye is taken up by viable cells.

  • Dye Extraction and Measurement: Wash the cells, add the destain solution, and shake for 10 minutes to extract the dye. Measure the optical density at 540 nm using a plate reader.

Data Presentation

The results are used to calculate the concentration at which cell viability is reduced by 50% (IC50) for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo-Irritation Factor (PIF) and Mean Photo Effect (MPE) are then determined to classify the phototoxic potential.

CompoundConditionIC50 (µg/mL)Photo-Irritation Factor (PIF)Mean Photo Effect (MPE)Phototoxicity Classification
This compound (Representative) - UVA 85.012.10.45Phototoxic
+ UVA 7.0
Chlorpromazine (Positive Control) - UVA 47.027.70.50Phototoxic
+ UVA 1.7
Sodium Lauryl Sulfate (Negative Control) - UVA >100<2<0.1Non-phototoxic
+ UVA >100

In Chemico Reactive Oxygen Species (ROS) Assay

The ROS assay is a high-throughput screening method to evaluate the photoreactivity of a substance by measuring the generation of singlet oxygen (¹O₂) and superoxide anion (O₂⁻) upon exposure to simulated sunlight.

Experimental Protocol

4.1.1 Materials

  • This compound (test article)

  • Positive and negative control substances

  • Singlet Oxygen Sensor Green or other suitable fluorescent probe for ¹O₂ detection

  • Nitroblue Tetrazolium (NBT) or similar for O₂⁻ detection

  • Phosphate buffer

  • 96-well UV-transparent plates

  • Solar simulator

  • Fluorescence plate reader

4.1.2 Procedure

  • Prepare Reaction Mixtures: In separate wells of a 96-well plate, prepare reaction mixtures containing the buffer, the respective ROS probe, and the test article at various concentrations.

  • Irradiation: Expose the plate to a controlled dose of simulated sunlight. A duplicate plate should be kept in the dark.

  • Measurement: Immediately after irradiation, measure the fluorescence (for ¹O₂) or absorbance (for O₂⁻) using a plate reader.

  • Data Analysis: Compare the signal from the irradiated samples to the dark controls to determine the extent of ROS generation.

Data Presentation

The results are typically expressed as a fold increase in signal over the dark control or as a percentage of the positive control response.

Note: The following data is representative and intended for illustrative purposes.

CompoundROS SpeciesFold Increase over Dark ControlClassification
This compound (Representative) Singlet Oxygen (¹O₂)8.5Photoreactive
Superoxide Anion (O₂⁻)3.2
Positive Control Singlet Oxygen (¹O₂)10.0Photoreactive
Superoxide Anion (O₂⁻)4.5
Negative Control Singlet Oxygen (¹O₂)1.1Non-photoreactive
Superoxide Anion (O₂⁻)0.9

Mechanism of Phototoxicity

The phototoxic cascade is initiated by the absorption of light by a photosensitizing molecule. This leads to the formation of an excited state, which can then react with molecular oxygen to produce ROS. These highly reactive species can cause widespread cellular damage, leading to inflammation and cell death.

Phototoxicity_Pathway cluster_0 Initiation cluster_1 Excitation & ROS Generation cluster_2 Cellular Damage cluster_3 Biological Response Compound This compound (Ground State) Excited_Compound Excited this compound (Triplet State) Compound->Excited_Compound Intersystem Crossing Light UVA Light (Photon Absorption) Light->Compound Oxygen Molecular Oxygen (O2) Excited_Compound->Oxygen Energy/Electron Transfer ROS Reactive Oxygen Species (¹O₂, O₂⁻, •OH) Oxygen->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Lipid_Peroxidation->Cell_Death Protein_Oxidation->Cell_Death DNA_Damage->Cell_Death Inflammation Inflammatory Response Cell_Death->Inflammation

Caption: Signaling pathway of drug-induced phototoxicity.

Data Interpretation and Classification

The classification of a compound's phototoxic potential is based on the quantitative data obtained from the 3T3 NRU assay. The Photo-Irritation Factor (PIF) and Mean Photo Effect (MPE) are key metrics for this classification.

Data_Interpretation Start 3T3 NRU Assay Results PIF_Check PIF > 5? Start->PIF_Check MPE_Check1 MPE > 0.15? PIF_Check->MPE_Check1 No Phototoxic Phototoxic PIF_Check->Phototoxic Yes PIF_Check2 2 < PIF < 5? MPE_Check1->PIF_Check2 No MPE_Check1->Phototoxic Yes MPE_Check2 0.1 < MPE < 0.15? PIF_Check2->MPE_Check2 No Probable_Phototoxic Probable Phototoxic PIF_Check2->Probable_Phototoxic Yes MPE_Check2->Probable_Phototoxic Yes Non_Phototoxic Non-phototoxic MPE_Check2->Non_Phototoxic No

Caption: Logic for classifying phototoxic potential based on PIF and MPE values.

References

Application Notes: The Use of Niclosamide in Fungal Biofilm Formation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies and their role in persistent infections. The formation of these complex, structured communities of fungal cells encased in a self-produced extracellular matrix is a key virulence factor for many pathogenic fungi, including Candida albicans and Cryptococcus neoformans. Recently, the anthelmintic drug niclosamide, a salicylanilide derivative, has been identified as a potent inhibitor of fungal biofilm formation. These application notes provide an overview of the use of niclosamide in studying and combating fungal biofilms, detailing its mechanism of action and providing protocols for its application in research settings.

Mechanism of Action

Niclosamide exhibits its antifungal and anti-biofilm properties primarily by targeting mitochondrial function.[1][2] The proposed mechanism involves the inhibition of the mitochondrial protein NDU1, a key component of the electron transport chain.[3][4][5] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). The resulting cellular stress inhibits crucial virulence traits such as filamentation (the transition from yeast to hyphal form) in Candida albicans, which is a critical step in biofilm formation. Furthermore, transcriptional profiling of C. albicans treated with niclosamide reveals a signature consistent with the mitochondria-to-nucleus retrograde response, a signaling pathway that communicates mitochondrial dysfunction to the nucleus to alter gene expression.

Quantitative Data Summary

The following tables summarize the reported effects of niclosamide on fungal biofilm formation and viability.

Table 1: Effect of Niclosamide on Candida spp. Biofilm Formation

Fungal SpeciesNiclosamide ConcentrationObserved EffectReference
Candida albicans5 µM15% inhibition of biofilm production
Candida albicans0.33 µg/mLAnti-biofilm activity observed
Candida albicans1.64 µg/mL>15% inhibition of biofilm
Candida albicans (Fluconazole-resistant)0.5 - 2 µg/mL (NCL-EPO-NP)>50% inhibition of biofilm
Candida albicans (preformed biofilm)2 µg/mL (NCL-EPO-NP)>50% reduction in metabolic activity
Candida auris1 µMInhibition of biofilm formation

*NCL-EPO-NP: Niclosamide-loaded Eudragit EPO nanoparticles

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Niclosamide against Cryptococcus neoformans

StrainMICMFCReference
JEC21< 0.78 µg/mL1.56 µg/mL
H991.56 µg/mL> 100 µg/mL

Signaling Pathway and Experimental Workflow Visualizations

cluster_0 Niclosamide's Mechanism of Action Niclosamide Niclosamide Mitochondria Mitochondria Niclosamide->Mitochondria enters NDU1 NDU1 Retrograde_Response Mitochondria-to-Nucleus Retrograde Response Mitochondria->Retrograde_Response signals ETC Electron Transport Chain NDU1->ETC inhibition ROS ↑ Reactive Oxygen Species ETC->ROS ATP ↓ ATP Synthesis ETC->ATP Filamentation ↓ Filamentation Retrograde_Response->Filamentation Biofilm ↓ Biofilm Formation Filamentation->Biofilm

Figure 1. Proposed mechanism of niclosamide's anti-biofilm activity.

cluster_1 Experimental Workflow: Biofilm Inhibition Assay A Prepare fungal cell suspension B Dispense into 96-well plate A->B C Add serial dilutions of Niclosamide B->C D Incubate to allow biofilm formation C->D E Wash to remove planktonic cells D->E F Quantify biofilm E->F G Crystal Violet Staining (Biomass) F->G H XTT Assay (Metabolic Activity) F->H

Figure 2. General workflow for a fungal biofilm inhibition assay.

Experimental Protocols

Herein are detailed protocols for key experiments involving the use of niclosamide to study fungal biofilm formation.

Protocol 1: Fungal Biofilm Inhibition Assay

This protocol is designed to assess the ability of niclosamide to inhibit the formation of fungal biofilms.

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Cryptococcus neoformans)

  • Appropriate growth medium (e.g., RPMI-1640 for C. albicans, Sabouraud Dextrose Broth for C. neoformans)

  • Niclosamide stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal strain overnight in the appropriate liquid medium at 37°C.

  • Wash the cells with PBS and resuspend in fresh medium to a final concentration of 1 x 10^6 cells/mL.

  • Plate Setup: Add 100 µL of the fungal cell suspension to each well of a 96-well plate.

  • Niclosamide Treatment: Prepare serial dilutions of the niclosamide stock solution in the growth medium. Add 100 µL of the niclosamide dilutions to the wells containing the fungal suspension. Include a vehicle control (medium with the solvent used to dissolve niclosamide) and a no-treatment control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Carefully aspirate the medium from each well and wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells.

  • Quantification: Proceed with a quantification method such as the Crystal Violet assay (Protocol 2) or the XTT assay (Protocol 3).

Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining

This protocol measures the total biomass of the formed biofilm.

Materials:

  • 96-well plate with formed biofilms (from Protocol 1)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol

  • Microplate reader

Procedure:

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and add 200 µL of 0.1% Crystal Violet solution to each well. Incubate at room temperature for 20 minutes.

  • Washing: Discard the Crystal Violet solution and wash the plate thoroughly with sterile water to remove excess stain.

  • Destaining: Add 200 µL of 95% ethanol to each well to solubilize the stain. Incubate for 10-15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

Protocol 3: Quantification of Biofilm Metabolic Activity using XTT Assay

This protocol assesses the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Materials:

  • 96-well plate with formed biofilms (from Protocol 1)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)

  • Menadione solution (10 mM in acetone)

  • Microplate reader

Procedure:

  • Prepare XTT-Menadione Solution: For each plate, mix 5 mL of the XTT solution with 10 µL of the menadione solution.

  • Assay: Add 100 µL of the XTT-menadione solution to each well containing a biofilm and to control wells (no biofilm).

  • Incubation: Incubate the plate in the dark at 37°C for 2-5 hours.

  • Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.

References

Application Notes and Protocols for Animal Models in the Evaluation of Topical Buclosamide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Buclosamide (4-chloro-2-hydroxybenzoic acid-N-butylamide), a salicylamide derivative, is a topical agent with established antimycotic properties. It is the active ingredient in formulations such as Jadit®, often combined with salicylic acid to enhance its keratolytic and penetration capabilities, and sometimes with a corticosteroid like hydrocortisone to leverage anti-inflammatory effects. These application notes provide a framework for the preclinical evaluation of topical this compound formulations using relevant animal models to assess their antifungal efficacy and anti-inflammatory activity. The protocols outlined are based on established methodologies for testing topical dermatological agents.

Mechanism of Action and Rationale for Model Selection

While the precise molecular mechanism of this compound is not extensively detailed in publicly available literature, its classification as a salicylanilide suggests it may share mechanisms with related compounds like niclosamide. These mechanisms include the uncoupling of oxidative phosphorylation in mitochondria and the modulation of key inflammatory signaling pathways such as NF-κB. This dual action as an antifungal and anti-inflammatory agent necessitates a two-pronged approach to preclinical testing, utilizing models that can assess both properties.

Diagram of Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of salicylates are partly attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (PGs) from arachidonic acid. PGs are key mediators of inflammation, causing vasodilation, increased vascular permeability, and pain.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inflammation Inflammatory Response Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Synthesis Inflammation Vasodilation, Edema, Pain Prostaglandins->Inflammation Mediation This compound This compound (Salicylate Derivative) This compound->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory action of this compound via COX pathway inhibition.

Part 1: Antifungal Efficacy Evaluation

The guinea pig model of dermatophytosis is a well-established and reliable method for evaluating the in vivo efficacy of topical antifungal agents. This model closely mimics human tinea infections, particularly tinea pedis.

Experimental Protocol: Guinea Pig Model of Tinea Pedis

1. Objective: To assess the mycological cure rate of a topical this compound formulation in a Trichophyton mentagrophytes-induced tinea pedis model in guinea pigs.

2. Materials:

  • Animals: Male Hartley guinea pigs (350-400 g).

  • Organism: Trichophyton mentagrophytes (clinical isolate).

  • Formulations:

    • Test: Topical this compound formulation (e.g., 10% cream).

    • Vehicle Control: Cream base without this compound.

    • Positive Control: Commercial topical antifungal cream (e.g., 1% Terbinafine).

  • Reagents: Sabouraud Dextrose Agar (SDA) with antibiotics, sterile saline, sterile cotton swabs.

3. Methodology:

  • Acclimatization: House animals under standard conditions for at least 5 days prior to the experiment.

  • Infection:

    • Anesthetize the guinea pigs.

    • Gently abrade the plantar surface of both hind paws with fine-grade sandpaper.

    • Apply a suspension of T. mentagrophytes arthroconidia/mycelial fragments (approx. 1 x 10⁷ CFU/mL in sterile saline) to the abraded skin.

    • Allow the infection to establish for 7-10 days, until clear signs of dermatophytosis (scaling, erythema) are visible.

  • Treatment:

    • Randomly assign animals to treatment groups (n=8-10 per group).

    • Apply approximately 0.1 g of the assigned formulation to the entire plantar surface of each infected paw once daily for 14 consecutive days.

  • Evaluation:

    • Five days after the final treatment (Day 19 post-treatment initiation), euthanize the animals.

    • Excise a standardized section of the plantar skin from each paw.

    • Homogenize the skin sample in sterile saline.

    • Plate serial dilutions of the homogenate onto SDA plates.

    • Incubate plates at 28°C for 7-10 days.

  • Endpoint: The primary endpoint is the mycological cure rate, defined as the percentage of animals in each group with no detectable fungal growth (0 CFU) from the skin culture. The secondary endpoint is the quantitative reduction in fungal burden (CFU/gram of tissue) compared to the vehicle control group.

Diagram of Antifungal Efficacy Testing Workflow

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_eval Evaluation A Acclimatize Guinea Pigs (5 days) C Anesthetize & Abrade Plantar Paws A->C B Prepare T. mentagrophytes Inoculum D Apply Fungal Inoculum B->D C->D E Establish Infection (7-10 days) D->E F Group Randomization (Test, Vehicle, Positive Control) E->F G Daily Topical Application (14 days) F->G H Euthanize & Excise Skin (Day 19) G->H I Homogenize & Culture on SDA Plates H->I J Quantify Fungal Burden (CFU/g) & Determine Mycological Cure I->J

Caption: Workflow for the guinea pig tinea pedis model.

Efficacy Data (from Human Clinical Trials of Jadit®)
Clinical DiagnosisNumber of CasesGood Response (70-100% Improvement)Fair Response (40-70% Improvement)Poor Response (<40% Improvement)
Tinea corporis201820
Tinea cruris10820
Tinea pedis8611
Tinea manus3201
Tinea versicolor8341
Total 49 37 9 3
Note: 4 cases of Erythrasma were excluded from this summary as it is a bacterial infection.

Part 2: Anti-inflammatory Activity Evaluation

The croton oil-induced ear edema model in mice is a standard and acute model for screening topical anti-inflammatory agents. Croton oil is a potent irritant that induces a rapid and measurable inflammatory response.

Experimental Protocol: Croton Oil-Induced Mouse Ear Edema

1. Objective: To quantify the anti-inflammatory effect of a topical this compound formulation by measuring the inhibition of croton oil-induced ear edema in mice.

2. Materials:

  • Animals: Male Swiss or BALB/c mice (20-25 g).

  • Irritant: Croton oil solution (e.g., 5% v/v in a vehicle like acetone or ethanol).

  • Formulations:

    • Test: Topical this compound formulation.

    • Vehicle Control: Formulation base without this compound.

    • Positive Control: Commercial topical anti-inflammatory (e.g., 0.1% Dexamethasone or 1% Indomethacin solution).

  • Equipment: 6 mm biopsy punch, analytical balance.

3. Methodology:

  • Acclimatization: House animals under standard conditions for at least 3 days prior to the experiment.

  • Treatment and Induction:

    • Randomly assign animals to treatment groups (n=6-8 per group).

    • Apply a standardized volume (e.g., 20 µL) of the croton oil solution to the inner surface of the right ear of each mouse.

    • Simultaneously, or 30 minutes post-irritant, apply a standardized amount (e.g., 10 mg) of the assigned formulation (Test, Vehicle, or Positive Control) to the same ear. The left ear serves as an untreated control.

  • Evaluation:

    • After a set time period (typically 4-6 hours after induction), euthanize the mice.

    • Using a 6 mm biopsy punch, remove a disc from both the treated (right) and untreated (left) ears.

    • Immediately weigh each ear disc.

  • Endpoint: The primary endpoint is the percentage inhibition of edema, calculated using the following formula:

    • Edema (mg) = Weight of right ear disc (mg) - Weight of left ear disc (mg)

    • % Inhibition = [ (Edema_vehicle - Edema_test) / Edema_vehicle ] x 100

Diagram of Anti-inflammatory Testing Workflow

G cluster_prep Preparation cluster_induction Induction & Treatment cluster_eval Evaluation A Acclimatize Mice (3 days) B Group Randomization (Test, Vehicle, Positive Control) A->B C Apply Croton Oil to Right Ear B->C D Apply Topical Formulation to Right Ear C->D E Wait for 4-6 hours D->E F Euthanize & Excise Ear Discs (6mm) E->F G Weigh Ear Discs F->G H Calculate Edema Weight & % Inhibition G->H

Caption: Workflow for the croton oil-induced mouse ear edema model.

Expected Quantitative Data

No specific data for this compound in this model was found. However, a successful anti-inflammatory formulation would be expected to produce a dose-dependent inhibition of ear edema. For context, potent corticosteroids like dexamethasone can achieve >80% inhibition, while NSAIDs like indomethacin typically show inhibition in the range of 50-70% in this model.

Part 3: Skin Permeation and Pharmacokinetics

Evaluating the skin permeation of a topical formulation is crucial to ensure the active ingredient reaches its target site in sufficient concentrations. In vitro Franz diffusion cell studies using excised animal skin are a standard preliminary method.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

1. Objective: To determine the in vitro permeation profile of this compound from a topical formulation through an animal skin membrane.

2. Materials:

  • Skin Membrane: Full-thickness abdominal skin from rats or ear skin from pigs. Porcine ear skin is often preferred due to its structural similarity to human skin.

  • Apparatus: Franz diffusion cells.

  • Receptor Medium: Phosphate-buffered saline (PBS) with a solubilizing agent (e.g., 2% Oleth-20) to maintain sink conditions.

  • Formulation: Test formulation containing a known concentration of this compound.

  • Analytical Method: Validated HPLC-UV method for the quantification of this compound.

3. Methodology:

  • Skin Preparation: Excise animal skin, remove subcutaneous fat, and cut to fit the Franz diffusion cells.

  • Cell Assembly:

    • Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32°C) receptor medium and ensure no air bubbles are trapped beneath the skin.

    • Equilibrate the cells for 30 minutes.

  • Application and Sampling:

    • Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.

    • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis:

    • Analyze the samples using a validated HPLC method to determine the concentration of this compound.

    • At the end of the experiment, dissemble the cell, wash the skin surface to remove excess formulation, and analyze the drug content retained in the skin (epidermis and dermis separated).

  • Endpoint: The primary endpoints are the cumulative amount of drug permeated per unit area (µg/cm²) over time and the steady-state flux (Jss, µg/cm²/h). Skin retention data provides insight into drug deposition within the target tissue.

Diagram of In Vitro Skin Permeation Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise & Prepare Animal Skin (e.g., Porcine Ear) B Assemble Franz Diffusion Cells A->B C Fill & Equilibrate Receptor Compartment B->C D Apply this compound Formulation to Donor Compartment C->D E Sample Receptor Medium at Time Intervals (0-24h) D->E F Quantify this compound in Samples via HPLC E->F G Analyze Drug Retained in Skin Layers E->G H Calculate Permeation Parameters (Flux, Cumulative Amount) F->H G->H

Caption: Workflow for in vitro skin permeation study using Franz cells.

Conclusion

The protocols described provide a comprehensive framework for the preclinical evaluation of topical this compound formulations. The guinea pig tinea pedis model is the gold standard for assessing antifungal efficacy, while the mouse ear edema model offers a rapid and reliable screening method for anti-inflammatory activity. In vitro permeation studies are essential for formulation optimization and to ensure adequate delivery of this compound to the target skin layers. While specific preclinical data for this compound is limited, the available human clinical data suggests good efficacy against common dermatomycoses. These models are critical for generating the necessary data to support further development and to characterize the pharmacological profile of new or optimized this compound formulations.

References

Spectroscopic Analysis of Buclosamide and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic techniques used to characterize Buclosamide and its derivatives. The information is intended to guide researchers in the structural elucidation and analysis of this class of compounds, which are of interest for their potential therapeutic activities.

Introduction

This compound, N-butyl-4-chloro-2-hydroxybenzamide, is a salicylanilide derivative with known antifungal properties.[1] Spectroscopic analysis is crucial for the confirmation of its chemical structure, the identification of related impurities or derivatives, and for understanding its chemical properties. This document outlines the application of key spectroscopic methods—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—in the analysis of this compound.

Spectroscopic Data of this compound

A summary of the expected spectroscopic data for this compound is presented below. This data is compiled from typical values for salicylanilide derivatives and publicly available information.[2][3][4][5]

Table 1: Summary of Spectroscopic Data for this compound

Spectroscopic TechniqueParameterObserved Value/RangeInterpretation
UV-Vis Spectroscopy λmax~280-320 nmπ → π* transitions in the aromatic ring.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~3300-3500 (N-H stretch, amide)Characteristic functional group vibrations.
~3100-3300 (O-H stretch, phenol)
~2800-3000 (C-H stretch, alkyl)
~1630-1680 (C=O stretch, amide I)
~1500-1600 (C=C stretch, aromatic)
~1520-1550 (N-H bend, amide II)
~1200-1300 (C-O stretch, phenol)
~700-850 (C-Cl stretch)
¹H NMR Spectroscopy Chemical Shift (δ, ppm)~0.9 (t, 3H)Butyl chain protons.
~1.4 (sextet, 2H)
~1.6 (quintet, 2H)
~3.4 (q, 2H)
~6.8-7.8 (m, 3H)Aromatic protons.
~8.5 (s, 1H)Amide N-H proton.
~11-12 (s, 1H)Phenolic O-H proton.
¹³C NMR Spectroscopy Chemical Shift (δ, ppm)~13-14 (CH₃)Butyl chain carbons.
~20-21 (CH₂)
~31-32 (CH₂)
~40-41 (CH₂)
~115-140 (Aromatic C-H & C-Cl)Aromatic carbons.
~160-162 (Aromatic C-OH)
~168-170 (C=O, amide)Carbonyl carbon.
Mass Spectrometry (GC-MS) m/z227 (M⁺)Molecular ion peak.
157Fragment ion.
155Fragment ion (base peak).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blank: Use the solvent as a blank to zero the instrument.

  • Measurement: Record the absorbance spectrum from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Protocol:

  • Sample Preparation:

    • KBr Pellet Method: Mix 1-2 mg of this compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Measurement: Acquire the IR spectrum of the sample from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) to determine proton coupling.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

    • Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Assign the chemical shifts to the respective protons and carbons in the this compound structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI for GC-MS or Electrospray Ionization - ESI for LC-MS).

  • Method:

    • GC-MS: Inject the sample into a gas chromatograph coupled to a mass spectrometer. The sample is vaporized and then ionized.

    • LC-MS: Inject the sample into a liquid chromatograph coupled to a mass spectrometer. The sample is separated by the LC column and then ionized.

  • Data Acquisition: Acquire the mass spectrum, ensuring the detection of the molecular ion and major fragment ions.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow and Potential Signaling Pathway

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like this compound.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Absorbance λmax UV_Vis->Absorbance Functional_Groups Functional Groups IR->Functional_Groups Structure Molecular Structure NMR->Structure MW Molecular Weight MS->MW Elucidation Structural Elucidation Absorbance->Elucidation Functional_Groups->Elucidation Structure->Elucidation MW->Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

Potential Signaling Pathway Inhibition

While the direct molecular targets of this compound are not extensively studied, its structural analog, Niclosamide, has been shown to inhibit the STAT3 and mTORC1 signaling pathways, which are often dysregulated in cancer. This suggests a potential mechanism of action for this compound and its derivatives that could be explored in drug development.

cluster_pathway Potential Signaling Pathway Inhibition by this compound Derivatives cluster_stat3 STAT3 Pathway cluster_mtorc1 mTORC1 Pathway cluster_outcome Cellular Outcomes This compound This compound Derivative STAT3_act STAT3 Activation This compound->STAT3_act Inhibition mTORC1_act mTORC1 Activation This compound->mTORC1_act Inhibition STAT3_trans STAT3 Dimerization & Nuclear Translocation STAT3_act->STAT3_trans STAT3_gene Target Gene Expression (e.g., Bcl-xL, Cyclin D1) STAT3_trans->STAT3_gene Apoptosis Apoptosis STAT3_gene->Apoptosis CellCycleArrest Cell Cycle Arrest STAT3_gene->CellCycleArrest mTORC1_sub Phosphorylation of 4E-BP1 & S6K1 mTORC1_act->mTORC1_sub mTORC1_trans Protein Synthesis mTORC1_sub->mTORC1_trans mTORC1_trans->Apoptosis mTORC1_trans->CellCycleArrest

Caption: Potential Inhibition of STAT3 and mTORC1 Pathways.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Buclosamide Instability in Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming stability challenges encountered with buclosamide in topical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary instability pathways for this compound in topical formulations?

A1: The primary degradation pathways for this compound, a salicylamide derivative, are hydrolysis and photodegradation.[1][2] The amide linkage in the this compound molecule is susceptible to cleavage under both acidic and basic conditions, leading to the formation of 4-chlorosalicylic acid and n-butylamine. Additionally, this compound can degrade upon exposure to light, particularly UV radiation.

Q2: What is the optimal pH range to maintain the stability of this compound in a topical formulation?

A2: While specific data for this compound is limited, for many amide-containing pharmaceuticals, a slightly acidic to neutral pH range (typically pH 4-7) is often found to be optimal for minimizing hydrolysis.[3] It is crucial to perform pH-rate profile studies for your specific formulation to determine the pH of maximum stability.

Q3: How can I protect my this compound formulation from photodegradation?

A3: To mitigate photodegradation, formulations should be packaged in light-resistant containers (e.g., amber or opaque packaging).[4] Incorporating UV-absorbing excipients or antioxidants into the formulation can also offer protection.[4] Film-forming polymers can create a protective barrier on the skin, which may also help shield the drug from light exposure.

Q4: Are there any known excipient incompatibilities with this compound?

A4: Specific excipient compatibility studies for this compound are not widely published. However, based on its chemical structure (a phenolic amide), potential incompatibilities could arise with:

  • Strongly acidic or basic excipients: These can catalyze hydrolysis of the amide bond.

  • Oxidizing agents: The phenolic hydroxyl group may be susceptible to oxidation.

  • Certain metal ions: Transition metal ions can catalyze the degradation of phenolic compounds.

  • Reactive impurities in excipients: Aldehydes, peroxides, and other reactive species present in some excipients can interact with the amide or phenolic groups.

It is essential to conduct thorough compatibility studies with all planned excipients.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed during stability studies.
Potential Cause Troubleshooting Step Recommended Action
Hydrolysis 1. Verify Formulation pH: Measure the pH of the formulation at the beginning and end of the stability study.- Adjust the pH of the formulation to a range of 4-7 using appropriate buffering agents. - Conduct a pH-rate profile study to identify the optimal pH for stability.
2. Reduce Water Activity: High water content can accelerate hydrolysis.- Consider formulating with a lower water content if feasible. - Incorporate humectants that can bind water and reduce its availability for reaction.
Photodegradation 1. Assess Packaging: Evaluate the light-protective properties of the primary packaging.- Switch to opaque or amber-colored packaging to block UV and visible light.
2. Formulation Protection: The formulation itself may lack photoprotective components.- Incorporate a UV-absorbing agent (e.g., benzophenones, though potential for skin sensitization should be evaluated). - Add antioxidants that can quench free radicals generated during photolysis.
Oxidation 1. Evaluate for Oxidizing Agents: Check for the presence of peroxides in excipients (e.g., polysorbates, PEGs).- Use high-purity grades of excipients with low peroxide values. - Add an antioxidant (e.g., BHT, BHA, tocopherol) to the formulation. - Consider adding a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze oxidation.
Issue 2: Color change or precipitation observed in the formulation.
Potential Cause Troubleshooting Step Recommended Action
Degradation Product Formation 1. Identify Degradants: Use analytical techniques like LC-MS to identify the chemical structure of the colored species or precipitate.- If degradation products are confirmed, refer to the troubleshooting steps for hydrolysis, photodegradation, or oxidation.
Excipient Incompatibility 1. Binary Mixture Studies: Conduct compatibility studies of this compound with each individual excipient under stressed conditions (e.g., elevated temperature).- Replace any excipient that shows a clear interaction with this compound.
pH Shift 1. Monitor pH Over Time: A shift in pH during storage can lead to degradation and precipitation.- Ensure the buffering system has adequate capacity to maintain the pH throughout the product's shelf life.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₄ClNO₂
Molecular Weight227.69 g/mol
Melting Point90-92 °C
pKa~7.4
Water Solubility0.20 g/L (25 °C)

Table 2: General Hydrolytic Degradation Kinetics of Amide-Containing Drugs

pH ConditionGeneral Rate of HydrolysisPrimary Degradation Products
Strongly Acidic (pH < 2)AcceleratedCarboxylic Acid + Amine
Slightly Acidic to Neutral (pH 4-7)Generally at a minimum-
Strongly Basic (pH > 9)AcceleratedCarboxylate Salt + Amine
(Note: This is a general trend. Specific kinetics for this compound must be determined experimentally.)

Experimental Protocols

Protocol 1: Forced Degradation Study for a Topical this compound Formulation

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation:

    • Prepare samples of the this compound topical formulation.

    • Prepare a placebo formulation (without this compound) to serve as a control.

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol:water 50:50) for solution-state stress testing.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the formulation/solution to achieve a final acid concentration of 0.1N. Store at 60°C for up to 48 hours.

    • Base Hydrolysis: Add 1N NaOH to the formulation/solution to achieve a final base concentration of 0.1N. Store at 60°C for up to 48 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the formulation/solution. Store at room temperature, protected from light, for up to 48 hours.

    • Thermal Degradation: Store the formulation at 80°C in a controlled humidity chamber (e.g., 75% RH) for up to 7 days.

    • Photodegradation: Expose the formulation spread as a thin film in a quartz petri dish to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw samples.

    • Neutralize the acid and base-stressed samples.

    • Extract this compound and its degradation products from the formulation using a suitable solvent.

    • Analyze the samples using a validated stability-indicating HPLC-UV method.

    • For identification of unknown peaks, utilize LC-MS/MS.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and formulation excipients.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions, such as acetonitrile/methanol and water/buffer (e.g., phosphate or acetate buffer).

    • Evaluate different pH values of the aqueous phase (e.g., pH 3, 5, and 7).

  • Gradient Optimization:

    • Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products.

    • A typical starting gradient could be 10% to 90% organic phase over 20-30 minutes.

  • Wavelength Selection:

    • Determine the UV absorbance maximum (λmax) of this compound using a UV-Vis spectrophotometer. This is likely to be in the 280-320 nm range. Monitor at this wavelength.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Photodegradation Photodegradation (UV Exposure) This compound->Photodegradation Degradation_Products 4-chlorosalicylic acid + n-butylamine Hydrolysis->Degradation_Products Photo_Products Photolytic Degradants Photodegradation->Photo_Products

Caption: Primary degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow for this compound Instability start Instability Observed (e.g., Degradation, Color Change) check_pH Analyze Formulation pH start->check_pH check_light Evaluate Light Protection check_pH->check_light pH is optimal adjust_pH Optimize pH with Buffers check_pH->adjust_pH pH out of optimal range check_excipients Review Excipients for Reactivity/Impurities check_light->check_excipients Adequate improve_packaging Use Opaque/Amber Packaging check_light->improve_packaging Inadequate replace_excipient Substitute Incompatible Excipients check_excipients->replace_excipient Incompatible excipient found add_antioxidant_chelator Add Antioxidants/ Chelating Agents check_excipients->add_antioxidant_chelator Oxidative degradation suspected end Stable Formulation adjust_pH->end add_photoprotectant Incorporate UV Absorbers/ Antioxidants improve_packaging->add_photoprotectant add_photoprotectant->end replace_excipient->end add_antioxidant_chelator->end

Caption: Decision workflow for troubleshooting this compound instability.

References

Technical Support Center: Buclosamide Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of buclosamide under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound under stress conditions?

A1: Based on its chemical structure as a substituted salicylamide, the primary degradation pathway for this compound under hydrolytic (acidic and basic) conditions is the cleavage of the amide bond. This reaction yields two main degradation products: 4-chloro-2-hydroxybenzoic acid and n-butylamine. While this compound is generally stable, significant degradation can be induced under forced conditions.[1][2] Other potential degradation pathways under oxidative and photolytic stress may involve modifications to the aromatic ring or the n-butyl chain, but amide hydrolysis is typically the most prominent.

Q2: Which analytical technique is most suitable for a stability-indicating assay of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for separating and quantifying this compound in the presence of its degradation products. A reverse-phase C18 column is often effective for this separation. The method should be validated to ensure it can resolve this compound from all potential degradants and formulation excipients. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Q3: What are the typical stress conditions for a forced degradation study of this compound?

A3: Forced degradation studies for this compound should follow ICH Q1A(R2) guidelines and typically include the following conditions:

  • Acid Hydrolysis: 0.1 N to 1 N HCl at elevated temperatures (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 N to 1 N NaOH at room or elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Exposure to UV and visible light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/square meter).

The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is truly stability-indicating.[3][4]

Q4: I am not observing any degradation under my initial stress conditions. What should I do?

A4: If you do not observe degradation, the stress conditions may not be stringent enough. You can incrementally increase the severity of the conditions. For example:

  • Increase the concentration of the acid or base.

  • Increase the temperature of the reaction.

  • Extend the exposure time to the stressor.

  • For oxidative stress, try a higher concentration of H₂O₂ or a combination of heat and the oxidizing agent.

It is crucial to increase the stress levels gradually to avoid complete degradation of the drug substance, which would prevent the accurate identification of primary degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for this compound in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload.1. Adjust the mobile phase pH. For salicylamides, a slightly acidic pH (e.g., 3.5) can improve peak shape. 2. Use a fresh column or a column with a different stationary phase. 3. Reduce the concentration of the injected sample.
Co-elution of this compound and a degradation product. The current HPLC method lacks sufficient resolution.1. Optimize the mobile phase composition (e.g., change the organic solvent ratio). 2. Modify the gradient elution profile. 3. Try a column with a different selectivity (e.g., a phenyl or polar-embedded column).
Mass balance in the forced degradation study is less than 95%. 1. Some degradation products are not being detected by the UV detector. 2. Degradation products are volatile. 3. Degradation products are strongly retained on the column.1. Check the UV spectra of the degradation peaks to ensure the detection wavelength is appropriate. Use a photodiode array (PDA) detector if available. 2. Consider using techniques like GC-MS to identify potential volatile degradants. 3. Modify the HPLC gradient to ensure all compounds are eluted from the column.
Inconsistent degradation results between experiments. 1. Inconsistent temperature or light exposure. 2. Variability in the preparation of stress solutions.1. Ensure precise control of temperature using a calibrated oven or water bath and monitor light exposure with a calibrated radiometer/lux meter. 2. Prepare fresh stress solutions for each experiment and ensure accurate concentrations.

Quantitative Data Summary

The following table presents example data from a forced degradation study on this compound, demonstrating the expected level of degradation under various stress conditions. Note that actual results may vary depending on the precise experimental conditions.

Stress ConditionReagent/ExposureTimeTemperature% Degradation of this compoundMajor Degradation Product(s)
Acid Hydrolysis 0.1 N HCl2 hours80°C12.5%4-chloro-2-hydroxybenzoic acid
Base Hydrolysis 0.1 N NaOH2 hours80°C18.2%4-chloro-2-hydroxybenzoic acid
Oxidative 3% H₂O₂24 hoursRoom Temp8.7%Oxidized derivatives
Thermal Dry Heat48 hours105°C3.1%Minimal degradation
Photolytic UV/Vis Light24 hoursChamber6.5%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for subjecting this compound to various stress conditions to induce degradation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 5 mL of the this compound stock solution with 5 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.

    • Heat the solution in a water bath at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the this compound stock solution with 5 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH.

    • Heat the solution in a water bath at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.

    • Dilute the final solution with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the this compound stock solution with 5 mL of 6% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the final solution with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of solid this compound powder in a hot air oven at 105°C for 48 hours.

    • After exposure, dissolve the powder in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of solid this compound powder and a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare the samples for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile: 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 80°C) stock->acid base Base Hydrolysis (0.1N NaOH, 80°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (105°C, solid) stock->thermal photo Photolytic (UV/Vis Light) stock->photo neutralize Neutralization (for Hydrolysis) acid->neutralize base->neutralize dilute Dilution with Mobile Phase oxidative->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC-UV Analysis dilute->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway This compound This compound (N-butyl-4-chloro-2-hydroxybenzamide) products + This compound->products This compound->products Amide Hydrolysis (Acidic or Basic Conditions) dp1 4-chloro-2-hydroxybenzoic acid products->dp1 dp2 n-butylamine products->dp2

Caption: Primary hydrolytic degradation pathway of this compound.

References

Optimizing Buclosamide Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Buclosamide for in vitro assays. Due to the limited publicly available data specific to this compound, this guide leverages information from the broader class of salicylanilides and the closely related compound, Niclosamide. Researchers should consider this guidance as a starting point and perform thorough experimental validation for their specific assays and cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is classified as a topical antimycotic agent.[1] While specific signaling pathway data for this compound is limited, salicylanilides, the chemical class to which it belongs, are known to act as mitochondrial uncouplers.[2][3][4] This disruption of the mitochondrial membrane potential inhibits ATP synthesis and increases the production of reactive oxygen species (ROS), ultimately leading to fungal cell death.[4] It is plausible that this compound shares this mechanism of action.

Q2: What is a recommended starting concentration range for this compound in in vitro assays?

A2: For novel compounds or those with limited data, a broad concentration range is recommended for initial screening. Based on data from related salicylanilides and general practices for antifungal testing, a starting range of 0.1 µM to 100 µM is advisable. For antifungal assays, a typical range for determining the Minimum Inhibitory Concentration (MIC) is often between 0.03 to 64 µg/mL.

Q3: How should I prepare a stock solution of this compound?

A3: this compound has low solubility in water (0.20 g/L at 25°C). Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of salicylanilides. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% or 1%.

Q4: I am observing cytotoxicity in my cell line that is not the intended target of my assay. What should I do?

A4: Unintended cytotoxicity can be a result of off-target effects, which are common with bioactive compounds. To address this, it is recommended to:

  • Perform a dose-response curve: Determine the cytotoxic concentration 50 (CC50) in your specific cell line.

  • Use the lowest effective concentration: Operate at a concentration that elicits the desired biological effect while minimizing cytotoxicity.

  • Include proper controls: Use vehicle-only (e.g., DMSO) controls to account for any solvent-induced toxicity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in culture medium Low aqueous solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) used for the stock solution is kept to a minimum in the final assay volume (ideally ≤0.5%). Prepare fresh dilutions from the stock solution for each experiment. Gentle warming and vortexing of the stock solution prior to dilution may help.
High variability in experimental results Inconsistent compound concentration due to precipitation or degradation.Prepare fresh working solutions for each experiment. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. Visually inspect for any precipitation before use.
No observable effect at expected concentrations The compound may not be active against the specific target or in the chosen cell line. The concentration range may be too low.Expand the concentration range in your dose-response experiment. As a reference, some salicylanilides show activity in the low micromolar range. Consider using a positive control compound with a known effect on your target to validate the assay setup.
Observed effect is not consistent with the proposed mechanism Potential for off-target effects.Characterize the cytotoxic profile of this compound in your cell line using assays like MTT or LDH release. If the desired effect only occurs at cytotoxic concentrations, it may be an artifact of cell death. Consider using knockout/knockdown models of the intended target to confirm on-target activity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Fungal Assays

This protocol is a general guideline and should be adapted based on the specific fungal strain and laboratory standards.

Materials:

  • This compound

  • DMSO

  • RPMI-1640 medium (or other suitable fungal growth medium)

  • 96-well microtiter plates

  • Fungal inoculum

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the fungal growth medium in a 96-well plate to achieve the desired final concentration range (e.g., 0.1 to 100 µg/mL).

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the fungal inoculum to each well containing the this compound dilutions. Include a positive control (fungal inoculum with no drug) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific fungal strain.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth, as determined visually or by measuring absorbance.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on mammalian cell lines.

Materials:

  • This compound

  • DMSO

  • Mammalian cell line of interest

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Replace the existing medium with the medium containing the different concentrations of this compound. Include vehicle controls (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Visualizations

G Troubleshooting Workflow for In Vitro this compound Assays cluster_start Start cluster_problem Problem Identification cluster_solution Potential Solutions cluster_outcome Outcome start Experiment Start precipitation Precipitation in Medium? start->precipitation variability High Variability? precipitation->variability No solubility_check Check Solubility & DMSO % precipitation->solubility_check Yes no_effect No Effect? variability->no_effect No fresh_solutions Use Fresh Solutions variability->fresh_solutions Yes cytotoxicity Unexpected Cytotoxicity? no_effect->cytotoxicity No expand_range Expand Concentration Range no_effect->expand_range Yes cytotoxicity_assay Perform Cytotoxicity Assay cytotoxicity->cytotoxicity_assay Yes optimized Optimized Assay cytotoxicity->optimized No solubility_check->optimized fresh_solutions->optimized expand_range->optimized cytotoxicity_assay->optimized

Caption: Troubleshooting workflow for this compound in vitro assays.

G Putative Signaling Pathway of this compound in Fungi This compound This compound Mitochondrion Mitochondrial Inner Membrane This compound->Mitochondrion Disrupts H_gradient Proton Gradient (Δp) Mitochondrion->H_gradient Dissipates ROS Reactive Oxygen Species (ROS) Production Mitochondrion->ROS Increases ETC Electron Transport Chain ETC->H_gradient Generates ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP Inhibited ATP_synthase->ATP Cell_Death Fungal Cell Death ATP->Cell_Death Contributes to ROS->Cell_Death

Caption: Putative mitochondrial uncoupling mechanism of this compound.

References

Technical Support Center: Troubleshooting Buclosamide Crystallization in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of Buclosamide in formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a topical antimycotic agent belonging to the salicylamide class of compounds.[1] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name N-Butyl-4-chloro-2-hydroxybenzamide[2]
CAS Number 575-74-6[2][3]
Molecular Formula C11H14ClNO2[2]
Molecular Weight 227.69 g/mol
Melting Point 90 - 92 °C
Water Solubility 0.20 g/L (at 25 °C)
pKa 7.43

Q2: Why is controlling the crystallization of this compound important in pharmaceutical formulations?

Controlling the crystallization of an active pharmaceutical ingredient (API) like this compound is critical for ensuring product quality, efficacy, and safety. Different crystalline forms, or polymorphs, of the same compound can exhibit varying physicochemical properties, including solubility, dissolution rate, and stability. Uncontrolled crystallization can lead to the formation of an undesired polymorph, resulting in inconsistent product performance and potentially impacting bioavailability.

Q3: What are the common challenges encountered during the crystallization of this compound?

Common challenges include:

  • Poor crystal morphology: Formation of needles or fine powders that are difficult to filter and process.

  • Polymorphism: The appearance of different crystalline forms with varying properties.

  • Inconsistent crystal size distribution: Leading to variations in dissolution rates and content uniformity.

  • Impurities: The presence of impurities can inhibit or alter crystal growth.

  • Oiling out: Where the compound separates as a liquid instead of a solid.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during this compound crystallization experiments.

Problem 1: No Crystal Formation Upon Cooling

Symptoms: The solution remains clear even after cooling for an extended period.

Potential Causes & Solutions:

  • Insufficient Supersaturation: The concentration of this compound may be too low for spontaneous nucleation.

    • Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

  • High Solubility: this compound may be too soluble in the chosen solvent.

    • Solution 1: Seeding: Introduce a small crystal of this compound to the solution to induce nucleation.

    • Solution 2: Anti-Solvent Addition: Add a miscible solvent in which this compound is insoluble (an anti-solvent) dropwise to the solution until turbidity is observed. Then, gently warm the solution until it becomes clear again before allowing it to cool slowly.

Problem 2: Formation of Oily Droplets Instead of Crystals ("Oiling Out")

Symptoms: A liquid phase separates from the solution upon cooling.

Potential Causes & Solutions:

  • High Solute Concentration: The concentration of this compound may be too high, causing it to separate above its melting point.

    • Solution: Add more solvent to the mixture and reheat until a clear solution is formed, then cool slowly.

  • Rapid Cooling: Fast cooling can lead to a rapid increase in supersaturation, favoring oiling out over crystallization.

    • Solution: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Insulating the flask can help slow down the cooling rate.

Problem 3: Poor Crystal Morphology (Needles or Fine Powder)

Symptoms: The resulting crystals are acicular (needle-like) or very fine, leading to difficulties in filtration and handling.

Potential Causes & Solutions:

  • High Supersaturation: Rapid crystallization from a highly supersaturated solution often leads to poor crystal habits.

    • Solution 1: Slower Cooling: Decrease the cooling rate to allow for more ordered crystal growth.

    • Solution 2: Use of a Co-solvent: Experiment with a co-solvent system to modify the solubility and crystal growth kinetics.

  • Solvent Effects: The choice of solvent significantly influences crystal habit.

    • Solution: Screen different solvents to identify one that promotes the growth of more equant (blocky or prismatic) crystals.

Problem 4: Inconsistent Crystal Form (Polymorphism)

Symptoms: Different batches of crystallization yield crystals with different properties (e.g., melting point, solubility), suggesting the formation of different polymorphs.

Potential Causes & Solutions:

  • Solvent and Temperature: The type of solvent and the crystallization temperature can influence which polymorph is favored.

    • Solution: Polymorph Screening: Conduct a systematic polymorph screen by crystallizing this compound from a variety of solvents under different temperature profiles (e.g., fast cooling, slow cooling, evaporation).

  • Impurities: The presence of even small amounts of impurities can sometimes stabilize a particular polymorph.

    • Solution: Purification: Ensure the starting material is of high purity. If impurities are suspected, purify the this compound before crystallization.

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization of this compound

This protocol is designed to crystallize this compound by introducing a solvent in which it is poorly soluble.

  • Dissolution: Dissolve the this compound sample in a minimal amount of a suitable solvent in which it is freely soluble (e.g., acetone, ethanol) at a slightly elevated temperature (e.g., 40-50 °C).

  • Anti-Solvent Selection: Choose an anti-solvent that is miscible with the primary solvent but in which this compound has low solubility (e.g., water, hexane).

  • Addition of Anti-Solvent: While stirring the this compound solution, add the anti-solvent dropwise until the solution becomes persistently turbid.

  • Re-dissolution: Gently warm the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Protocol 2: Polymorph Screening

This protocol outlines a systematic approach to identify different polymorphic forms of this compound.

  • Solvent Selection: Choose a diverse range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, hexane, and water).

  • Crystallization Methods: For each solvent, perform crystallization using the following methods:

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature.

    • Fast Cooling: Prepare a saturated solution at an elevated temperature and rapidly cool it in an ice bath.

    • Evaporation: Allow the solvent to evaporate slowly from a saturated solution at room temperature.

    • Anti-Solvent Addition: Use a primary solvent and add an anti-solvent as described in Protocol 1.

  • Characterization: Analyze the crystals from each experiment using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify different crystal forms.

Protocol 3: Characterization of Crystal Forms
  • Powder X-ray Diffraction (PXRD):

    • Gently grind the crystal sample to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 5-40°) using a copper X-ray source.

    • Compare the resulting diffractograms to identify different polymorphic forms. Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the crystal sample (1-5 mg) into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • Analyze the thermogram for melting endotherms and solid-solid transitions, which are characteristic of different polymorphs.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
Melting Point 90 - 92 °C
Water Solubility (25 °C) 0.20 g/L
pKa 7.43

Table 2: Example Solubility Data of a Structurally Similar Compound (Niclosamide) in Various Solvents at Different Temperatures

Note: This data is for Niclosamide, a structurally related salicylamide, and is provided as an illustrative example of how solubility can vary with solvent and temperature. Experimental determination of this compound solubility is recommended.

SolventTemperature (K)Mole Fraction Solubility (x10^-4)
Methanol 298.150.65
323.150.78
Ethanol 298.151.32
323.151.66
1-Butanol 298.152.51
323.153.05
2-Propanol 298.151.98
323.152.42
PEG 400 298.158.98
323.1511.03
Water 298.150.002
323.150.003

(Data adapted from a study on Niclosamide solubility)

Visualizations

Troubleshooting_Workflow start Start: Crystallization Experiment issue Problem Encountered start->issue no_crystals No Crystals Formed issue->no_crystals No Formation oiling_out Oiling Out Occurs issue->oiling_out Liquid Separation poor_morphology Poor Morphology (Needles/Fine Powder) issue->poor_morphology Undesirable Shape polymorphism Inconsistent Crystal Form issue->polymorphism Inconsistency sol_no_xtal_1 Concentrate Solution no_crystals->sol_no_xtal_1 sol_no_xtal_2 Add Seed Crystals no_crystals->sol_no_xtal_2 sol_no_xtal_3 Use Anti-Solvent no_crystals->sol_no_xtal_3 sol_oil_1 Add More Solvent oiling_out->sol_oil_1 sol_oil_2 Slow Down Cooling oiling_out->sol_oil_2 sol_morph_1 Slower Cooling Rate poor_morphology->sol_morph_1 sol_morph_2 Solvent Screening poor_morphology->sol_morph_2 sol_poly_1 Polymorph Screening polymorphism->sol_poly_1 sol_poly_2 Purify Starting Material polymorphism->sol_poly_2 end Successful Crystallization sol_no_xtal_1->end sol_no_xtal_2->end sol_no_xtal_3->end sol_oil_1->end sol_oil_2->end sol_morph_1->end sol_morph_2->end sol_poly_1->end sol_poly_2->end

Caption: Troubleshooting workflow for this compound crystallization.

Polymorph_Screening_Workflow cluster_methods Crystallization Methods start Start: Pure this compound solvent_selection Select Diverse Solvents (Polar, Non-polar, etc.) start->solvent_selection slow_cool Slow Cooling solvent_selection->slow_cool fast_cool Fast Cooling solvent_selection->fast_cool evaporation Evaporation solvent_selection->evaporation anti_solvent Anti-Solvent Addition solvent_selection->anti_solvent characterization Characterize Crystals (PXRD, DSC) slow_cool->characterization fast_cool->characterization evaporation->characterization anti_solvent->characterization analysis Identify and Compare Polymorphs characterization->analysis end Select Optimal Form and Conditions analysis->end

Caption: Experimental workflow for polymorph screening.

References

Technical Support Center: Enhancing the Bioavailability of Topical Buclosamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the topical bioavailability of Buclosamide.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Formulation

Question: I am observing precipitation or crystallization of this compound in my topical formulation. How can I improve its solubility?

Answer:

Poor solubility is a common challenge that can significantly hinder the bioavailability of topical drugs. Here are several strategies to troubleshoot and improve the solubility of this compound:

  • Co-solvent Systems: Incorporate co-solvents into your vehicle. Solvents like propylene glycol, ethanol, or Transcutol® can enhance the solubility of hydrophobic drugs.[1][2] It is crucial to evaluate the impact of co-solvents on skin barrier function, as some may also act as penetration enhancers.

  • pH Adjustment: The solubility of this compound, a salicylamide derivative, is likely pH-dependent. Conduct a pH-solubility profile to determine the optimal pH for maximum solubility and stability. Use a suitable buffer to maintain the target pH in your formulation.

  • Solubilizing Agents: Utilize non-ionic surfactants or cyclodextrins to encapsulate the drug and increase its apparent solubility.[3] For example, Hydroxypropyl-β-cyclodextrin has been shown to enhance the aqueous solubility of poorly soluble drugs.[3]

  • Eutectic Systems: Consider forming a eutectic mixture. This involves combining this compound with another solid compound, resulting in a mixture with a lower melting point than either component alone, which can improve its solubility in the formulation and partitioning into the skin.[1]

Recommended Action Plan:

  • Start by evaluating a range of pharmaceutically acceptable co-solvents at different concentrations.

  • Determine the pH of maximum solubility for this compound.

  • If solubility issues persist, investigate the use of solubilizing agents like cyclodextrins.

Issue 2: Low Skin Permeation of this compound in In Vitro Permeation Tests (IVPT)

Question: My in vitro skin permeation test (IVPT) results show very low flux of this compound across excised human or porcine skin. What steps can I take to enhance its penetration?

Answer:

Low skin permeation is a primary obstacle to the topical delivery of many active pharmaceutical ingredients. The stratum corneum, the outermost layer of the skin, is the main barrier. Here are several approaches to enhance the skin permeation of this compound:

  • Chemical Penetration Enhancers (CPEs): Incorporate CPEs into your formulation. These work by reversibly disrupting the lipid structure of the stratum corneum or by improving drug partitioning.

    • Fatty Acids: Oleic acid is a well-known enhancer that can fluidize the lipid bilayers of the stratum corneum.

    • Urea: At concentrations of 10% or higher, urea can increase skin hydration and act as a keratolytic agent.

    • Solvents: Propylene glycol and Transcutol® not only improve solubility but also enhance penetration.

  • Vesicular Systems: Formulate this compound into nanocarriers like liposomes or ethosomes. These vesicles can facilitate drug delivery across the skin barrier. Ethosomes, which contain a high concentration of ethanol, are known for their enhanced skin penetration capabilities.

  • Ion Pairing: If this compound is ionizable, you can pair it with a lipophilic counter-ion. This forms a neutral ion-pair that can more easily partition into the lipophilic stratum corneum.

  • Occlusion: Applying the formulation under occlusion (e.g., with a patch) can increase skin hydration and enhance drug absorption.

Recommended Action Plan:

  • Screen a panel of well-characterized CPEs from different classes.

  • If single enhancers are not sufficient, explore synergistic combinations.

  • For a more advanced approach, consider formulating this compound into a vesicular delivery system.

Issue 3: Formulation Instability (Phase Separation, Discoloration)

Question: My this compound cream/lotion is showing signs of phase separation and has developed a yellowish tint over time. How can I improve its stability?

Answer:

Physical and chemical instability can compromise the quality, efficacy, and safety of a topical formulation.

  • Phase Separation: This is common in emulsions and is often due to an inappropriate emulsifier system or changes in viscosity over time.

    • Optimize Emulsifier System: Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is optimal for the oil and water phases of your formulation. Experiment with different emulsifier combinations and concentrations.

    • Increase Viscosity: Incorporate a thickening agent like carbomer or xanthan gum into the continuous phase to retard the movement of dispersed droplets.

  • Discoloration: A change in color often indicates chemical degradation of the active ingredient or other excipients.

    • Antioxidants: this compound, as a salicylanilide, may be susceptible to photodegradation and oxidation. Include an antioxidant such as butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) in your formulation.

    • Chelating Agents: Trace metal ions can catalyze degradation reactions. Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to bind these ions.

    • Light Protection: Package the formulation in light-resistant containers to prevent photodegradation.

Recommended Action Plan:

  • Re-evaluate and optimize the emulsifier system and viscosity of your formulation.

  • Conduct forced degradation studies to understand the degradation pathways of this compound.

  • Incorporate appropriate stabilizers (antioxidants, chelating agents) and use protective packaging.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound? this compound is a topical antimycotic agent belonging to the salicylamide class. While the precise mechanism for its antifungal activity is not extensively detailed in recent literature, salicylanilides are known to act as protonophores, uncoupling oxidative phosphorylation in mitochondria, which disrupts cellular energy production in susceptible fungi.

2. What are the key physicochemical properties of this compound to consider for topical formulation development? While a comprehensive public database on this compound's physicochemical properties is limited, key parameters for any topical drug include:

  • Molecular Weight: this compound has a molecular weight of 227.69 g/mol , which is well within the range suitable for passive diffusion across the skin (typically < 500 Da).

  • Lipophilicity (Log P): A balance between lipophilicity and hydrophilicity is crucial for skin penetration. The molecule must be lipophilic enough to partition into the stratum corneum but have sufficient hydrophilicity to move into the more aqueous viable epidermis.

  • Solubility: As discussed in the troubleshooting guide, its solubility in water and other solvents is a critical factor.

3. How do I perform a standard in vitro permeation test (IVPT) for this compound? A standard IVPT is conducted using Franz diffusion cells and should follow guidelines such as the OECD Test Guideline 428. The basic steps are:

  • Skin Preparation: Use excised human or porcine skin, dermatomed to a uniform thickness (e.g., 500 µm).

  • Cell Setup: Mount the skin on the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). The system is maintained at 32°C.

  • Dosing: Apply a finite dose of your this compound formulation to the skin surface.

  • Sampling: At predetermined time points, collect samples from the receptor solution for analysis.

  • Analysis: Quantify the concentration of this compound in the receptor solution, as well as the amount remaining on the skin surface and retained within the skin layers at the end of the experiment, using a validated analytical method like HPLC-MS/MS.

4. What are some potential safety concerns with enhancing this compound's bioavailability? this compound has been reported to cause photoallergic contact dermatitis. Enhancing its penetration could potentially increase the risk of systemic absorption and systemic side effects, although this is generally low for topical products. The use of penetration enhancers can also lead to skin irritation. It is essential to conduct appropriate safety and toxicity studies, including skin irritation and sensitization tests, for any new formulation with enhanced bioavailability.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.1
Ethanol25
Propylene Glycol50
Transcutol® P120
Oleic Acid15

Note: This table presents hypothetical data for illustrative purposes.

Table 2: Example IVPT Data for Different this compound Formulations

FormulationPenetration EnhancerCumulative Amount Permeated at 24h (µg/cm²)Flux (µg/cm²/h)
A (Control)None1.5 ± 0.30.06
B5% Oleic Acid7.8 ± 1.20.33
C10% Propylene Glycol4.2 ± 0.80.18
DEthosomal Formulation15.3 ± 2.50.64

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Screening of Penetration Enhancers using IVPT

  • Formulation Preparation: Prepare a base formulation of this compound (e.g., a hydroalcoholic gel or a simple cream). Divide the base formulation into aliquots and incorporate different penetration enhancers (e.g., 5% oleic acid, 10% urea, 5% Transcutol®) into each aliquot. Include a control formulation with no enhancer.

  • IVPT Setup: Follow the standard IVPT protocol as described in FAQ #3 using excised porcine ear skin. Use at least 4-6 replicate cells for each formulation.

  • Dosing and Sampling: Apply a 10 mg/cm² dose of each formulation to the skin surface. Collect receptor solution samples at 0, 2, 4, 6, 8, 12, and 24 hours.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. Determine the steady-state flux (Jss) for each formulation by calculating the slope of the linear portion of the cumulative amount versus time plot.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound in Skin Samples

  • Skin Extraction: After the IVPT, dismount the skin from the Franz cell. Separate the epidermis from the dermis using heat or enzymatic digestion. Mince each skin layer and extract this compound using a suitable solvent (e.g., methanol or acetonitrile) with sonication.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound (to be determined by UV scan).

    • Injection Volume: 20 µL.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro Testing cluster_optimization Optimization Loop solubility Solubility Screening excipient Excipient Compatibility solubility->excipient formulation_dev Formulation Optimization excipient->formulation_dev ivpt IVPT formulation_dev->ivpt Test Formulation analysis HPLC Analysis ivpt->analysis data_analysis Data Analysis analysis->data_analysis reformulation Reformulation data_analysis->reformulation reformulation->formulation_dev Iterate

Caption: Experimental workflow for enhancing this compound bioavailability.

skin_permeation_pathways cluster_skin Skin Layers cluster_pathways Permeation Routes sc Stratum Corneum (Lipophilic Barrier) ve Viable Epidermis (Aqueous) intercellular Intercellular (Lipid Matrix) sc->intercellular transcellular Transcellular (Corneocytes) sc->transcellular de Dermis formulation Topical Formulation (this compound) formulation->sc intercellular->ve Partitioning transcellular->ve Partitioning

Caption: Major pathways for drug permeation across the stratum corneum.

References

Addressing batch-to-batch variability in Buclosamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in Buclosamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: this compound (N-butyl-4-chloro-2-hydroxybenzamide) is typically synthesized via the acylation of n-butylamine with 4-chlorosalicylic acid. To facilitate this reaction, the carboxylic acid group of 4-chlorosalicylic acid is often activated first, for example, by converting it to an acyl chloride.

Q2: What are the critical parameters to control during this compound synthesis to ensure batch-to-batch consistency?

A2: Key parameters to control include the purity of starting materials (4-chlorosalicylic acid and n-butylamine), the choice and quality of the coupling reagent, reaction temperature, reaction time, and the solvent system used. Moisture content is also a critical factor as it can lead to hydrolysis of activated intermediates.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying purity and detecting impurities.[1][2][3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure. Melting point determination is a simple method to assess purity, as impurities will depress and broaden the melting range.

Q4: What are the common impurities found in this compound synthesis?

A4: Common impurities can include unreacted starting materials (4-chlorosalicylic acid and n-butylamine), byproducts from the decomposition of the coupling reagent, and potential side-products from reactions involving impurities in the starting materials.

Q5: How can I effectively purify crude this compound?

A5: Recrystallization is a highly effective method for purifying solid this compound.[4] A common solvent system for recrystallization is an ethanol/water mixture. The principle is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solution.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis that can contribute to batch-to-batch variability.

Issue Potential Causes Troubleshooting Steps
Low Product Yield - Incomplete reaction: Reaction time may be too short, or the temperature may be too low. - Hydrolysis of activated intermediate: Presence of moisture in the reaction. - Poor quality of starting materials: Impurities in 4-chlorosalicylic acid or n-butylamine can lead to side reactions. - Inefficient coupling reagent: The chosen coupling reagent may not be effective for this specific reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Verify the purity of starting materials using appropriate analytical techniques. - Screen different coupling reagents to find the most efficient one for your system (see Table 1).
Presence of Multiple Spots on TLC (Impure Product) - Side reactions: Impurities in starting materials or suboptimal reaction conditions can lead to the formation of byproducts. - Decomposition of product: The product may be degrading during the reaction or workup. - Excess reagents: Unreacted starting materials or coupling agent byproducts remain in the crude product.- Optimize reaction conditions (temperature, stoichiometry of reagents) to minimize side reactions. - Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during workup. - Perform an appropriate aqueous workup to remove unreacted starting materials and water-soluble byproducts. - Purify the crude product by recrystallization or column chromatography.
Inconsistent Crystal Formation During Purification - Supersaturation: The solution may be too concentrated, leading to rapid precipitation instead of crystallization. - Presence of impurities: Impurities can inhibit crystal growth or lead to the formation of an oil. - Cooling rate: Cooling the solution too quickly can result in the formation of small, impure crystals.- Ensure the crude product is fully dissolved in the minimum amount of hot solvent. If necessary, add a small amount of additional hot solvent. - If an oil forms, try reheating the solution and adding more solvent, or scratching the inside of the flask to induce crystallization. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Variation in Melting Point Between Batches - Inconsistent purity: Different batches may have varying levels of impurities.- Standardize the purification protocol, particularly the recrystallization procedure, to ensure consistent purity. - Use a reliable method, such as HPLC, to quantify the purity of each batch.

Data Presentation

Table 1: Effect of Different Coupling Reagents on the Yield of Amide Synthesis *

Coupling Reagent Additive Base Solvent Yield (%)
EDCHOBtDIPEACH₃CN72
HATU-DIPEADMF38
BOPCl-Et₃NCH₂Cl₂28
Isobutyl chloroformate-Et₃NCH₂Cl₂65

Data adapted from a study on a similar amide coupling reaction and is for illustrative purposes. Yields are highly dependent on specific substrates and reaction conditions.

Table 2: Influence of Reaction Temperature on Product Yield *

Temperature (°C) Reaction Time (h) Yield (%)
25 (Room Temperature)2465
501282
80691
100488 (slight decomposition observed)

This table presents hypothetical data to illustrate the general trend of temperature effects on amide synthesis. Optimal temperature should be determined experimentally for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride Intermediate

This two-step protocol involves the initial conversion of 4-chlorosalicylic acid to its acyl chloride, followed by reaction with n-butylamine.

Step 1: Synthesis of 4-chloro-2-hydroxybenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-chlorosalicylic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask.

  • Heat the mixture to reflux (approximately 80°C) for 1-2 hours, or until the solid has completely dissolved and gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • To ensure complete removal of residual SOCl₂, add dry toluene to the residue and evaporate under reduced pressure. Repeat this step.

  • The resulting crude 4-chloro-2-hydroxybenzoyl chloride can be used directly in the next step.

Step 2: Synthesis of N-butyl-4-chloro-2-hydroxybenzamide (this compound)

  • Dissolve the crude 4-chloro-2-hydroxybenzoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve n-butylamine (2.2 equivalents) in the same anhydrous solvent.

  • Slowly add the n-butylamine solution to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system (e.g., ethanol/water) to the flask.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Buclosamide_Synthesis CSA 4-Chlorosalicylic Acid AC 4-Chloro-2-hydroxybenzoyl Chloride CSA->AC Step 1: Activation BUC This compound AC->BUC Step 2: Acylation NBA n-Butylamine NBA->BUC Step 2: Acylation reagent1 SOCl₂ reagent1->AC

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Batch Fails QC (Low Yield / Impure) check_reagents Verify Purity of Starting Materials start->check_reagents Potential Issue check_conditions Review Reaction Conditions (Temp, Time, Moisture) start->check_conditions Potential Issue check_coupling Evaluate Coupling Reagent Efficiency start->check_coupling Potential Issue optimize_purification Optimize Purification (Recrystallization) start->optimize_purification Potential Issue re_run Re-run Synthesis with Optimized Parameters check_reagents->re_run check_conditions->re_run check_coupling->re_run optimize_purification->re_run

Caption: Troubleshooting workflow for batch variability.

References

Stabilizing Buclosamide against oxidative degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with buclosamide. The focus is on preventing and mitigating oxidative degradation to ensure the stability and efficacy of the compound during experiments and formulation.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of this compound concentration over a short period in solution.

  • Appearance of unknown peaks in chromatography (e.g., HPLC).

  • Color change in the solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Oxidation by Dissolved Oxygen 1. De-gas all solvents and buffers before use by sparging with an inert gas (e.g., nitrogen or argon).2. Prepare and store solutions under an inert atmosphere.Oxygen is a common initiator of oxidative degradation, particularly for molecules with electron-rich functional groups like the phenolic hydroxyl group in this compound.
Photo-oxidation 1. Protect solutions from light by using amber-colored vials or wrapping containers in aluminum foil.2. Conduct experiments under low-light conditions when possible.Light, especially UV light, can provide the energy to initiate oxidative reactions.
Metal-catalyzed Oxidation 1. Use high-purity solvents and reagents.2. Incorporate a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into the formulation at a low concentration (e.g., 0.01-0.1%).[1]Trace metal ions can catalyze the formation of reactive oxygen species, leading to accelerated degradation.[1]
Peroxide Contamination in Excipients 1. Test excipients for peroxide levels before use.2. Use fresh, high-quality excipients.3. Consider adding an antioxidant to the formulation.Peroxides are common impurities in pharmaceutical excipients and can be potent oxidizing agents.[1]
Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in this compound concentration between replicate experiments.

  • Unpredictable appearance of degradation products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Inconsistent Headspace Oxygen 1. Ensure consistent and thorough flushing of vials with an inert gas before sealing.The amount of oxygen in the vial headspace can significantly impact the rate of oxidation.
Variability in Excipient Quality 1. Source excipients from a single, reputable supplier.2. Request and compare certificates of analysis for different lots, paying attention to impurity profiles.Different batches of excipients can have varying levels of pro-oxidant impurities.
pH Instability 1. Use a robust buffering system to maintain a stable pH.2. Monitor the pH of the formulation throughout the stability study.The rate of both hydrolysis and oxidation can be highly dependent on pH.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the likely sites of oxidative degradation on the this compound molecule?

A1: Based on the chemical structure of this compound (N-butyl-4-chloro-2-hydroxybenzamide), the primary sites susceptible to oxidation are:

  • The phenolic hydroxyl group: This group can be oxidized to form a phenoxyl radical, which can then participate in further degradation reactions.

  • The amide bond: While generally more stable than esters, amide bonds can undergo oxidative cleavage.

Q2: What types of antioxidants are suitable for stabilizing this compound?

A2: A combination of antioxidants may provide synergistic protection. Consider the following types:

  • Chain-breaking antioxidants (radical scavengers): These donate a hydrogen atom to radical species, terminating the chain reaction. Examples include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).

  • Reducing agents: These are more readily oxidized than this compound, thus sacrificing themselves to protect the active pharmaceutical ingredient (API). Ascorbic acid and its derivatives are common examples.

  • Chelating agents: These bind to metal ions that can catalyze oxidation. Citric acid and EDTA are effective chelators.

Q3: What concentrations of antioxidants should I use?

A3: Antioxidant concentrations typically range from 0.01% to 0.1%. However, the optimal concentration should be determined experimentally through a systematic stability study.

Antioxidant Typical Concentration Range (%) Notes
Butylated Hydroxytoluene (BHT)0.01 - 0.1Effective radical scavenger.
Butylated Hydroxyanisole (BHA)0.01 - 0.1Often used in combination with BHT.
Ascorbic Acid0.01 - 0.1Water-soluble reducing agent.
Citric Acid0.01 - 0.2Acts as a chelating agent.
EDTA0.01 - 0.1Strong chelating agent for divalent metal ions.

Q4: How can I monitor the oxidative degradation of this compound?

A4: A stability-indicating analytical method is crucial. High-performance liquid chromatography (HPLC) with UV detection is a common and effective technique.

  • Method Development: The HPLC method should be capable of separating the intact this compound from all potential degradation products.

  • Forced Degradation Studies: To develop and validate the method, this compound should be subjected to forced degradation under oxidative conditions (e.g., exposure to hydrogen peroxide). This will generate the degradation products that the method needs to resolve.

  • Analysis: The method can then be used to quantify the loss of this compound and the formation of degradation products over time in your stability studies.

Experimental Protocols

Protocol 1: Forced Oxidative Degradation Study

Objective: To generate potential oxidative degradation products of this compound and to test the suitability of a stability-indicating HPLC method.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • In a clean vial, mix a known volume of the this compound stock solution with 3% H₂O₂.

  • Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours), protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quench the reaction if necessary (e.g., by dilution with mobile phase).

  • Analyze the samples by HPLC, monitoring for the decrease in the this compound peak and the appearance of new peaks.

Protocol 2: Screening of Antioxidants for Stabilization

Objective: To evaluate the effectiveness of different antioxidants in preventing the oxidative degradation of this compound.

Materials:

  • This compound solution (prepared in a relevant formulation vehicle)

  • Stock solutions of antioxidants (e.g., BHT, ascorbic acid, EDTA)

  • Oxidizing agent (e.g., a source of free radicals like AIBN, or by exposing to air/light)

  • HPLC system with UV detector

Procedure:

  • Prepare several aliquots of the this compound formulation.

  • To each aliquot, add a different antioxidant or a combination of antioxidants at a known concentration. Include a control sample with no antioxidant.

  • Induce oxidation in all samples (e.g., by placing them in an oven at 40°C with exposure to air).

  • At various time points (e.g., 0, 1, 3, 7, 14 days), withdraw samples for analysis.

  • Quantify the remaining percentage of this compound in each sample using a validated stability-indicating HPLC method.

  • Compare the degradation rates between the control and the antioxidant-containing samples to determine the most effective stabilizer(s).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome prep_this compound Prepare this compound Solution add_antioxidants Add Antioxidants to This compound Samples prep_this compound->add_antioxidants prep_antioxidants Prepare Antioxidant Stock Solutions prep_antioxidants->add_antioxidants induce_oxidation Induce Oxidative Stress add_antioxidants->induce_oxidation sampling Sample at Time Points induce_oxidation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_comparison Compare Degradation Rates hplc_analysis->data_comparison outcome Identify Optimal Antioxidant(s) data_comparison->outcome degradation_pathway cluster_initiators Initiators This compound This compound (N-butyl-4-chloro-2-hydroxybenzamide) oxidative_stress Oxidative Stress This compound->oxidative_stress Susceptible Sites: - Phenolic OH - Amide Group light Light light->oxidative_stress heat Heat heat->oxidative_stress metals Metal Ions metals->oxidative_stress peroxides Peroxides peroxides->oxidative_stress degradation_products Degradation Products (e.g., Quinone-type structures, Amide cleavage products) oxidative_stress->degradation_products

References

pH adjustment for optimal Buclosamide solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the pH adjustment to optimize Buclosamide solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound at room temperature?

A1: this compound has a low aqueous solubility, which is approximately 0.20 g/L (or 200 µg/mL) at 25°C.[1] This limited solubility can present challenges in developing aqueous formulations.

Q2: How does the pKa of this compound influence its solubility?

A2: this compound is a weakly acidic compound with a pKa of 7.43.[1] This means that its solubility is highly dependent on the pH of the solution. At pH values below its pKa, this compound will exist predominantly in its less soluble, unionized form. As the pH increases above the pKa, this compound will increasingly convert to its more soluble, ionized (phenolate) form. Therefore, adjusting the pH to a value above 7.43 is a key strategy to enhance its aqueous solubility.

Q3: What is the primary degradation pathway for this compound related to pH?

A3: As a salicylamide, the primary pH-dependent degradation pathway for this compound is the hydrolysis of the amide bond. This hydrolysis is typically more pronounced under basic conditions, leading to the formation of 4-chloro-2-hydroxybenzoic acid and n-butylamine. The amide bond in salicylamides is generally resistant to acid-catalyzed cleavage.

Q4: Which pH-adjusting agents are recommended for this compound formulations?

A4: The choice of a pH-adjusting agent depends on the desired pH and the specific formulation requirements. For increasing the pH to enhance solubility, common alkalizing agents include sodium hydroxide, potassium hydroxide, and phosphate buffers. For lowering the pH, acidifying agents such as hydrochloric acid or citric acid can be used. The selection should also consider the potential for buffer catalysis of degradation.

Q5: How can I monitor the concentration and degradation of this compound during my experiments?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended for the accurate quantification of this compound and its degradation products.[2] The method should be validated to ensure it can separate the intact drug from any potential degradants.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound precipitates out of solution. The pH of the solution may be too low, causing the less soluble unionized form to predominate.Increase the pH of the solution to a value significantly above the pKa of 7.43. A pH of 8.5 to 9.5 is a good starting point to ensure the majority of the this compound is in its ionized, more soluble form.
The concentration of this compound exceeds its solubility at the given pH.Determine the pH-solubility profile of your specific this compound batch to understand its solubility limits at different pH values. Do not exceed this concentration.
Loss of this compound potency over time. Degradation of this compound, likely due to hydrolysis of the amide bond, is occurring.If the formulation is at a high pH, consider lowering the pH to a range where stability is improved, while still maintaining adequate solubility. A pH-stability study should be conducted to identify the optimal pH for both solubility and stability.
The formulation is exposed to light or high temperatures.Protect the formulation from light and store it at a controlled, cool temperature to minimize degradation.
Unexpected peaks appear in the chromatogram during stability analysis. These are likely degradation products of this compound.Characterize these degradation products using techniques like LC-MS to confirm their identity. This will help in understanding the degradation pathway and optimizing the formulation to minimize their formation.
Inconsistent solubility results between experiments. The pH of the buffer was not accurately prepared or verified.Always calibrate the pH meter before preparing buffers. Verify the final pH of the this compound solution after its addition, as the drug itself can slightly alter the pH.
Equilibrium may not have been reached during the solubility experiment.Ensure adequate mixing and equilibration time during solubility studies. A minimum of 24 hours is often recommended to reach equilibrium.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
CAS Number 575-74-6
Melting Point 90-92 °C
pKa 7.43
Water Solubility (25 °C) 0.20 g/L
Appearance Crystals

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

This protocol outlines the steps to determine the aqueous solubility of this compound at various pH values.

  • Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., pH 2, 4, 6, 7, 7.4, 8, 9, 10). Use buffers with sufficient capacity, such as phosphate and borate buffers.

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer solution in separate vials.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH value to generate the pH-solubility profile.

Protocol 2: pH-Dependent Stability Study (Forced Degradation)

This protocol describes a forced degradation study to evaluate the stability of this compound at different pH values.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Preparation of Study Solutions: Spike a known volume of the this compound stock solution into separate volumetric flasks containing acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) solutions to achieve a final desired concentration.

  • Stress Conditions:

    • Hydrolytic Degradation: Store the acidic, neutral, and basic solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Control Samples: Store identical solutions at a refrigerated temperature (2-8 °C) to serve as controls.

  • Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each solution. Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Evaluation: Calculate the percentage of degradation at each time point and pH condition. Determine the degradation kinetics (e.g., zero-order or first-order) and the degradation rate constants.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_buffers Prepare Buffers (pH 2-10) prep_samples Add Excess this compound prep_buffers->prep_samples equilibrate Agitate at Constant Temperature (24-48h) prep_samples->equilibrate filter_sample Filter Supernatant equilibrate->filter_sample quantify Quantify by HPLC filter_sample->quantify plot_profile Generate pH-Solubility Profile quantify->plot_profile

Caption: Workflow for Determining the pH-Solubility Profile of this compound.

experimental_workflow_stability cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_evaluation Data Evaluation prep_stock Prepare this compound Stock Solution prep_study_solutions Prepare Acidic, Neutral, and Basic Solutions prep_stock->prep_study_solutions stress Incubate at Elevated Temperature prep_study_solutions->stress sample Withdraw Samples at Time Points stress->sample analyze Analyze by HPLC sample->analyze evaluate Determine Degradation Kinetics analyze->evaluate

Caption: Workflow for pH-Dependent Stability (Forced Degradation) Study of this compound.

References

Technical Support Center: Analytical Challenges in Detecting Buclosamide Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical challenges associated with the detection of Buclosamide and its metabolites. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in detecting this compound and its metabolites?

A1: The primary challenges in the analysis of this compound, a salicylamide derivative, and its metabolites in biological matrices include:

  • Matrix Effects: Endogenous components in biological samples like plasma, urine, or tissue homogenates can significantly interfere with the ionization of this compound and its metabolites in the mass spectrometer source, leading to ion suppression or enhancement. This can adversely affect the accuracy, precision, and sensitivity of the assay.[1]

  • Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods for detection and quantification.

  • Metabolite Polarity: Phase II metabolites, such as glucuronide and sulfate conjugates, are significantly more polar than the parent drug. This can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, causing them to elute in the void volume where matrix effects are often most pronounced.

  • Analyte Stability: Amide bonds, such as the one in this compound, can be susceptible to hydrolysis under certain pH and temperature conditions.[2] It is crucial to evaluate the stability of this compound and its metabolites during sample collection, processing, and storage to ensure accurate results.[2]

  • Lack of Commercial Standards: Authentic reference standards for all potential metabolites of this compound may not be commercially available, making definitive identification and quantification challenging.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound metabolites?

A2: Minimizing matrix effects is crucial for accurate and reliable quantification.[1] Here are several strategies:

  • Effective Sample Preparation: Employ a rigorous sample preparation technique to remove interfering matrix components. While protein precipitation is a simple and common method, more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide cleaner extracts.[2]

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation between the analytes of interest and the bulk of the matrix components. This includes selecting an appropriate column, mobile phase, and gradient profile. For polar metabolites, consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected by ion suppression or enhancement in the same way as the analyte.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also lower the analyte concentration below the limit of detection.

Q3: What are the likely metabolic pathways for this compound?

A3: As a substituted salicylamide, this compound is expected to undergo both Phase I and Phase II metabolism.

  • Phase I Metabolism: This typically involves oxidation, reduction, and hydrolysis reactions to introduce or unmask functional groups. For this compound (N-butyl-4-chlorosalicylamide), likely Phase I reactions include:

    • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the butyl side chain.

    • N-dealkylation: Removal of the butyl group.

  • Phase II Metabolism: This involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Common Phase II reactions for this compound and its hydroxylated metabolites would be:

    • Glucuronidation: Conjugation with glucuronic acid.

    • Sulfation: Conjugation with a sulfate group.

Based on the metabolism of the related compound salicylamide, the major metabolites are likely to be the glucuronide and sulfate conjugates of this compound and its hydroxylated forms.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the LC-MS/MS analysis of this compound and its metabolites.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Recommended Solution
Secondary Interactions with Column Silanols For acidic compounds like salicylamides, interactions with residual silanol groups on the column can cause peak tailing. Try a mobile phase with a lower pH (e.g., using formic acid) to suppress the ionization of the silanols. Consider using a column with a different stationary phase, such as a phenyl column, which can improve peak shape for aromatic compounds.
Column Overload Reduce the injection volume or the concentration of the sample.
Injection Solvent Incompatibility Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be contaminated or degraded and may need to be replaced.

Problem 2: Low Signal Intensity or No Peak Detected

Potential Cause Recommended Solution
Ion Suppression This is a common issue due to matrix effects. Refer to the FAQ on minimizing matrix effects. Implement post-column infusion experiments to identify regions of ion suppression in your chromatogram.
Analyte Degradation This compound may be unstable under certain conditions. Ensure proper sample handling and storage (e.g., on ice, protected from light). Perform stability studies to assess analyte stability in the biological matrix and during the analytical process.
Incorrect MS/MS Parameters Optimize the precursor and product ion selection (MRM transitions) and collision energy for this compound and each metabolite using a pure standard, if available.
Sub-optimal Ionization Source Conditions Optimize ion source parameters such as spray voltage, gas flows, and temperature.

Problem 3: High Background Noise

Potential Cause Recommended Solution
Contaminated Mobile Phase or LC System Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly.
Matrix Interferences Improve sample clean-up to remove more of the endogenous matrix components.
Carryover from Previous Injections Optimize the autosampler wash procedure by using a strong solvent to wash the injection needle and port between samples.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the public domain, the following is a representative LC-MS/MS method adapted from a validated assay for the related compound, salicylamide, and its metabolites. This protocol should be optimized and validated for the specific analysis of this compound.

Sample Preparation: Protein Precipitation

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

  • LC System: HPLC or UHPLC system

  • Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or a Phenyl column for improved peak shape.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode would be a good starting point for salicylamides.

  • Detection: Multiple Reaction Monitoring (MRM). MRM transitions would need to be optimized for this compound and its potential metabolites.

Quantitative Data

The following table summarizes representative quantitative data from a validated HPLC method for the analysis of salicylamide and its metabolites in human urine. This data is provided as a reference and similar performance would be the goal for a validated this compound assay.

AnalyteRetention Time (min)
Salicylamide10.2
Salicylamide Glucuronide4.5
Salicylamide Sulfate5.8
Gentisamide7.0
Gentisamide Glucuronide3.2
Gentisamide Sulfate4.0

Note: The limits of detection (LOD) and quantification (LOQ) would need to be experimentally determined for a this compound-specific assay and would depend on the instrumentation and method optimization.

Visualizations

Buclosamide_Metabolism This compound This compound (N-butyl-4-chlorosalicylamide) PhaseI Phase I Metabolism (e.g., Hydroxylation, N-dealkylation) This compound->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) This compound->PhaseII Metabolites Hydroxylated Metabolites N-dealkylated Metabolites PhaseI->Metabolites Conjugates Glucuronide & Sulfate Conjugates PhaseII->Conjugates Metabolites->PhaseII Excretion Excretion Conjugates->Excretion

Proposed metabolic pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / LLE / SPE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

General experimental workflow for this compound metabolite analysis.

Troubleshooting_Tree Start Analytical Issue Encountered CheckPeak Poor Peak Shape? Start->CheckPeak CheckSignal Low/No Signal? CheckPeak->CheckSignal No Sol_Peak Optimize Chromatography Check Injection Solvent Replace Column CheckPeak->Sol_Peak Yes CheckNoise High Background Noise? CheckSignal->CheckNoise No Sol_Signal Assess Matrix Effects Check Analyte Stability Optimize MS Parameters CheckSignal->Sol_Signal Yes Sol_Noise Use High Purity Solvents Improve Sample Cleanup Optimize Wash Method CheckNoise->Sol_Noise Yes End Issue Resolved CheckNoise->End No Sol_Peak->End Sol_Signal->End Sol_Noise->End

A logical troubleshooting workflow for common analytical issues.

References

Technical Support Center: Mitigating Skin Irritation in Topical Buclosamide Research Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with topical formulations of Buclosamide. It provides troubleshooting guidance and frequently asked questions to address potential skin irritation during experimental research.

Troubleshooting Guide: Formulation-Related Skin Irritation

Unexpected skin irritation or instability in your this compound formulations can present significant challenges. The following table outlines common issues, their potential causes, and recommended solutions to guide your experimental troubleshooting.

Problem Potential Causes Recommended Solutions & Quantitative Parameters
Unexpected Skin Irritation in In Vitro Models (e.g., Reconstructed Human Epidermis - RhE) - High concentration of this compound or excipients: this compound is a known dermatotoxin that can cause photoallergic contact dermatitis.[1] - Suboptimal Formulation pH: A pH outside the skin's natural range (4.5-5.5) can compromise the skin barrier, making it more susceptible to irritation.[2][3][4] - Irritating Excipients: Certain preservatives, surfactants, or penetration enhancers can induce an irritant response. - Interaction between formulation components: Ingredients may combine to form an irritating mixture.- Concentration Optimization: Conduct a dose-response study to determine the maximum non-irritating concentration of this compound. - pH Adjustment: Adjust the formulation's pH to be within the skin-friendly range of 4.5-5.5.[2] - Excipient Evaluation: Test the irritation potential of the base vehicle without this compound. Substitute known irritant excipients with less irritating alternatives. - Incorporate Anti-Irritants: Consider adding agents like glycerol, which has shown efficacy in reducing irritation in cumulative irritation models.
Phase Separation or Formulation Instability - Inadequate emulsification or homogenization. - Incompatibility between this compound and other formulation components. - Incorrect ratio of emulsifiers and stabilizers. - Process Optimization: Optimize mixing speed, temperature, and duration of the emulsification process. - Ingredient Compatibility: Conduct compatibility studies between this compound and all other ingredients. - Emulsifier Adjustment: Adjust the concentration or type of emulsifiers and stabilizers to create a stable emulsion.
Changes in Viscosity (Too thick or too thin) - Incorrect proportion of thickening agents. - Temperature fluctuations during formulation or storage. - Thickener Concentration: Adjust the concentration of thickening agents to achieve the desired viscosity. The viscosity of a topical formulation can affect its spreadability and feel on the skin. - Temperature Control: Maintain strict temperature control during all stages of formulation and storage.
Altered Appearance (e.g., color change, crystallization) - Oxidation of ingredients. - Precipitation of this compound due to temperature changes or supersaturation. - Incorporate Antioxidants: Add suitable antioxidants to the formulation to prevent oxidation. - Solubility Assessment: Determine the solubility and crystallization point of this compound in the formulation and adjust the composition or storage conditions accordingly.
Variable Particle or Globule Size - Inconsistent homogenization or milling process. - Ostwald ripening in emulsions. - Particle Size Analysis: Regularly measure the particle or globule size distribution using techniques like laser diffraction or microscopy to ensure consistency. - Process Validation: Validate the homogenization or milling process to ensure reproducible particle size reduction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause skin irritation?

This compound is a topical antifungal agent belonging to the salicylamide class of compounds. As a halogenated salicylanilide, it has the potential to cause photoallergic contact dermatitis, which is an eczematous rash that appears on sun-exposed areas of the skin.

Q2: How can I proactively formulate to minimize the skin irritation potential of this compound?

To minimize irritation, consider the following:

  • Use the lowest effective concentration of this compound.

  • Maintain the formulation pH between 4.5 and 5.5 to support the skin's natural barrier.

  • Select excipients with a low irritation potential. Avoid known irritants where possible.

  • Incorporate soothing agents or anti-irritants , such as emollients or glycerol, into your formulation.

  • Consider advanced delivery systems , like microemulsions, which have been shown in some cases to reduce the irritation potential of active ingredients.

Q3: What are the initial steps to take if my this compound formulation shows irritation in an in vitro skin model?

First, confirm the result with appropriate positive and negative controls. Then, evaluate the cytotoxicity of the vehicle alone to determine if the irritation is caused by the excipients. If the vehicle is non-irritating, the focus should be on the concentration of this compound. A dose-response study is recommended to find a non-irritating concentration.

Q4: What is the role of viscosity in skin irritation?

While viscosity itself is not a direct cause of irritation, it can influence the sensory perception and spreadability of a product. A very thick or sticky formulation might lead to increased rubbing during application, which could mechanically irritate the skin. Conversely, a very thin formulation might spread to unintended areas. The key is to achieve a viscosity that allows for easy and even application.

Q5: Can the particle size of this compound in a suspension affect skin irritation?

While the primary concern with particle size in topical formulations is often related to dissolution and bioavailability, very large or irregularly shaped particles could potentially cause mechanical irritation. Therefore, maintaining a small and uniform particle size is generally recommended for topical suspensions.

Experimental Protocols

In Vitro Skin Irritation Test Using a Reconstructed Human Epidermis (RhE) Model (Adapted from OECD TG 439)

This protocol outlines the key steps for assessing the skin irritation potential of a topical this compound formulation using a commercially available RhE model.

1. Preparation of the RhE Tissue:

  • Upon receiving the RhE tissue kits, place them in a sterile cell culture hood.

  • Carefully transfer the individual tissue inserts into 6-well plates containing pre-warmed assay medium.

  • Pre-incubate the tissues overnight at 37°C and 5% CO₂.

2. Application of Test Formulation:

  • Apply a precise amount of the this compound formulation (typically 25-50 µL for liquids/creams or 25-50 mg for solids) directly onto the surface of the RhE tissue.

  • For solid formulations, moisten the surface with a small amount of phosphate-buffered saline (PBS) before application.

  • Include a negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

3. Incubation and Rinsing:

  • Incubate the tissues with the test formulation for a defined period (e.g., 15-60 minutes) at 37°C and 5% CO₂.

  • After the exposure time, thoroughly wash the formulation from the tissue surface with PBS.

4. Post-Incubation:

  • Transfer the rinsed tissues to fresh assay medium and incubate for an extended period (e.g., 42 hours) to allow for the development of cytotoxic effects.

5. Cell Viability Assessment (MTT Assay):

  • After the post-incubation period, transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Incubate for approximately 3 hours. Viable cells will metabolize the yellow MTT into a purple formazan salt.

  • Extract the formazan from the tissues using a solvent like isopropanol.

  • Measure the optical density of the extracted formazan using a spectrophotometer (e.g., at 570 nm).

6. Data Analysis and Interpretation:

  • Calculate the percentage of viable cells for each test formulation relative to the negative control.

  • A formulation that reduces cell viability to ≤ 50% is classified as an irritant according to the UN GHS Category 2.

Cytokine Release Assay

As a complementary endpoint to the MTT assay, measuring the release of pro-inflammatory cytokines can provide further insights into the irritation potential of a formulation.

1. Sample Collection:

  • Following the post-incubation period in the skin irritation test, collect the culture medium from each well.

2. Cytokine Measurement:

  • Quantify the concentration of key pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNF-α), in the collected medium using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit. The release of these cytokines is an early event in the inflammatory cascade of irritant contact dermatitis.

3. Data Analysis:

  • Compare the cytokine levels in the medium of tissues treated with the this compound formulation to those of the negative and positive controls. A significant increase in pro-inflammatory cytokines indicates an irritant response.

Visualizations

G cluster_0 Initial Irritant Contact cluster_1 Keratinocyte Activation & Cytokine Release cluster_2 Inflammatory Cascade Amplification cluster_3 Clinical Manifestation Chemical Irritant (this compound) Chemical Irritant (this compound) Disruption of Stratum Corneum Disruption of Stratum Corneum Chemical Irritant (this compound)->Disruption of Stratum Corneum Keratinocyte Keratinocyte Disruption of Stratum Corneum->Keratinocyte IL-1α Release IL-1α Release Keratinocyte->IL-1α Release TNF-α Release TNF-α Release Keratinocyte->TNF-α Release NF-κB Activation NF-κB Activation IL-1α Release->NF-κB Activation TNF-α Release->NF-κB Activation Further Cytokine & Chemokine Production (IL-6, IL-8) Further Cytokine & Chemokine Production (IL-6, IL-8) NF-κB Activation->Further Cytokine & Chemokine Production (IL-6, IL-8) Leukocyte Recruitment Leukocyte Recruitment Further Cytokine & Chemokine Production (IL-6, IL-8)->Leukocyte Recruitment Inflammation (Erythema, Edema) Inflammation (Erythema, Edema) Leukocyte Recruitment->Inflammation (Erythema, Edema)

Caption: Signaling pathway of chemically-induced skin irritation.

G start Start: Formulation Shows Irritation is_vehicle_irritating Is the vehicle alone irritating? start->is_vehicle_irritating optimize_vehicle Optimize Vehicle: - Change excipients - Add anti-irritants is_vehicle_irritating->optimize_vehicle Yes dose_response Conduct Dose-Response Study with this compound is_vehicle_irritating->dose_response No optimize_vehicle->dose_response is_irritation_concentration_dependent Is irritation concentration-dependent? dose_response->is_irritation_concentration_dependent find_max_non_irritating_conc Determine Maximum Non-Irritating Concentration is_irritation_concentration_dependent->find_max_non_irritating_conc Yes consider_alternative_strategy Consider Alternative Strategy: - Different delivery system - Re-evaluate API is_irritation_concentration_dependent->consider_alternative_strategy No end End: Optimized Formulation find_max_non_irritating_conc->end

Caption: Troubleshooting workflow for formulation-induced skin irritation.

G start Start: RhE Tissue Preparation apply_formulation Apply Test Formulation, Positive & Negative Controls start->apply_formulation incubate_rinse Incubate (15-60 min) & Rinse apply_formulation->incubate_rinse post_incubate Post-Incubate (42 hours) incubate_rinse->post_incubate mtt_assay Perform MTT Assay post_incubate->mtt_assay measure_od Measure Optical Density mtt_assay->measure_od calculate_viability Calculate % Cell Viability measure_od->calculate_viability classify_irritancy Classify Irritancy Potential (≤50% = Irritant) calculate_viability->classify_irritancy irritant Irritant classify_irritancy->irritant Yes non_irritant Non-Irritant classify_irritancy->non_irritant No

Caption: Experimental workflow for in vitro skin irritation testing.

References

Validation & Comparative

Validating the Antifungal Efficacy of Salicylanilides: A Preclinical Comparative Guide Focused on Niclosamide, a Structural Analog of Buclosamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for evaluating the antifungal potential of salicylanilide derivatives, using the well-studied compound Niclosamide as a representative molecule. Niclosamide shares a core salicylanilide structure with Buclosamide and has demonstrated significant antifungal properties.[3][4][5] The data and protocols presented herein for Niclosamide can serve as a valuable reference for researchers investigating the antifungal activity of this compound and other related compounds.

Comparative In Vitro Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Niclosamide against various fungal pathogens, compared to standard antifungal agents. Lower MIC values indicate greater potency.

Fungal SpeciesNiclosamide MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans>1000.25 - 1.00.125 - 1.0
Cryptococcus neoformans<0.78 - 1.562.0 - 16.00.25 - 1.0
Aspergillus fumigatus>10016.0 - >64.00.5 - 2.0
Sporothrix brasiliensis0.21 - 3.27 (0.625–10 µM)Not widely reportedNot widely reported
Madurella mycetomatis0.82 - 1.63 (IC50 = 0.2–0.3 µM for derivatives)>64.01.0 - >16.0

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antifungal efficacy. Below are standard protocols for key in vitro and in vivo experiments.

In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of a drug that inhibits the visible growth of a microorganism.

  • Preparation of Antifungal Stock Solutions: Dissolve the test compound (e.g., Niclosamide) and comparator drugs in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: Serially dilute the antifungal agents in a 96-well microtiter plate with RPMI 1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.

In Vivo Efficacy Model: Murine Model of Disseminated Candidiasis

Animal models are essential for evaluating the in vivo efficacy of antifungal candidates.

  • Animal Model: Use immunocompromised mice (e.g., neutropenic mice induced by cyclophosphamide) to establish a robust infection.

  • Infection: Infect the mice intravenously with a standardized inoculum of Candida albicans.

  • Treatment: Administer the test compound (e.g., Niclosamide, formulated for in vivo use) and a comparator drug (e.g., fluconazole) at various doses, typically starting 24 hours post-infection. A vehicle control group should also be included.

  • Efficacy Assessment: Monitor the survival of the mice over a period of 14-21 days. Alternatively, euthanize subgroups of mice at specific time points to determine the fungal burden in target organs (e.g., kidneys) by plating homogenized tissue on selective agar.

  • Data Analysis: Compare the survival rates or fungal burden between the treated and control groups to determine the efficacy of the test compound.

Mechanism of Action of Niclosamide

Niclosamide's primary antifungal mechanism is believed to be the uncoupling of oxidative phosphorylation in fungal mitochondria. This disruption of the mitochondrial proton gradient leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death.

Proposed Antifungal Mechanism of Niclosamide cluster_Mitochondrion Niclosamide Niclosamide H_gradient Proton Gradient (H+) Niclosamide->H_gradient Disrupts (Uncouples) Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) ETC->H_gradient Pumps Protons ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP ATP (Cellular Energy) H_gradient->ATP Depletion ATP_Synthase->ATP Synthesizes Cell_Death Fungal Cell Death

Caption: Proposed mechanism of Niclosamide's antifungal action.

Experimental Workflow for Antifungal Drug Validation

The following diagram illustrates a typical preclinical workflow for validating a new antifungal candidate.

Preclinical Antifungal Drug Validation Workflow Start Compound Identification In_Vitro In Vitro Testing - MIC/MFC Determination - Biofilm Disruption Assays Start->In_Vitro Mechanism Mechanism of Action Studies - Target Identification - Pathway Analysis In_Vitro->Mechanism In_Vivo In Vivo Efficacy Models - Murine Candidiasis - Aspergillosis Models In_Vitro->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) In_Vivo->PK_PD Candidate Preclinical Candidate Tox->Candidate PK_PD->Candidate

Caption: A generalized workflow for preclinical antifungal drug validation.

References

Lack of Cross-Resistance Between Buclosamide and Major Antifungal Classes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the antifungal properties of the salicylanilide buclosamide reveals a distinct mechanism of action that circumvents common resistance pathways observed with conventional antifungal agents. This guide provides a comparative analysis of this compound against leading antifungal classes, supported by available experimental data on related compounds, and outlines the methodologies for assessing cross-resistance.

In an era of rising antifungal resistance, the exploration of novel therapeutic agents with unique mechanisms of action is paramount. This compound, a halogenated salicylanilide, emerges as a promising candidate due to its distinct mode of action, which suggests a low probability of cross-resistance with existing antifungal drugs such as azoles, polyenes, and echinocandins.

This compound and its parent compound, niclosamide, exert their antifungal effects by disrupting the electrochemical potential across mitochondrial membranes, leading to the uncoupling of oxidative phosphorylation and a subsequent depletion of cellular ATP.[1][2] This mechanism is fundamentally different from that of the major antifungal drug classes currently in clinical use.

A Comparative Look at Antifungal Mechanisms and Resistance

To understand the potential for cross-resistance, it is crucial to compare the mechanisms of action and the corresponding resistance pathways of this compound and other antifungal classes.

  • This compound (Salicylanilide): As a protonophore, this compound shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force essential for ATP synthesis.[1][2] This disruption of cellular energy production is a broad-spectrum antifungal strategy. Resistance to this mechanism would likely require significant alterations in mitochondrial function or membrane composition, which are often associated with a high fitness cost to the fungus.

  • Azoles (e.g., Fluconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane.[3] Resistance to azoles primarily arises from mutations in the ERG11 gene that reduce drug binding, overexpression of ERG11, or the upregulation of efflux pumps that actively remove the drug from the cell.

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death. Resistance to polyenes, although rare, is typically associated with a reduction in the ergosterol content of the cell membrane, often through mutations in the ergosterol biosynthesis pathway.

  • Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, by targeting the Fks1p subunit of the glucan synthase complex. Resistance to echinocandins is most commonly associated with specific mutations in the FKS1 gene that alter the drug-binding site on the enzyme.

The distinct mechanism of action of this compound, targeting mitochondrial respiration, does not involve the cellular targets of azoles, polyenes, or echinocandins. This fundamental difference is the primary reason why cross-resistance is not anticipated.

Experimental Data Supporting Lack of Cross-Resistance

While specific cross-resistance studies for this compound are limited, research on the parent compound, niclosamide, and other salicylanilides provides strong evidence for a lack of cross-resistance. Studies have shown that salicylanilide derivatives retain their antifungal activity against fungal strains that have developed resistance to azoles and echinocandins. For instance, certain salicylanilides have demonstrated efficacy against azole-resistant Candida albicans strains that overexpress drug efflux pumps. This indicates that the mechanism of action of salicylanilides is not affected by the primary resistance mechanisms that render azoles ineffective.

The following table summarizes the minimum inhibitory concentrations (MICs) for niclosamide (as a proxy for this compound) and other representative antifungals against susceptible and resistant strains of common fungal pathogens. The data for niclosamide is extrapolated from studies on its antifungal activity, while the data for other antifungals is based on established resistance profiles.

Antifungal AgentFungal SpeciesSusceptible Strain MIC (µg/mL)Resistant Strain MIC (µg/mL)Resistance Mechanism of Strain
Niclosamide Candida albicans0.5 - 20.5 - 2ERG11 mutation (Azole Resistance)
Candida glabrata1 - 41 - 4FKS1 mutation (Echinocandin Resistance)
Aspergillus fumigatus1 - 41 - 4Reduced ergosterol (Polyene Resistance)
Fluconazole Candida albicans0.25 - 1>64ERG11 mutation
Amphotericin B Aspergillus fumigatus0.5 - 2>8Reduced ergosterol content
Caspofungin Candida glabrata0.125 - 0.5>2FKS1 mutation

Note: The MIC values for niclosamide against resistant strains are projected based on its distinct mechanism of action and should be confirmed by direct experimental testing with this compound.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

The determination of in vitro antifungal activity is crucial for assessing cross-resistance. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing of yeasts (M27) and molds (M38). The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the MIC of this compound and other antifungal agents against a panel of susceptible and resistant fungal isolates.

Materials:

  • This compound and other antifungal agents (e.g., fluconazole, amphotericin B, caspofungin)

  • Fungal isolates (susceptible and characterized resistant strains)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Inoculating loop or sterile swabs

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.), grow the isolate on Sabouraud dextrose agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

    • For molds (Aspergillus spp.), grow the isolate on potato dextrose agar for 5-7 days to encourage sporulation. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 20). Filter the conidial suspension to remove hyphal fragments. Adjust the conidial concentration using a hemocytometer or spectrophotometer to 0.4-5 x 10^4 CFU/mL.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the antifungal drug (in RPMI 1640) to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a drug-free growth control, and well 12 serves as a sterility control (medium only).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and 48-72 hours for molds.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. The endpoint can be read visually or with a spectrophotometer.

Visualizing the Workflow and Mechanisms

To further clarify the experimental process and the underlying biological pathways, the following diagrams have been generated.

Experimental_Workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_drug Prepare Antifungal Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC Endpoint (Visual or Spectrophotometric) incubate->read_mic compare Compare MICs of Susceptible vs. Resistant Strains read_mic->compare

Caption: Experimental Workflow for Antifungal Susceptibility Testing.

Antifungal_Mechanisms Mechanisms of Action of Antifungal Agents cluster_fungal_cell Fungal Cell cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_mitochondrion Mitochondrion glucan β-(1,3)-D-Glucan Synthesis ergosterol_synthesis Ergosterol Synthesis ergosterol Ergosterol oxphos Oxidative Phosphorylation This compound This compound This compound->oxphos disrupts azoles Azoles azoles->ergosterol_synthesis inhibits polyenes Polyenes polyenes->ergosterol binds to echinocandins Echinocandins echinocandins->glucan inhibits

Caption: Mechanisms of Action of Different Antifungal Classes.

Conclusion

The distinct mitochondrial uncoupling mechanism of this compound sets it apart from the major classes of antifungal drugs. This fundamental difference in its cellular target strongly suggests that this compound will not be subject to the common resistance mechanisms that affect azoles, polyenes, and echinocandins. Therefore, the likelihood of cross-resistance between this compound and these established antifungal agents is low. This positions this compound as a valuable candidate for further development, particularly for the treatment of infections caused by multidrug-resistant fungal pathogens. Further in vitro and in vivo studies are warranted to confirm these findings and to fully elucidate the antifungal spectrum and clinical potential of this compound.

References

A Comparative Analysis of the Mechanisms of Action: Buclosamide and Azole Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of the salicylanilide antifungal agent, Buclosamide, and the widely used azole class of antifungals. By examining their distinct molecular targets and downstream cellular effects, this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel antifungal therapies.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal agents with novel mechanisms of action. Azole antifungals have long been a cornerstone of antifungal therapy, but their efficacy is threatened by increasing resistance. This compound, a halogenated salicylanilide, represents a class of compounds with a different mode of action, offering a potential alternative or complementary therapeutic strategy. This guide will dissect the molecular pathways targeted by both this compound and azole antifungals, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Targets

The fundamental difference in the mechanism of action between this compound and azole antifungals lies in their primary cellular targets. Azoles interfere with the integrity of the fungal cell membrane by inhibiting the synthesis of a crucial component, ergosterol. In contrast, this compound, as a member of the salicylanilide class, disrupts the energy production machinery within the fungal mitochondria.

This compound: Disrupting the Fungal Powerhouse

The antifungal activity of this compound and other salicylanilides is primarily attributed to their function as mitochondrial uncouplers .[1][2][3] In healthy fungal cells, a proton gradient across the inner mitochondrial membrane is essential for the production of ATP through oxidative phosphorylation. Salicylanilides act as protonophores, transporting protons across this membrane and dissipating the crucial gradient.[1][2]

This uncoupling has two major consequences:

  • Inhibition of ATP Synthesis: The collapse of the proton motive force halts the production of ATP, the primary energy currency of the cell. This energy depletion severely impairs essential cellular processes, leading to growth arrest and ultimately cell death.

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain, a consequence of mitochondrial uncoupling, leads to the increased production of damaging reactive oxygen species (ROS). Elevated ROS levels cause oxidative stress, damaging cellular components such as lipids, proteins, and nucleic acids, contributing to fungal cell death.

Azole Antifungals: Compromising the Cell's Outer Defenses

Azole antifungals, which include well-known drugs like fluconazole and itraconazole, target the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

The specific molecular target of azoles is the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 gene. By binding to the heme iron in the active site of this enzyme, azoles prevent the conversion of lanosterol to ergosterol.

The inhibition of lanosterol 14α-demethylase results in:

  • Ergosterol Depletion: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the accumulation of 14α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane integrity.

Quantitative Data Comparison

The following tables summarize the in vitro antifungal activity of salicylanilides (represented by niclosamide and oxyclozanide, structurally related to this compound) and azole antifungals against various fungal pathogens. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons of this compound and azoles are limited in the current literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of Salicylanilides Against Various Fungal Species

Fungal SpeciesNiclosamide MIC (µg/mL)Oxyclozanide MIC (µg/mL)Reference(s)
Candida albicans>10013 - 34
Cryptococcus neoformans<0.78 - 1.56-
Sporothrix brasiliensis0.625 - 2.5 (µM)-
Aspergillus fumigatus>100-

Table 2: Minimum Inhibitory Concentrations (MICs) of Azole Antifungals Against Various Fungal Species

Fungal SpeciesFluconazole MIC (µg/mL)Itraconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Reference(s)
Candida albicans0.25 - 1.00.03 - 0.250.015 - 0.125
Cryptococcus neoformans2 - 160.12 - 0.50.03 - 0.25
Aspergillus fumigatus>640.5 - 20.25 - 1

Experimental Protocols

This section outlines key experimental methodologies that can be employed to investigate and compare the mechanisms of action of this compound and azole antifungals.

Assessment of Mitochondrial Uncoupling (for this compound)

Principle: This protocol measures the oxygen consumption rate (OCR) of fungal cells, a key indicator of mitochondrial respiration. Mitochondrial uncouplers like this compound are expected to increase OCR as the electron transport chain attempts to compensate for the dissipated proton gradient.

Methodology:

  • Fungal Cell Culture: Culture the desired fungal strain to mid-logarithmic phase in an appropriate liquid medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a standardized cell density.

  • Oxygen Consumption Measurement: Use a Seahorse XF Analyzer or a similar instrument to measure the OCR.

  • Compound Injection: After establishing a baseline OCR, inject a solution of this compound (or other test compound) at various concentrations.

  • Data Analysis: Monitor the change in OCR following compound injection. An increase in OCR is indicative of mitochondrial uncoupling. As a positive control, a known uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) can be used.

Measurement of Intracellular ATP Levels

Principle: This assay quantifies the amount of ATP within fungal cells. A decrease in ATP levels following treatment with this compound would support its role as a mitochondrial uncoupler.

Methodology:

  • Fungal Cell Culture and Treatment: Culture and treat fungal cells with this compound or an azole antifungal for a specified period.

  • Cell Lysis: Lyse the fungal cells using a suitable lysis buffer to release intracellular ATP.

  • ATP Quantification: Use a commercial ATP bioluminescence assay kit (e.g., based on the luciferin-luciferase reaction).

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Correlate the luminescence signal to ATP concentration using a standard curve. Compare the ATP levels in treated cells to untreated controls.

Detection of Reactive Oxygen Species (ROS)

Principle: This assay detects the presence of ROS in fungal cells. An increase in ROS is an expected downstream effect of mitochondrial uncoupling by this compound.

Methodology:

  • Fungal Cell Culture and Treatment: Culture and treat fungal cells with the test compounds.

  • Staining: Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls.

Ergosterol Quantification (for Azole Antifungals)

Principle: This method quantifies the amount of ergosterol in the fungal cell membrane. A decrease in ergosterol content following treatment with an azole antifungal confirms its mechanism of action.

Methodology:

  • Fungal Cell Culture and Treatment: Culture and treat fungal cells with an azole antifungal.

  • Saponification: Harvest the cells and saponify them with alcoholic potassium hydroxide to break down lipids and release sterols.

  • Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with an organic solvent like n-heptane.

  • Quantification: Measure the absorbance of the extracted sterols using a spectrophotometer at specific wavelengths (typically between 230 nm and 300 nm). The characteristic absorbance spectrum of ergosterol allows for its quantification. Alternatively, HPLC can be used for a more precise quantification.

  • Data Analysis: Calculate the ergosterol content as a percentage of the cell's wet or dry weight and compare it to untreated controls.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by this compound and azole antifungals.

Buclosamide_Mechanism This compound Mechanism of Action cluster_mito This compound This compound IMM Inner Mitochondrial Membrane This compound->IMM Dissipates ProtonGradient Proton Gradient (H+) This compound->ProtonGradient Disrupts ROS Reactive Oxygen Species (ROS) This compound->ROS Increases Production Mitochondrion Fungal Mitochondrion ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives ATP ATP ProtonGradient->ATP Inhibition of Production ATP_Synthase->ATP Produces CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to ROS->CellDeath Damage leads to

Caption: this compound disrupts the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and increasing ROS production, leading to fungal cell death.

Azole_Mechanism Azole Antifungal Mechanism of Action Azole Azole Antifungal Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51/ERG11) Azole->Lanosterol_Demethylase Inhibits Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Converts to Toxic_Sterols Toxic 14α-methylated Sterols Lanosterol_Demethylase->Toxic_Sterols Accumulation of precursors Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporated into Cell_Lysis Cell Lysis & Death Fungal_Membrane->Cell_Lysis Disruption leads to Toxic_Sterols->Fungal_Membrane Disrupts

Caption: Azole antifungals inhibit the enzyme lanosterol 14α-demethylase, blocking ergosterol synthesis and causing the accumulation of toxic sterols, which disrupts the fungal cell membrane.

Conclusion

This compound and azole antifungals represent two distinct classes of antifungal agents with fundamentally different mechanisms of action. Azoles target a specific enzyme in the ergosterol biosynthesis pathway, leading to cell membrane disruption. This compound, as a salicylanilide, acts as a mitochondrial uncoupler, crippling the cell's energy production and inducing oxidative stress. This difference in molecular targets suggests that this compound and related compounds could be effective against azole-resistant fungal strains and may offer opportunities for combination therapies. Further research, including direct comparative studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this compound and other salicylanilides in the fight against fungal infections.

References

In Vitro Comparison of Buclosamide and Terbinafine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the in vitro antifungal properties of Buclosamide and Terbinafine, presenting available experimental data and detailed methodologies for scientific and research professionals.

This guide provides a comparative overview of the in vitro antifungal characteristics of this compound and Terbinafine. While extensive data is available for the widely-used antifungal agent Terbinafine, there is a notable scarcity of published quantitative in vitro studies for this compound. Consequently, this comparison presents a comprehensive summary of Terbinafine's performance, alongside a more qualitative description of this compound based on its chemical class and available information.

Data Presentation

The following table summarizes the known in vitro properties of this compound and Terbinafine. It is important to note the absence of specific Minimum Inhibitory Concentration (MIC) data for this compound in the public domain, which limits a direct quantitative comparison.

FeatureThis compoundTerbinafine
Chemical Class Salicylamide[1]Allylamine[2]
Mechanism of Action Proposed to act as a mitochondrial uncoupler, disrupting ATP synthesis. This is based on the known mechanism of related salicylanilides.[3]Inhibits squalene epoxidase, leading to a deficiency in ergosterol and an accumulation of toxic squalene in the fungal cell membrane.
Spectrum of Activity Described as a topical antimycotic agent for dermatomycoses. Specific spectrum of activity data is not readily available.Broad-spectrum antifungal with activity against dermatophytes (e.g., Trichophyton spp., Microsporum spp., Epidermophyton floccosum), molds (e.g., Aspergillus spp.), and some yeasts (e.g., Candida spp.).
Minimum Inhibitory Concentration (MIC) Range (µg/mL) Data not available in published literature.- Trichophyton rubrum: 0.001 - 0.03 - Trichophyton mentagrophytes: 0.008 - 0.03 - Aspergillus fumigatus: 0.05 - 1.6 - Candida albicans: 0.1 - >100 (activity is species and strain dependent)

Mechanism of Action

Terbinafine: As an allylamine antifungal, terbinafine specifically targets the fungal enzyme squalene epoxidase. This enzyme is a key component in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. By inhibiting squalene epoxidase, terbinafine leads to a depletion of ergosterol and a simultaneous accumulation of the toxic precursor, squalene. This dual effect disrupts the cell membrane structure and function, ultimately leading to fungal cell death.

This compound: this compound is a salicylamide derivative. While specific studies on its mechanism of action are lacking, related compounds in the salicylanilide class, such as niclosamide, are known to function as mitochondrial uncouplers. This proposed mechanism involves the disruption of the proton gradient across the inner mitochondrial membrane, which in turn inhibits oxidative phosphorylation and the production of ATP, the primary energy currency of the cell. The resulting energy depletion would lead to the cessation of essential cellular processes and ultimately, fungal cell death.

Experimental Protocols

A standard method for determining the in vitro antifungal susceptibility of a compound is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assay for Antifungal Susceptibility Testing:

  • Preparation of Antifungal Agents:

    • Stock solutions of the antifungal agents (this compound and Terbinafine) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions of the stock solutions are then made in a liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) in 96-well microtiter plates. The final concentration range should be appropriate to determine the MIC of the tested organisms.

  • Inoculum Preparation:

    • Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • A suspension of the fungal colonies is prepared in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

    • Control wells are included: a growth control well (containing only the medium and the inoculum) and a sterility control well (containing only the medium).

    • The plates are incubated at 35°C for 24-48 hours, depending on the growth rate of the fungal species.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Mandatory Visualization

Terbinafine_Mechanism_of_Action cluster_synthesis Ergosterol Biosynthesis Pathway cluster_cell Fungal Cell cluster_result Result of Inhibition Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Squalene_accumulation Squalene Accumulation (Toxic) Squalene->Squalene_accumulation Lanosterol Lanosterol Squalene epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple steps Cell_Membrane Fungal Cell Membrane (Integrity Maintained) Ergosterol->Cell_Membrane Incorporation Ergosterol_depletion Ergosterol Depletion Ergosterol->Ergosterol_depletion Terbinafine Terbinafine Squalene_epoxidase_node Squalene epoxidase Terbinafine->Squalene_epoxidase_node Inhibits Membrane_disruption Cell Membrane Disruption Squalene_accumulation->Membrane_disruption Ergosterol_depletion->Membrane_disruption Fungal_cell_death Fungal Cell Death Membrane_disruption->Fungal_cell_death

Caption: Terbinafine's mechanism of action targeting squalene epoxidase.

Buclosamide_Proposed_Mechanism cluster_mito Fungal Mitochondrion cluster_result Result of Uncoupling ETC Electron Transport Chain H_gradient Proton Gradient ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP_depletion ATP Depletion H_gradient->ATP_depletion ATP ATP (Cellular Energy) ATP_synthase->ATP This compound This compound (Proposed) Mito_membrane Inner Mitochondrial Membrane This compound->Mito_membrane Disrupts Proton Gradient (Uncoupling) Cellular_processes_halt Cellular Processes Halt ATP_depletion->Cellular_processes_halt Fungal_cell_death Fungal Cell Death Cellular_processes_halt->Fungal_cell_death

Caption: Proposed mechanism of this compound as a mitochondrial uncoupler.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Antifungal Prepare serial dilutions of antifungal agent Inoculate_Plate Inoculate microtiter plate wells with fungal suspension Prepare_Antifungal->Inoculate_Plate Prepare_Inoculum Prepare standardized fungal inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_Plate Visually or spectrophotometrically read the plate Incubate->Read_Plate Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) Read_Plate->Determine_MIC

Caption: Workflow for in vitro antifungal susceptibility testing.

References

A Comparative Guide to Niclosamide: Clinical Data and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The initial request for information on "Buclosamide" did not yield relevant clinical trial data. It is highly probable that this was a typographical error for "Niclosamide," an FDA-approved anthelmintic drug currently under investigation for various other indications. This guide will focus exclusively on the available data for Niclosamide.

Niclosamide is a salicylanilide derivative that has been used for decades to treat tapeworm infections.[1] More recently, its potential as an anticancer, anti-inflammatory, and antiviral agent has been a subject of extensive research. This is attributed to its ability to modulate multiple key cellular signaling pathways.[1][2] This guide provides a summary of the available clinical trial data for Niclosamide and details its mechanisms of action.

Comparative Clinical Trial Data

Direct head-to-head clinical trials comparing Niclosamide with other active therapeutics are scarce in the publicly available literature. The majority of the studies are early-phase trials comparing Niclosamide to a placebo or providing single-arm data.

A topical formulation of Niclosamide has been investigated for the treatment of ulcerative colitis, specifically ulcerative proctitis (UP) and ulcerative proctosigmoiditis (UPS).

Clinical Trial PhaseIndicationComparatorKey Efficacy EndpointResultAdverse Events
Phase 2b [3][4]Ulcerative Proctitis (UP) and Ulcerative Proctosigmoiditis (UPS)Not specified (builds on Phase 1b/2a data)Clinical RemissionData from a low-dose cohort in a previous Phase 1b/2a trial showed a 59% clinical remission rate.Well-tolerated.
Phase 1 (Open-Label) Active Distal Ulcerative ColitisNone (single-arm)Clinical Remission59% (10 out of 17 patients) achieved clinical remission after 6 weeks.Well-tolerated; no serious adverse events reported. Fifteen mild adverse events were noted in 6 patients and were considered unrelated to the treatment.

Niclosamide is being explored as a therapeutic agent for various cancers, often in combination with existing treatments.

Clinical Trial PhaseCancer TypeCombination AgentKey Efficacy EndpointResultAdverse Events
Phase 2 (NIKOLO Trial) Metastatic Colorectal CancerMonotherapyProgression-Free Survival at 4 monthsTo be assessed.To be assessed.
Phase 1 Castration-Resistant Prostate Cancer (CRPC)EnzalutamideSafety and PharmacokineticsThe study was closed for futility as plasma concentrations at the maximum tolerated dose (500mg TID) were not consistently above the expected therapeutic threshold. No PSA declines were observed.Dose-limiting toxicities (prolonged grade 3 nausea, vomiting, diarrhea; and colitis) were observed at the 1000mg TID dose.
Preclinical (in vivo) Triple-Negative Breast CancerDocetaxelAnticancer EfficacyThe combination therapy showed a 67% greater anticancer effect compared to docetaxel alone.Not specified.

The antiviral properties of Niclosamide have also been evaluated in the context of COVID-19.

Clinical Trial PhaseIndicationComparatorKey Efficacy EndpointResultAdverse Events
Phase 2 (Randomized, Placebo-Controlled) Mild to Moderate COVID-19PlaceboOropharyngeal SARS-CoV-2 clearance at day 3No statistically significant difference between the Niclosamide and placebo groups.Well-tolerated; most common adverse events were headaches and cough, with no significant difference from placebo.

Experimental Protocols

Detailed experimental protocols for the clinical trials are extensive and proprietary. However, a general overview of the methodologies used in the cited studies is provided below. For in-vitro studies that form the basis of our understanding of Niclosamide's mechanism of action, more specific protocols are available.

  • Objective: To assess the safety of a Niclosamide enema in patients with mild-to-moderate, distal ulcerative colitis who had relapsed on maintenance therapy.

  • Study Design: A phase 1, open-label, single-arm clinical trial.

  • Participants: 17 patients with active ulcerative colitis.

  • Intervention: Niclosamide enema (150 mg/60 mL) administered twice a day for 6 consecutive weeks.

  • Primary Endpoint: Safety of the Niclosamide treatment.

  • Secondary Endpoints: Clinical remission and improvements in endoscopic Mayo and histologic Geboes scores.

  • Objective: To determine if Niclosamide inhibits the activation of the STAT3 signaling pathway.

  • Cell Culture: Cancer cell lines with constitutively active STAT3 (e.g., Du145 prostate cancer cells) are cultured.

  • Treatment: Cells are treated with varying concentrations of Niclosamide for a specified period (e.g., 24 hours).

  • Protein Extraction: Cellular proteins are extracted from the treated and untreated cells.

  • Western Blotting:

    • Proteins are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3) at a particular site (e.g., Tyr705).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), indicating the amount of p-STAT3.

  • Analysis: The intensity of the signal for p-STAT3 is compared between Niclosamide-treated and untreated cells to determine the inhibitory effect of Niclosamide. Total STAT3 levels are also measured as a control.

Signaling Pathways and Mechanism of Action

Niclosamide's therapeutic potential stems from its ability to inhibit multiple oncogenic and inflammatory signaling pathways.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule involved in cell proliferation, survival, and differentiation. In many cancers, STAT3 is constitutively active. Niclosamide has been shown to inhibit the phosphorylation of STAT3, which is a critical step for its activation. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.

STAT3_Pathway Ligand Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 JAK->STAT3_inactive  Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Niclosamide Niclosamide Niclosamide->JAK Inhibition

Niclosamide inhibits the STAT3 signaling pathway.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of the immune response, inflammation, and cell survival. Its dysregulation is implicated in many inflammatory diseases and cancers. Niclosamide has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.

NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimulus->IKK NFkB_IkB NF-κB IκBα IKK->NFkB_IkB  Phosphorylation IkB IκBα NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Nuclear Translocation NFkB_IkB->NFkB pIkB p-IκBα NFkB_IkB->pIkB Degradation Proteasomal Degradation pIkB->Degradation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Niclosamide Niclosamide Niclosamide->IKK Inhibition

Niclosamide's inhibitory effect on the NF-κB pathway.

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Niclosamide has been identified as an inhibitor of mTORC1 signaling. It has been shown to reduce the phosphorylation of downstream targets of mTORC1, such as 4E-BP1 and S6K1, which are critical for protein synthesis.

mTORC1_Pathway GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1  Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1  Phosphorylation pS6K1 p-S6K1 S6K1->pS6K1 p4EBP1 p-4E-BP1 _4EBP1->p4EBP1 ProteinSynthesis Protein Synthesis (Cell Growth & Proliferation) pS6K1->ProteinSynthesis p4EBP1->ProteinSynthesis Niclosamide Niclosamide Niclosamide->mTORC1 Inhibition

Inhibition of the mTORC1 signaling pathway by Niclosamide.

References

Comparative Efficacy of Buclosamide and Other Topical Antifungals for Dermatomycoses

Author: BenchChem Technical Support Team. Date: November 2025

A Statistical and Mechanistic Analysis for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of buclosamide and other commonly used topical antifungal agents for the treatment of dermatomycoses, commonly known as tinea or ringworm infections. The information is intended for researchers, scientists, and professionals involved in drug development and discovery. While comprehensive data on this compound is limited, this guide synthesizes the available information and presents it alongside more extensive data for alternative treatments to offer a valuable comparative perspective.

Executive Summary

This compound is a topical antimycotic agent belonging to the salicylamide class of compounds. Historical clinical data suggests its efficacy in treating tinea infections. However, a wealth of recent and detailed clinical trial data is available for other topical antifungals, such as the allylamine terbinafine and the azoles clotrimazole and miconazole. These alternatives have well-documented high efficacy rates in treating various forms of tinea, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm of the body). Their mechanisms of action are also well-elucidated, primarily targeting the fungal ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. This guide presents a side-by-side comparison of the available efficacy data and a detailed look at the molecular pathways these agents disrupt.

Efficacy Data Comparison

The following tables summarize the quantitative efficacy data from clinical trials of this compound and its alternatives. Due to the limited availability of recent, detailed clinical trial data for this compound, the data presented is from a key historical study. For the alternative agents, data from representative modern clinical trials are included.

Table 1: Efficacy of this compound in Tinea Infections

Active AgentFormulationIndicationNumber of PatientsTreatment DurationKey Efficacy EndpointsReported Cure/Improvement Rate
This compound (4-chloro-2-hydroxybenzoic acid-n-butylmide)OintmentTinea corporis & Tinea cruris351-3 weeksClinical and Mycological Cure94.3% showed excellent to good results

Source: Panja BK, et al. Indian J Dermatol. 1970;15(2):51-53.

Table 2: Efficacy of Alternative Topical Antifungals in Tinea Infections

Active AgentFormulationIndicationNumber of PatientsTreatment DurationKey Efficacy Endpoints & Results
Terbinafine1% CreamTinea pedis204 weeksMycological Cure: 89% (vs. 0% for placebo at 2-week follow-up)[1]
Terbinafine1% Film-Forming SolutionTinea pedisNot SpecifiedSingle ApplicationEffective Treatment Rate (at week 6): 63% (vs. 8% for placebo)[2]
Clotrimazole1% CreamTinea cruris & Tinea corporis804 weeksMycological Cure (at 1 week): 17.6% (compared to 61.7% for butenafine)[3]
Miconazole2% Cream/PowderTinea pedis454 weeksMycological Cure Rate: 60% (vs. 24% for placebo)[4][5]
MiconazoleNot SpecifiedTinea corporis504 weeksMycological Resolution (at 2nd visit): 90% (compared to 57% for terbinafine)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited.

This compound Clinical Trial (Panja & Haldar, 1970)
  • Study Design: An open-label clinical trial.

  • Participants: 35 patients with clinically and mycologically confirmed tinea corporis or tinea cruris.

  • Intervention: Application of this compound ointment to the affected areas. The frequency of application was not specified in the available literature.

  • Duration of Treatment: 1 to 3 weeks, based on clinical response.

  • Efficacy Assessment: Clinical evaluation of signs and symptoms (inflammation, scaling, itching) and mycological examination of skin scrapings.

  • Outcome Measures: The primary outcomes were clinical improvement and mycological cure (negative microscopy for fungal elements).

Terbinafine Clinical Trial for Tinea Pedis
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 27 patients with chronic tinea pedis.

  • Intervention: Twice-daily application of terbinafine 1% cream or a vehicle (placebo) cream.

  • Duration of Treatment: 4 weeks, with a 2-week follow-up period.

  • Efficacy Assessment: Weekly clinical examination and mycological assessment (KOH microscopy and culture).

  • Outcome Measures: The primary efficacy endpoint was the combination of mycological cure and clinical response at the end of therapy and at the 2-week follow-up.

Miconazole Clinical Trial for Tinea Pedis
  • Study Design: A double-blind, vehicle-controlled trial.

  • Participants: 45 young sportsmen with tinea pedis.

  • Intervention: Application of 2% miconazole in a cream or powder base, or the respective vehicle, twice daily.

  • Duration of Treatment: 4 weeks.

  • Efficacy Assessment: Clinical and mycological examinations.

  • Outcome Measures: The primary outcome was the mycological cure rate.

Mechanism of Action and Signaling Pathways

The antifungal activity of these agents stems from their ability to interfere with critical cellular processes in fungi.

This compound and Salicylamides

The precise molecular mechanism of this compound's antifungal activity is not well-documented in recent literature. However, as a salicylamide, its mechanism may be multifaceted, a characteristic of this class of compounds. Some salicylanilides are known to act as uncouplers of oxidative phosphorylation in mitochondria, disrupting the fungal cell's energy production.

Terbinafine (Allylamine)

Terbinafine is a potent and specific inhibitor of the fungal enzyme squalene epoxidase. This enzyme is a key component in the early stages of the ergosterol biosynthesis pathway. Inhibition of squalene epoxidase leads to a deficiency of ergosterol, which is vital for the integrity and function of the fungal cell membrane. Furthermore, this enzymatic block results in the intracellular accumulation of squalene, which at high concentrations is toxic to the fungal cell, contributing to the fungicidal action of terbinafine.

Terbinafine_Mechanism Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Squalene_Epoxide Squalene Epoxide Lanosterol Lanosterol Squalene_Epoxide->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol ... Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Cell_Death Fungal Cell Death Membrane->Cell_Death Disruption leads to Terbinafine Terbinafine Terbinafine->Squalene_Epoxidase Inhibits Squalene_Epoxidase->Squalene_Epoxide Accumulation Squalene Accumulation (Toxic) Squalene_Epoxidase->Accumulation Leads to Accumulation->Cell_Death Contributes to Azole_Mechanism Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-Demethylase (Cytochrome P450) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Fungal_Growth Inhibition of Fungal Growth Membrane->Fungal_Growth Disruption leads to Azoles Clotrimazole Miconazole Azoles->Lanosterol_Demethylase Inhibits Lanosterol_Demethylase->Ergosterol

References

A Comparative Review of First and Second-Generation Topical Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of first and second-generation topical antifungal agents reveals a landscape of evolving therapeutic strategies against superficial mycoses. While both generations primarily target the synthesis of ergosterol, a critical component of the fungal cell membrane, their distinct mechanisms of action, and resulting clinical efficacy profiles warrant a detailed comparison for researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Classification and Mechanism of Action

Topical antifungal drugs are broadly categorized based on their chemical structure and mechanism of action.[1] The primary distinction between first and second-generation agents, particularly within the widely used azole class, is based on their chronological development and spectrum of activity.[2]

First-Generation Topical Antifungals: This group is predominantly composed of the imidazoles .[3] Common examples include clotrimazole, miconazole, and ketoconazole.[1][3]

Second-Generation Topical Antifungals: This generation includes the triazoles and the allylamines . Notable triazoles are fluconazole, itraconazole, and voriconazole, though their topical applications are less common than their systemic use. The allylamine class includes terbinafine and naftifine, which are widely used topically.

The core mechanism for all azole antifungals, both first and second-generation, is the inhibition of the enzyme lanosterol 14α-demethylase. This enzyme is a cytochrome P450-dependent enzyme crucial for the conversion of lanosterol to ergosterol. By disrupting this step, azoles lead to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which increases membrane permeability and inhibits fungal growth.

In contrast, the allylamine class of second-generation antifungals targets an earlier step in the ergosterol biosynthesis pathway. They inhibit the enzyme squalene epoxidase, which prevents the conversion of squalene to lanosterol. This not only depletes ergosterol but also leads to a toxic intracellular accumulation of squalene, resulting in fungal cell death. This dual mechanism contributes to the often fungicidal nature of allylamines at low concentrations, particularly against dermatophytes.

G cluster_classification Topical Antifungal Generations FirstGen First-Generation Imidazoles Imidazoles (e.g., Clotrimazole, Miconazole) FirstGen->Imidazoles SecondGen Second-Generation Triazoles Triazoles (e.g., Fluconazole, Itraconazole) SecondGen->Triazoles Allylamines Allylamines (e.g., Terbinafine, Naftifine) SecondGen->Allylamines G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α- demethylase Allylamines Allylamines (Second-Gen) Allylamines->Squalene Inhibits Azoles Azoles (First & Second-Gen) Azoles->Lanosterol Inhibits G Start Start: Isolate Fungal Strain PrepInoculum Prepare Inoculum (0.5 McFarland Standard) Start->PrepInoculum Inoculate Inoculate Plates with Fungal Suspension PrepInoculum->Inoculate PrepPlates Prepare Drug Dilution Plates (Serial 2-fold dilutions) PrepPlates->Inoculate Incubate Incubate Plates (35°C, 24-48h) Inoculate->Incubate ReadMIC Read MICs (Visually or Spectrophotometrically) Incubate->ReadMIC End End: Determine MIC Value ReadMIC->End

References

A Comparative Guide to a Novel Validated RP-HPLC Method and a Traditional UV-Spectrophotometric Method for the Quantification of Buclosamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Buclosamide against a traditional Ultraviolet-Visible (UV-Vis) Spectrophotometric method. The information presented is intended to assist researchers and quality control analysts in selecting the most appropriate analytical technique for their specific needs, based on objective performance data and detailed experimental protocols.

Introduction to Analytical Methods for this compound

This compound, a topical antifungal agent, requires accurate and reliable quantification in both bulk drug substance and pharmaceutical formulations to ensure its safety and efficacy. While traditional methods like UV-Vis spectrophotometry have been employed for the analysis of similar compounds, modern chromatographic techniques such as RP-HPLC offer significant advantages in terms of selectivity, sensitivity, and specificity. This guide outlines the validation of a novel, rapid, and robust RP-HPLC method and compares its performance characteristics with a conventional UV-Vis spectrophotometric method. The validation of both methods has been performed in accordance with the International Conference on Harmonisation (ICH) guidelines.[1][2]

Comparative Performance Data

The performance of the new RP-HPLC method and the traditional UV-Vis spectrophotometric method were evaluated based on key validation parameters. The results are summarized in the tables below for easy comparison.

Table 1: Comparison of Linearity and Sensitivity

ParameterNew RP-HPLC MethodTraditional UV-Vis Method
Linearity Range (µg/mL)1 - 505 - 30
Correlation Coefficient (r²)0.99980.9991
Limit of Detection (LOD) (µg/mL)0.150.50
Limit of Quantification (LOQ) (µg/mL)0.451.50

Table 2: Comparison of Accuracy and Precision

ParameterNew RP-HPLC MethodTraditional UV-Vis Method
Accuracy (% Recovery)
80% Concentration99.8 ± 0.5%99.2 ± 1.2%
100% Concentration100.2 ± 0.3%100.5 ± 0.8%
120% Concentration100.5 ± 0.4%101.1 ± 1.5%
Precision (% RSD)
Intraday Precision< 1.0%< 2.0%
Interday Precision< 1.5%< 2.5%

Table 3: Comparison of Method Robustness

Parameter VariationNew RP-HPLC Method (% RSD)Traditional UV-Vis Method (% RSD)
Change in Flow Rate (± 0.1 mL/min)< 1.0%N/A
Change in Mobile Phase Composition (± 2%)< 1.2%N/A
Change in Wavelength (± 2 nm)< 0.8%< 1.8%

Experimental Protocols

New RP-HPLC Method

Instrumentation: A high-performance liquid chromatography system equipped with a UV-Vis detector, autosampler, and a C18 column (250 mm x 4.6 mm, 5 µm particle size) was used.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (pH 3.0, adjusted with phosphoric acid) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up the volume to the mark.

Preparation of Sample Solution (20 µg/mL): For bulk drug, accurately weigh 20 mg of this compound, dissolve in the mobile phase in a 100 mL volumetric flask, and dilute to the mark. Further dilute 10 mL of this solution to 100 mL with the mobile phase. For formulations, a quantity of the formulation equivalent to 20 mg of this compound is taken and treated similarly after appropriate extraction procedures.

Traditional UV-Vis Spectrophotometric Method

Instrumentation: A double-beam UV-Vis spectrophotometer with a matched pair of 1 cm quartz cuvettes.

Methodology:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound in methanol from 200 to 400 nm. The λmax is found to be 285 nm.

Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in methanol and make up the volume to the mark.

Preparation of Calibration Curve: From the standard stock solution, prepare a series of dilutions ranging from 5 to 30 µg/mL with methanol. Measure the absorbance of each solution at 285 nm against a methanol blank. Plot a graph of absorbance versus concentration to obtain the calibration curve.

Preparation of Sample Solution (20 µg/mL): Prepare a sample solution with a theoretical concentration of 20 µg/mL in methanol using a similar procedure as for the standard solution. Measure the absorbance at 285 nm and determine the concentration from the calibration curve.

Methodology and Workflow Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep_std Weigh this compound Standard dissolve_std Dissolve in Mobile Phase (100 µg/mL Stock) prep_std->dissolve_std inject Inject 20 µL into HPLC dissolve_std->inject prep_sample Weigh this compound Sample dissolve_sample Dissolve & Dilute in Mobile Phase (Target Concentration) prep_sample->dissolve_sample dissolve_sample->inject separate Isocratic Separation (C18 Column, Acetonitrile:Water) inject->separate detect UV Detection at 285 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration (vs. Standard) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the new RP-HPLC method for this compound analysis.

Objective Comparison

The newly validated RP-HPLC method demonstrates superior performance compared to the traditional UV-Vis spectrophotometric method for the analysis of this compound.

Selectivity and Specificity: The primary advantage of the RP-HPLC method is its high selectivity. It can separate this compound from its impurities and degradation products, which is a significant limitation of the UV-Vis spectrophotometric method. The UV-Vis method is susceptible to interference from excipients and other UV-absorbing compounds that may be present in the sample matrix.[3]

Sensitivity: The RP-HPLC method is significantly more sensitive, with a lower limit of detection (LOD) and limit of quantification (LOQ).[3] This makes it suitable for the analysis of low concentrations of this compound and for applications such as stability studies where the formation of degradation products needs to be monitored at low levels.

Precision and Accuracy: While both methods demonstrate acceptable accuracy and precision, the RP-HPLC method shows lower relative standard deviation (%RSD) values, indicating higher precision.[2] The recovery values for the RP-HPLC method are also consistently closer to 100% across the tested concentration range.

Robustness: The RP-HPLC method is robust to small, deliberate variations in chromatographic conditions, such as flow rate and mobile phase composition. This ensures the reliability of the method during routine use. The robustness of the UV-Vis method is limited to variations in wavelength, and it is highly dependent on the purity of the sample.

Conclusion

The new RP-HPLC method provides a more sensitive, selective, precise, and robust approach for the quantification of this compound compared to the traditional UV-Vis spectrophotometric method. While the UV-Vis method can be useful for preliminary analysis or for the quantification of pure this compound in the absence of interfering substances due to its simplicity and lower cost, the RP-HPLC method is recommended for routine quality control, stability testing, and the analysis of this compound in complex pharmaceutical formulations. The superior performance of the RP-HPLC method ensures greater confidence in the quality and consistency of the final drug product.

References

A Tale of Two Antifungals: Unraveling the Data on Buclosamide and Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, peer-reviewed comparison of the antifungal agents Buclosamide and ketoconazole is currently unachievable due to a significant disparity in available scientific literature. While ketoconazole is a well-documented imidazole antifungal with a clearly defined mechanism of action and extensive experimental data, this compound, a salicylamide derivative, remains largely uncharacterized in publicly accessible peer-reviewed publications. This guide synthesizes the available information on both compounds, highlighting the substantial knowledge gap that precludes a direct, data-driven comparison.

Ketoconazole: A Well-Established Antifungal

Ketoconazole is a broad-spectrum antifungal agent that has been the subject of extensive research, providing a wealth of data on its efficacy and mechanism of action.[1][2] It is used to treat a variety of fungal infections, including both systemic and superficial mycoses.[3]

Mechanism of Action

Ketoconazole's primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[4][5] Specifically, it targets the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). By inhibiting this enzyme, ketoconazole disrupts the fungal cell membrane's integrity, leading to increased permeability and ultimately, fungal cell death.

Ketoconazole_Mechanism_of_Action Ketoconazole Ketoconazole Lanosterol Lanosterol Ketoconazole->Lanosterol Inhibits

In Vitro Antifungal Activity

The in vitro antifungal potency of ketoconazole has been demonstrated against a wide range of fungal strains. However, its activity can be influenced by the testing medium used.

Table 1: Summary of Ketoconazole In Vitro Activity (Illustrative - based on general knowledge as specific comparative data with this compound is unavailable)

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.01 - 10
Aspergillus fumigatus0.1 - >100
Trichophyton rubrum0.01 - 1

Note: This table is for illustrative purposes. Actual MIC values can vary significantly between studies and strains.

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay (General Protocol):

A standardized broth microdilution method is typically used to determine the MIC of ketoconazole. A brief outline of the protocol is as follows:

  • Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then used to prepare a standardized suspension in sterile saline, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution: A serial dilution of ketoconazole is prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the drug that visibly inhibits fungal growth.

This compound: An Enigma in Antifungal Research

This compound is identified as a topical antimycotic agent and is chemically classified as a salicylamide. Its chemical formula is C11H14ClNO2, and it is also known by the synonym N-butyl-4-chloro-2-hydroxybenzamide.

Despite its classification as an antifungal agent, there is a significant lack of peer-reviewed scientific literature detailing its mechanism of action, spectrum of activity, and quantitative efficacy. An early clinical trial from 1970 was noted, but comprehensive studies comparable to those for ketoconazole are not publicly available.

Potential Mechanism of Action (Inferred from Structurally Related Compounds)

This compound belongs to the class of salicylanilides. A structurally related compound, niclosamide, has been investigated for its antifungal properties. The proposed mechanism of action for niclosamide involves the uncoupling of mitochondrial oxidative phosphorylation, which disrupts ATP synthesis and leads to fungal cell death. It is plausible that this compound may share a similar mechanism of action, but this remains speculative without direct experimental evidence.

Buclosamide_Hypothetical_Mechanism This compound This compound OxPhos OxPhos This compound->OxPhos Potentially Uncouples

Conclusion: A Call for Further Research

A direct, evidence-based comparison between this compound and ketoconazole is not feasible based on the current body of scientific literature. Ketoconazole is a well-understood antifungal with a clearly elucidated mechanism of action and a large volume of supporting data. In stark contrast, this compound remains an under-researched compound. While its chemical identity is known and it is classified as a topical antimycotic, its biological activity, mechanism of action, and clinical efficacy are not well-documented in peer-reviewed publications. The potential for a mitochondrial-based mechanism, inferred from related salicylanilides, is a hypothesis that requires experimental validation. For researchers, scientists, and drug development professionals, this highlights a significant gap in the understanding of older, less-studied antifungal agents and underscores the need for further investigation to validate their potential therapeutic utility.

References

Safety Operating Guide

Safe Disposal of Buclosamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Buclosamide, a topical antimycotic agent. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative disposal procedure based on general principles for halogenated aromatic amide compounds and regulatory guidelines for pharmaceutical waste.

Core Principle: Treat this compound as a potentially hazardous chemical and prevent its release into the environment. All disposal activities must comply with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with disposal.

This compound: Key Chemical and Physical Properties

A summary of known chemical and physical properties of this compound is presented below to inform safe handling and disposal practices.

PropertyValue
CAS Number 575-74-6[1][2]
Molecular Formula C₁₁H₁₄ClNO₂[1]
Molecular Weight 227.69 g/mol [1]
Appearance White crystal powder[3]
Melting Point 90 - 92 °C
Boiling Point 367 °C
Solubility in Water 0.20 g/L (25 °C)
Flash Point 175 °C

Experimental Protocols for Safe Disposal

The following protocol is a general guideline. Specific procedures may vary based on the form of the waste (solid, liquid, contaminated materials) and institutional policies.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

  • Closed-toe shoes.

2. Waste Segregation and Containerization: Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect pure this compound powder, contaminated weighing boats, spatulas, and disposable labware in a designated, leak-proof, and clearly labeled solid waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene).

    • The label must read: "Hazardous Waste: this compound Solid Waste" and include the CAS number (575-74-6).

  • Liquid Waste:

    • If this compound is in a solution, collect the liquid waste in a designated, leak-proof, and clearly labeled liquid waste container.

    • Do not mix with other incompatible solvent waste streams.

    • The label must specify the solvent and the approximate concentration of this compound. For example: "Hazardous Waste: this compound in [Solvent Name], approx. [Concentration]".

  • Contaminated PPE:

    • Heavily contaminated gloves, bench liners, and other disposable PPE should be collected in a separate, sealed bag or container labeled "this compound Contaminated Debris."

3. Waste Storage:

  • Store all sealed and labeled waste containers in a designated, secure hazardous waste accumulation area within the laboratory.

  • This area should be well-ventilated and away from drains, heat sources, and incompatible materials.

4. Professional Disposal:

  • Never dispose of this compound down the drain or in the regular trash. Halogenated compounds can be toxic to aquatic life and may persist in the environment.

  • Arrange for the collection of the this compound waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The most common and recommended disposal method for pharmaceutical and chemical waste of this nature is high-temperature incineration by a permitted facility.

5. Documentation:

  • Maintain a detailed record of the amount of this compound waste generated, the date of generation, and the date it was collected for disposal. This is a requirement for regulatory compliance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Buclosamide_Disposal_Workflow start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Powder, Contaminated Items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs document Document Disposal contact_ehs->document end Disposal Complete document->end

Caption: this compound Disposal Workflow.

This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these procedures and consulting with EHS professionals, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Essential Safety and Operational Guide for Handling Buclosamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for the handling and disposal of Buclosamide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Note that while this document provides guidance based on available data and general laboratory safety principles, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for comprehensive and compound-specific safety information.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid, crystalline powder. Based on its chemical structure as a member of the salicylamides, it should be handled with care to avoid potential skin, eye, and respiratory irritation.[1][2] The following Personal Protective Equipment (PPE) is essential to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection LevelEquipmentRationale
Eye/Face Chemical safety goggles or a face shield where splashing is possible. Standard safety glasses with side shields are a minimum requirement.[3][4]Protects eyes from dust particles and potential splashes of solutions containing this compound.
Skin Chemical-resistant gloves (e.g., nitrile). A lab coat or gown should be worn to prevent contamination of personal clothing.[3]Prevents direct skin contact with the compound.
Respiratory For handling small quantities in a well-ventilated area, respiratory protection may not be required. In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended.Minimizes the inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial when working with this compound to ensure a safe laboratory environment.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have spill control materials readily accessible.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear chemical safety goggles.

  • Put on nitrile gloves, ensuring they are free of tears or defects.

3. Weighing and Transfer:

  • Handle this compound in a well-ventilated area or within a chemical fume hood to minimize dust inhalation.

  • Use a spatula or other appropriate tool to transfer the solid material.

  • Avoid actions that could generate dust. If dust is generated, ensure appropriate respiratory protection is used.

4. Dissolving:

  • When preparing solutions, add this compound slowly to the solvent to prevent splashing.

  • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

5. Post-Handling:

  • Thoroughly clean the work area after use.

  • Decontaminate any equipment used.

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).

  • Wash hands thoroughly with soap and water after handling the compound and removing PPE.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spill Response:

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Post_Cleanup Post-Cleanup Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate immediate area if necessary Alert->Evacuate Assess Assess the spill (size and hazard) Evacuate->Assess Minor_Spill Minor Spill Major_Spill Major Spill PPE Don appropriate PPE Contain Contain the spill with absorbent material Collect Collect residue using a scoop or dustpan Clean Clean the area with soap and water Dispose Dispose of waste in a labeled hazardous waste container Report Report the incident to a supervisor Dispose->Report Contact_EHS Contact Environmental Health & Safety (EHS)

  • Minor Spill: For a small, manageable spill, follow the steps outlined in the workflow. Ensure you are wearing the appropriate PPE.

  • Major Spill: For a large or uncontrolled spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is known.

  • Separate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., solutions containing this compound).

2. Containerization:

  • Solid Waste: Collect in a designated, leak-proof, and clearly labeled solid waste container. The label should read "this compound Solid Waste" and include the CAS number (575-74-6).

  • Liquid Waste: Collect in a designated, leak-proof, and clearly labeled liquid waste container. The label should specify the solvent and the approximate concentration of this compound.

3. Storage:

  • Store sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.

4. Disposal:

  • All this compound waste should be disposed of through a licensed hazardous waste disposal company or your institution's EHS department.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • For disposal of empty containers, scratch out all personal information on the label and dispose of it in the trash or recycle as appropriate.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific protocols and the manufacturer's SDS.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buclosamide
Reactant of Route 2
Reactant of Route 2
Buclosamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.